(4-Bromophenyl)(piperidin-4-yl)methanone
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-bromophenyl)-piperidin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c13-11-3-1-9(2-4-11)12(15)10-5-7-14-8-6-10/h1-4,10,14H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVAKSNKROARJQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00525107 | |
| Record name | (4-Bromophenyl)(piperidin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00525107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
746550-66-3 | |
| Record name | (4-Bromophenyl)(piperidin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00525107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of (4-Bromophenyl)(piperidin-4-yl)methanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Bromophenyl)(piperidin-4-yl)methanone is a chemical compound that holds significant interest within the fields of medicinal chemistry and drug discovery. Its core structure, featuring a bromophenyl group linked to a piperidine ring via a ketone, makes it a versatile scaffold for the synthesis of a variety of derivatives with potential therapeutic applications. The piperidine moiety is a common feature in many centrally active drugs, and the bromophenyl group offers a site for further chemical modification. Understanding the fundamental physicochemical properties of this core molecule is paramount for any researcher aiming to utilize it in the design and development of new chemical entities. These properties govern a molecule's behavior from the benchtop to biological systems, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME). This guide provides a comprehensive overview of the key physicochemical characteristics of this compound and its commonly available hydrochloride salt, offering both theoretical insights and practical experimental protocols.
Chemical Identity and Structure
| Property | Value | Source |
| Chemical Name | This compound | - |
| Synonyms | 4-(4-Bromobenzoyl)piperidine | - |
| Molecular Formula | C₁₂H₁₄BrNO | [1] |
| Molecular Weight | 268.15 g/mol | [1] |
| CAS Number (HCl Salt) | 64671-00-7 | [2] |
| Molecular Formula (HCl Salt) | C₁₂H₁₅BrClNO | [2] |
| Molecular Weight (HCl Salt) | 304.61 g/mol | [2] |
Melting Point
The melting point of a compound is a critical physical property that provides a preliminary indication of its purity. A sharp melting point range is characteristic of a pure crystalline solid, while impurities tend to broaden and depress the melting range.[3] In the context of drug development, the melting point can influence formulation strategies, such as milling and tablet compression, and can be an early indicator of solid-state stability.[4]
Experimental Protocol: Capillary Melting Point Determination
This protocol describes a standard method for determining the melting point of a solid compound using a capillary melting point apparatus.
Materials:
-
This compound sample
-
Capillary tubes (sealed at one end)
-
Melting point apparatus
-
Mortar and pestle
Procedure:
-
Sample Preparation: Ensure the sample is completely dry. If necessary, grind a small amount of the sample into a fine powder using a mortar and pestle.
-
Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of material into the tube. The packed sample height should be approximately 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heating and Observation:
-
For an unknown compound, a rapid heating rate (10-20 °C/min) can be used to determine an approximate melting range.
-
For a more accurate determination, repeat the measurement with a fresh sample, heating rapidly to about 20 °C below the approximate melting point, and then reduce the heating rate to 1-2 °C/min.
-
-
Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample has turned into a clear liquid (completion of melting). This range is the melting point of the compound.
Solubility
Aqueous solubility is a crucial physicochemical property that significantly impacts a drug's bioavailability.[2] For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption. Poor aqueous solubility can lead to low and variable bioavailability, hindering the development of a promising drug candidate. Therefore, assessing solubility early in the drug discovery process is essential.[5]
Experimental Protocol: Kinetic Solubility Assay by Nephelometry
This high-throughput method provides a rapid assessment of a compound's tendency to precipitate from a solution, which is a practical measure of its kinetic solubility.
Materials:
-
This compound sample
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplates
-
Nephelometer (plate reader with light scattering detection)
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution with DMSO to create a range of concentrations.
-
Addition to Aqueous Buffer: Transfer a small, fixed volume of each DMSO solution to a corresponding well in a new 96-well plate containing PBS (pH 7.4). The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) to allow for precipitation to occur.
-
Measurement: Measure the turbidity of each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.
-
Data Analysis: The kinetic solubility is reported as the highest concentration at which no significant precipitation is observed compared to a blank control.
Lipophilicity (LogP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a key determinant of a drug's ADME properties.[6] It influences a drug's ability to cross cell membranes, bind to plasma proteins, and interact with its target receptor. An optimal LogP value is often a balance; while sufficient lipophilicity is required for membrane permeation, excessive lipophilicity can lead to poor aqueous solubility, high plasma protein binding, and increased metabolic clearance.
Experimental Protocol: Shake-Flask Method for LogP Determination
The shake-flask method is the traditional and most reliable method for determining the LogP of a compound.
Materials:
-
This compound sample
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Separatory funnel or centrifuge tubes
-
Analytical balance
-
UV-Vis spectrophotometer or HPLC system for concentration analysis
Procedure:
-
Preparation of Saturated Solvents: Vigorously mix equal volumes of n-octanol and water for a sufficient time (e.g., 24 hours) to ensure mutual saturation. Allow the phases to separate completely.
-
Sample Preparation: Accurately weigh a small amount of the compound and dissolve it in one of the pre-saturated phases (usually the one in which it is more soluble).
-
Partitioning: Add a known volume of the second pre-saturated phase to the solution from step 2 in a separatory funnel or centrifuge tube.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Allow the two phases to separate completely. If an emulsion forms, centrifugation may be necessary.
-
Concentration Measurement: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: The LogP is calculated using the following formula: LogP = log₁₀ ( [Compound]octanol / [Compound]water )
A predicted XLogP3 value for the positional isomer, (4-Bromophenyl)-piperidin-2-ylmethanone, is 2.8, suggesting that the target compound is moderately lipophilic.[1]
Ionization Constant (pKa)
The pKa is a measure of the acidity or basicity of a compound. The piperidine nitrogen in this compound is basic and will be protonated at physiological pH. The ionization state of a drug molecule significantly affects its solubility, permeability, and interaction with its biological target. Knowing the pKa is crucial for understanding how a drug will behave in different pH environments of the body, such as the stomach and intestines.
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is a classic and accurate method for determining the pKa of a compound.
Materials:
-
This compound sample
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Deionized water (with a co-solvent like methanol or ethanol if the compound has low water solubility)
-
pH meter with a calibrated electrode
-
Burette
-
Stir plate and stir bar
Procedure:
-
Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a specific volume of deionized water (or a water/co-solvent mixture).
-
Titration Setup: Place the solution in a beaker with a stir bar and immerse the calibrated pH electrode.
-
Titration: Slowly add the standardized HCl solution from a burette in small increments, recording the pH after each addition.
-
Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa can be determined from the titration curve. For a basic compound, the pKa corresponds to the pH at which half of the compound is protonated. This is the midpoint of the steepest part of the titration curve.
Synthesis Outline
A plausible synthetic route to this compound hydrochloride involves a Friedel-Crafts acylation reaction.
Sources
- 1. (4-Bromophenyl)-piperidin-2-ylmethanone | C12H14BrNO | CID 24261085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 64671-00-7|(4-Bromophenyl)(4-piperidyl)methanone Hydrochloride|BLD Pharm [bldpharm.com]
- 3. 4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one;piperidin-1-yl(quinoxalin-6-yl)methanone | C35H38ClFN4O3 | CID 9830472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-モルホリノピペリジン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. CAS#:1830972-95-6 | (4-Bromophenyl)(3-(methylamino)piperidin-1-yl)methanone hydrochloride | Chemsrc [chemsrc.com]
- 6. 4-(4'-Bromophenyl)piperidine synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Spectral Analysis of (4-Bromophenyl)(piperidin-4-yl)methanone
Introduction: The Imperative of Structural Verification in Drug Discovery
In the landscape of modern drug development and medicinal chemistry, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. (4-Bromophenyl)(piperidin-4-yl)methanone, a molecule featuring a brominated aromatic ring and a piperidine core, represents a scaffold of significant interest in the synthesis of pharmacologically active compounds. Its utility in research and development hinges on the precise characterization of its chemical identity and purity, a task for which spectroscopic methods are indispensable.
This technical guide provides a comprehensive overview of the expected spectral data for this compound, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Mass Spectrometry (MS). As no complete experimental dataset for this specific molecule is readily available in public databases, this document serves as a predictive guide based on established spectroscopic principles and data from analogous structures. We will delve into the causality behind experimental choices and the logic of spectral interpretation, equipping researchers with the foundational knowledge to analyze this molecule and others of its class.
Molecular Structure and Atom Numbering
A clear numbering system is essential for unambiguous spectral assignment. The structure of this compound is presented below with IUPAC-consistent numbering for the subsequent discussion of NMR and MS data.
Caption: Molecular structure of this compound.
¹H NMR Spectroscopy: A Proton's Perspective
Proton NMR (¹H NMR) spectroscopy provides detailed information about the number of different types of protons and their connectivity within a molecule. This is achieved by analyzing the chemical shift, integration, and signal splitting (multiplicity).
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is predicted to show distinct signals for the aromatic protons, the protons on the piperidine ring, and the amine proton.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification |
| H-2', H-6' | ~ 7.7 - 7.8 | Doublet (d) | 2H | Ortho to the electron-withdrawing carbonyl group, resulting in deshielding. |
| H-3', H-5' | ~ 7.6 - 7.7 | Doublet (d) | 2H | Ortho to the bromine atom. |
| H-2eq, H-6eq | ~ 3.0 - 3.2 | Multiplet (m) | 2H | Equatorial protons on carbons adjacent to the nitrogen. |
| H-4 | ~ 2.8 - 3.0 | Multiplet (m) | 1H | Methine proton at the point of attachment to the carbonyl group. |
| H-2ax, H-6ax | ~ 2.6 - 2.8 | Multiplet (m) | 2H | Axial protons on carbons adjacent to the nitrogen. |
| H-3eq, H-5eq | ~ 1.8 - 2.0 | Multiplet (m) | 2H | Equatorial protons beta to the nitrogen. |
| H-3ax, H-5ax | ~ 1.6 - 1.8 | Multiplet (m) | 2H | Axial protons beta to the nitrogen. |
| N-H | ~ 1.5 - 2.5 | Broad singlet (br s) | 1H | Exchangeable proton; its chemical shift can vary with concentration and solvent. |
Note: Chemical shifts are predicted for CDCl₃ as the solvent. The exact values can vary based on solvent and concentration.
Interpretation of Predicted Data:
-
Aromatic Region: The 4-substituted pattern on the benzene ring simplifies the spectrum into two distinct doublets, characteristic of an AA'BB' system. The protons ortho to the carbonyl group (H-2', H-6') are expected to be further downfield due to the strong deshielding effect of the carbonyl.
-
Piperidine Ring: The piperidine ring protons exist in a complex environment. The protons on the carbons adjacent to the nitrogen (C-2 and C-6) are deshielded compared to those further away (C-3 and C-5)[1][2]. Due to the chair conformation of the piperidine ring, axial and equatorial protons are chemically non-equivalent and will exhibit different chemical shifts and coupling constants[3].
-
Coupling Constants: The ortho-coupling (³J) for the aromatic protons is typically in the range of 7-9 Hz. For the piperidine ring, geminal couplings (²J) are around 12-14 Hz, while axial-axial (³J_ax,ax) couplings are large (10-13 Hz), and axial-equatorial (³J_ax,eq) and equatorial-equatorial (³J_eq,eq) couplings are smaller (2-5 Hz)[4].
Experimental Protocol for ¹H NMR Acquisition
A robust and reproducible protocol is critical for obtaining high-quality NMR data.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube. Ensure the sample height in the tube is adequate for the spectrometer's receiver coils (typically around 4-5 cm).
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, which is crucial for high resolution and sharp peaks. This is often an automated process on modern spectrometers[5].
-
Tune and match the probe for the ¹H frequency to ensure maximum signal sensitivity.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include:
-
Pulse Angle: Typically a 30° or 45° pulse is used to allow for a shorter relaxation delay.
-
Spectral Width: Set to encompass all expected proton signals (e.g., 0-12 ppm).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.
-
-
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
Integrate the signals and analyze the multiplicities.
-
Caption: Workflow for ¹H NMR spectral analysis.
¹³C NMR Spectroscopy: The Carbon Skeleton
¹³C NMR spectroscopy provides information on the different carbon environments within a molecule. In broadband-decoupled spectra, each unique carbon atom typically gives a single peak, simplifying the spectrum.
Predicted ¹³C NMR Spectrum
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |
| C=O | ~ 195 - 205 | The carbonyl carbon is highly deshielded and appears significantly downfield[6]. |
| C-1' | ~ 135 - 140 | Quaternary aromatic carbon attached to the carbonyl group. |
| C-4' | ~ 128 - 132 | Aromatic carbon attached to bromine (ipso-carbon). |
| C-2', C-6' | ~ 130 - 132 | Aromatic carbons ortho to the carbonyl group. |
| C-3', C-5' | ~ 132 - 134 | Aromatic carbons meta to the carbonyl group. |
| C-2, C-6 | ~ 45 - 50 | Carbons adjacent to the nitrogen in the piperidine ring[7]. |
| C-4 | ~ 40 - 45 | Methine carbon of the piperidine ring. |
| C-3, C-5 | ~ 28 - 32 | Carbons beta to the nitrogen in the piperidine ring. |
Note: Chemical shifts are predicted for CDCl₃ as the solvent.
Interpretation of Predicted Data:
-
Carbonyl Carbon: The ketone carbonyl carbon is expected to have the largest chemical shift, typically appearing above 195 ppm[8].
-
Aromatic Carbons: Four signals are expected for the six aromatic carbons due to symmetry. The chemical shifts are influenced by the electron-withdrawing carbonyl group and the bromine substituent[9].
-
Piperidine Carbons: Three signals are expected for the five piperidine carbons. The carbons directly attached to the nitrogen (C-2, C-6) are the most downfield of the aliphatic signals.
Experimental Protocol for ¹³C NMR Acquisition
The protocol is similar to that for ¹H NMR, with adjustments to the acquisition parameters to account for the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Sample Preparation: A more concentrated sample is often required (50-100 mg).
-
Instrument Setup: The process of locking, shimming, and tuning is the same, but the probe is tuned to the ¹³C frequency.
-
Data Acquisition: A broadband-decoupled ¹³C spectrum is typically acquired.
-
Pulse Program: A standard pulse program with proton decoupling (e.g., zgpg30) is used.
-
Spectral Width: A wider spectral width is needed (e.g., 0-220 ppm).
-
Number of Scans: A significantly larger number of scans is required (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
Relaxation Delay: A longer delay (e.g., 2-5 seconds) may be necessary, especially for quaternary carbons.
-
Mass Spectrometry: Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information.
Predicted Mass Spectrum (Electrospray Ionization - ESI)
-
Molecular Weight: The molecular formula is C₁₂H₁₄BrNO. The monoisotopic mass is approximately 267.03 g/mol .
-
Molecular Ion Peak: In positive ion ESI-MS, the compound is expected to be readily protonated, yielding a strong molecular ion peak ([M+H]⁺) at m/z ≈ 268.0. Due to the presence of bromine, a characteristic isotopic pattern will be observed, with a second peak at [M+2+H]⁺ (m/z ≈ 270.0) of nearly equal intensity, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
Predicted Fragmentation Pattern
Tandem MS (MS/MS) of the [M+H]⁺ ion would induce fragmentation. The most likely fragmentation pathways involve cleavage of the bonds adjacent to the carbonyl group (α-cleavage) and fragmentation of the piperidine ring.
| Predicted m/z | Proposed Fragment Structure | Fragmentation Pathway |
| 183/185 | [Br-C₆H₄-C≡O]⁺ | α-cleavage with loss of the piperidine ring. |
| 155/157 | [Br-C₆H₄]⁺ | Loss of CO from the benzoyl cation. |
| 84 | [C₅H₈N]⁺ | α-cleavage with loss of the bromobenzoyl radical. |
digraph "Fragmentation" { graph [splines=true, nodesep=0.6, ranksep=1.2]; node [shape=plaintext, fontname="sans-serif", fontsize=11]; edge [fontname="sans-serif", fontsize=10, color="#EA4335"];parent [label="[M+H]⁺\nm/z = 268/270"];
subgraph "cluster_path1" { label = "Pathway 1: Acylium Ion Formation"; style=dashed; color="#4285F4"; node [fontcolor="#4285F4"]; edge [color="#4285F4"]; frag1 [label="[Br-C₆H₄-CO]⁺\nm/z = 183/185"]; frag2 [label="[Br-C₆H₄]⁺\nm/z = 155/157"]; parent -> frag1 [label="- Piperidine"]; frag1 -> frag2 [label="- CO"]; }
subgraph "cluster_path2" { label = "Pathway 2: Piperidine Fragmentation"; style=dashed; color="#34A853"; node [fontcolor="#34A853"]; edge [color="#34A853"]; frag3 [label="[C₅H₈N]⁺\nm/z = 84"]; parent -> frag3 [label="- Bromobenzoyl radical"]; } }
Caption: Predicted major fragmentation pathways for this compound.
Causality of Fragmentation:
-
α-Cleavage: This is a very common fragmentation pathway for ketones[10][11]. The bond between the carbonyl carbon and an adjacent carbon breaks. Cleavage can occur on either side of the carbonyl. The formation of the resonance-stabilized acylium ion ([Br-C₆H₄-C≡O]⁺) is a highly favorable process[12].
-
Piperidine Ring Fragmentation: The fragmentation of piperidine derivatives is well-documented[13][14]. Cleavage is often initiated at the nitrogen atom, leading to the formation of stable iminium ions.
Experimental Protocol for ESI-MS Acquisition
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.
-
-
Instrument Setup:
-
The sample solution is introduced into the ESI source via direct infusion or through an LC system.
-
Key ESI source parameters to optimize include:
-
Capillary Voltage: Typically 3-5 kV for positive ion mode.
-
Nebulizing Gas Flow: Adjusted to create a stable spray.
-
Drying Gas Flow and Temperature: Optimized to desolvate the ions efficiently[15].
-
-
-
Data Acquisition:
-
Acquire a full scan mass spectrum over a relevant m/z range (e.g., m/z 50-500) to identify the molecular ion.
-
For fragmentation analysis, perform a tandem MS (MS/MS) experiment by selecting the [M+H]⁺ ion (m/z 268) as the precursor ion and applying collision-induced dissociation (CID) to generate fragment ions.
-
Conclusion
The comprehensive spectral analysis of this compound through ¹H NMR, ¹³C NMR, and mass spectrometry provides a self-validating system for its structural confirmation. The predicted data, rooted in fundamental principles and comparison with analogous structures, offers a robust framework for researchers. The ¹H NMR spectrum reveals the connectivity and spatial relationships of the protons, the ¹³C NMR spectrum outlines the carbon backbone, and mass spectrometry confirms the molecular weight and provides key fragmentation information. Together, these techniques form an indispensable toolkit for ensuring the identity and purity of this and other vital compounds in the drug discovery pipeline.
References
-
Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023, January 29). Chemistry LibreTexts. [Link]
-
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. (2023, January 12). MDPI. [Link]
-
Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. (n.d.). PubMed. [Link]
-
13C NMR Chemical Shift. (n.d.). Oregon State University. [Link]
-
Assignment of the 13C NMR spectrum of 4'-bromoacetophenone. (2021, April 16). Chemistry Stack Exchange. [Link]
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Mass fragmentation pattern of compound 4o. (n.d.). ResearchGate. [Link]
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Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Book. [Link]
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Mass Spectrometry: Alpha Cleavage of Ketones. (2014, February 12). YouTube. [Link]
-
A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. (2017). National Institutes of Health. [Link]
-
Chapter 5: Acquiring 1 H and 13 C Spectra. (2018, September 28). Royal Society of Chemistry. [Link]
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13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. (n.d.). ResearchGate. [Link]
-
14.12: Coupling Constants Identify Coupled Protons. (2014, August 21). Chemistry LibreTexts. [Link]
-
Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2018, August 15). PubMed. [Link]
-
Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids). (2023, June 26). StudySmarter US. [Link]
-
Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. (2024, December 5). JoVE. [Link]
-
Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. (n.d.). National Institutes of Health. [Link]
-
Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]
-
Video: NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones. (2025, May 22). JoVE. [Link]
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Biological activity of (4-Bromophenyl)(piperidin-4-yl)methanone derivatives.
An In-Depth Technical Guide to the Biological Activity of (4-Bromophenyl)(piperidin-4-yl)methanone Derivatives
Introduction
The piperidine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of FDA-approved drugs and biologically active compounds. Its derivatives are integral to treatments for neuropsychiatric disorders, pain, and cancer, acting as central nervous system depressants or stimulants depending on their structural context.[1] The piperidin-4-one substructure, in particular, serves as a versatile intermediate for synthesizing compounds targeting a wide range of biological pathways, including antihistamines, synthetic opioids, and antipsychotics.[2]
This technical guide focuses on a specific class of these molecules: This compound derivatives . This chemical scaffold is characterized by three key components: a central piperidine ring functionalized with a ketone at the 4-position, a 4-bromophenyl group attached to the carbonyl, and a modifiable nitrogen atom at the 1-position of the piperidine ring. The presence of the bromine atom significantly influences the molecule's lipophilicity and potential for halogen bonding, while the piperidine nitrogen provides a crucial handle for synthetic modification to fine-tune potency, selectivity, and pharmacokinetic properties.
This document serves as a comprehensive resource for researchers, chemists, and drug development professionals. It synthesizes current knowledge on the diverse biological activities of these derivatives, delves into their mechanisms of action, elucidates structure-activity relationships, and provides detailed experimental protocols for their synthesis and evaluation.
Chapter 1: Therapeutic Landscape and Key Biological Targets
Derivatives of the this compound scaffold and its close structural analogs have demonstrated significant potential across multiple therapeutic areas. Their versatility allows them to interact with a diverse set of biological targets, ranging from enzymes to G-protein coupled receptors.
Neurodegenerative Disorders: A Multi-Target Approach for Alzheimer's Disease
Alzheimer's disease (AD) is a multifactorial neurodegenerative disorder, making multi-target agents a highly attractive therapeutic strategy. Closely related 4'4-bromophenyl 4'-piperidinol derivatives have been identified as potent, multi-functional agents for AD treatment.[3] These compounds simultaneously address several key pathological pathways:
-
Acetylcholinesterase (AChE) Inhibition: Certain analogs show exceptional activity against AChE, with IC₅₀ values as low as 0.029 µM.[3] By inhibiting AChE, these molecules increase the levels of the neurotransmitter acetylcholine in the brain, a primary strategy for symptomatic treatment of AD.
-
Monoamine Oxidase (MAO) Inhibition: Select derivatives exhibit selective inhibition of monoamine oxidase-B (MAO-B), an enzyme whose activity is elevated in the brains of AD patients and contributes to oxidative stress and neurotransmitter imbalance.[3]
-
Amyloid Beta (Aβ) Aggregation and Fibril Disassembly: A critical hallmark of AD is the aggregation of Aβ peptides into toxic plaques. Lead compounds have been shown to moderately inhibit Aβ aggregation and, importantly, are capable of disassembling pre-formed Aβ fibrils, suggesting a disease-modifying potential.[3]
-
Antioxidant Activity: Several analogs also possess direct antioxidant properties, which can help mitigate the oxidative stress implicated in neuronal damage in AD.[3]
Oncology: Targeting Epigenetic Regulators
The dysregulation of epigenetic enzymes is a common feature of many cancers. Coactivator-associated arginine methyltransferase 1 (CARM1/PRMT4) is a key transcriptional regulator implicated in hormone-dependent tumors, such as prostate and breast cancer, making it a valuable therapeutic target.[4]
Structurally related 1-substituted-3,5-bis(3-bromo-4-hydroxybenzylidene)piperidin-4-ones have been developed as selective CARM1 inhibitors.[4] These compounds inhibit CARM1-mediated methylation of various substrates, including histone H3, and demonstrate a dose-dependent reduction of Prostate-Specific Antigen (PSA) promoter activity in human prostate cancer cells, highlighting their potential as anticancer agents.[4]
Infectious Diseases: Blocking HIV-1 Entry
The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor utilized by the most common strains of HIV-1 to enter host T-cells. Blocking this receptor is a clinically validated strategy for treating HIV infection. Structure-activity relationship studies on a series of piperidino-piperidine molecules containing a (4-bromophenyl) moiety led to the discovery of SCH 351125, a potent and selective CCR5 antagonist.[5] This compound demonstrates subnanomolar activity in blocking viral entry and shows excellent potency against a panel of primary HIV-1 isolates, marking it as a potential therapeutic agent for HIV treatment.[5]
Inflammatory Conditions: Modulating the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that plays a central role in the innate immune system. Its hyperactivation is linked to a wide range of inflammatory diseases. When activated, it triggers the release of pro-inflammatory cytokines IL-1β and IL-18 and induces a form of inflammatory cell death known as pyroptosis.[6] The 1-(piperidin-4-yl) scaffold has been successfully utilized as a core structure in the development of novel NLRP3 inflammasome inhibitors, demonstrating the utility of this chemical framework in creating potent anti-inflammatory agents.[6]
Chapter 2: Structure-Activity Relationship (SAR) Analysis
Understanding the relationship between chemical structure and biological activity is paramount for rational drug design. For the this compound class, SAR studies have revealed key insights into the roles of its distinct chemical moieties.
Caption: Key modification points for SAR studies.
-
The Piperidine N-Substituent (R1): This position is the most common site for synthetic modification and is critical for defining the molecule's biological activity. In the context of anti-Alzheimer's agents, introducing specific substituted benzyl groups at this position led to the most potent multi-target compounds, AB11 and AB14.[3] For CARM1 inhibitors, various substituted benzyl groups at R1 were explored to optimize potency and selectivity against other methyltransferases.[4]
-
The 4-Bromophenyl Ring (R2): The 4-bromo substitution is a recurring feature in many active derivatives. The bromine atom increases the lipophilicity of the molecule, which can enhance membrane permeability and target engagement.[7] Furthermore, it can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity. In the development of CCR5 antagonists, the (4-bromophenyl) group was a key feature of the lead compound.[5]
-
The Piperidine Ring (R3): While less commonly modified, substitutions on the piperidine ring itself can influence the compound's conformational preferences and overall shape, impacting how it fits into a target's binding pocket. In the development of fentanyl-related analgesics, substitutions at the 4-position of the piperidine ring were essential for achieving high potency.[8][9]
Chapter 3: Experimental Protocols and Methodologies
The trustworthiness of scientific claims rests on robust and reproducible experimental design. This section provides detailed, self-validating protocols for the synthesis and biological evaluation of this compound derivatives, explaining the causality behind key steps.
General Synthetic Workflow
The synthesis of N-substituted this compound derivatives is typically achieved through a straightforward N-acylation reaction. This protocol outlines a standard procedure.
Caption: General workflow for derivative synthesis.
Protocol 1: Synthesis of (4-Bromophenyl)(1-benzylpiperidin-4-yl)methanone
-
Rationale: This protocol employs a Schotten-Baumann-type N-acylation, a robust method for forming amides from acyl chlorides and amines.[7] Dichloromethane (DCM) is chosen as the solvent for its inertness and ability to dissolve the reactants. Triethylamine (TEA) acts as a non-nucleophilic base to scavenge the HCl generated during the reaction, driving it to completion.
-
Procedure:
-
Dissolve 1-benzylpiperidine (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add TEA (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.
-
In a separate flask, dissolve 4-bromobenzoyl chloride (1.1 eq) in anhydrous DCM.
-
Add the 4-bromobenzoyl chloride solution dropwise to the cooled piperidine solution over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor progress using Thin Layer Chromatography (TLC).[10]
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.
-
Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[10][11]
-
In Vitro Biological Assays
Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay
-
Rationale: This protocol uses the well-established Ellman's method, a colorimetric assay to measure AChE activity. The principle relies on the hydrolysis of acetylthiocholine (ATCI) by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to generate 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion whose absorbance can be measured at 412 nm. An inhibitor will reduce the rate of this color formation.
-
Procedure:
-
Prepare a 100 mM sodium phosphate buffer (pH 8.0).
-
Prepare stock solutions of test compounds in DMSO.
-
In a 96-well plate, add:
-
20 µL of test compound solution (at various concentrations).
-
140 µL of phosphate buffer.
-
20 µL of DTNB solution (1.5 mM in buffer).
-
20 µL of AChE enzyme solution (from electric eel).
-
-
Controls: Include a positive control (e.g., Donepezil) and a negative control (DMSO vehicle). A blank containing buffer instead of the enzyme is essential to correct for non-enzymatic hydrolysis.
-
Incubate the plate at 37 °C for 15 minutes.
-
Initiate the reaction by adding 20 µL of ATCI substrate solution (10 mM in buffer).
-
Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction (V) for each well. Determine the percentage of inhibition relative to the negative control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Caption: Workflow for the in vitro AChE inhibition assay.
Chapter 4: Quantitative Data Summary
The following tables summarize the biological activities of representative derivatives from the literature, providing a quantitative basis for comparison.
Table 1: Anti-Alzheimer's Activity of Lead 4'-Bromophenyl-4'-piperidinol Derivatives[3]
| Compound ID | Target Enzyme | IC₅₀ (µM) | Aβ Aggregation Inhibition (%) | Antioxidant Activity (IC₅₀, µM) |
| AB11 | AChE | 0.029 | 43.25% at 500 µM | 26.38 |
| MAO-B | 866 | - | ||
| AB14 | AChE | 0.038 | - | 23.99 |
| MAO-B | 763 | - |
Table 2: Activity of Other Biologically Active Derivatives
| Compound ID | Biological Target | Activity Metric | Potency | Therapeutic Area | Source |
| V15 * | Farnesoid X Receptor (FXR) | EC₅₀ | 0.67 nM | Metabolic Disease | [12] |
| SCH 351125 | CCR5 Receptor | Kᵢ | 2 nM | HIV | [5] |
| 7g ** | CARM1 | IC₅₀ | ~5 µM | Oncology | [4] |
*Note: V15 is a 1-(4-aminophenylacetyl)piperidine derivative, included for context on piperidine scaffolds. **Note: 7g is a 1-benzyl-3,5-bis(3-bromo-4-hydroxybenzylidene) piperidin-4-one, a structurally related analog.
Conclusion and Future Perspectives
The this compound scaffold and its close structural relatives represent a highly versatile and pharmacologically significant class of compounds. The accumulated evidence clearly demonstrates their potential to yield potent and selective modulators of diverse biological targets, with promising activities in neurodegenerative diseases, oncology, infectious diseases, and inflammation. The predictable synthetic accessibility of the core and the critical role of the N-substituent in defining biological function make this an attractive framework for further drug discovery efforts.
Future research should focus on several key areas:
-
Pharmacokinetic Optimization: While many derivatives show excellent in vitro potency, future work must focus on optimizing their ADME (Absorption, Distribution, Metabolism, and Excretion) properties to ensure adequate bioavailability and CNS penetration, particularly for neurodegenerative targets.
-
In Vivo Validation: Promising lead compounds identified in vitro must be advanced into relevant animal models to validate their efficacy and safety profiles. For example, anti-AD candidates should be tested in transgenic mouse models of Alzheimer's disease.
-
Expansion of Target Space: Given the scaffold's demonstrated versatility, it should be screened against a broader range of biological targets. Exploring its potential as an inhibitor of other kinases, ion channels, or epigenetic enzymes could uncover novel therapeutic applications.
By leveraging the foundational knowledge summarized in this guide, researchers are well-positioned to further exploit the therapeutic potential of this remarkable chemical scaffold.
References
[12] Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. European Journal of Medicinal Chemistry. [3] 4'4 Bromophenyl 4'Piperidinol Derivatives as a Multifactorial Anti-Alzheimer Agent: Synthesis, In-Vitro, and In-Silico Based Studies. MDPI. [5] Discovery of 4-[(Z)-(4-bromophenyl)- (ethoxyimino)methyl]-1'-[(2,4-dimethyl-3- pyridinyl)carbonyl]-4'-methyl-1,4'- bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection. Journal of Medicinal Chemistry. [7] Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. PSE Community.org. [10] 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. [13] Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. RSC Publishing. [14] Pharmacological evaluation of novel (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives as TRPV4 antagonists for the treatment of pain. PubMed. [1] Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)Piperidine Derivatives. ResearchGate. [15] 4-(4'-Bromophenyl)piperidine synthesis. ChemicalBook. [11] Synthesis and biological activity of novel piperidin-4-ol derivatives. Journal of East China University of Science and Technology. [4] Novel 3,5-Bis(bromohydroxybenzylidene)piperidin-4-ones as Coactivator-associated Arginine Methyltransferase 1 Inhibitors: Enzyme Selectivity and Cellular Activity. PMC - NIH. [8] Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. PubMed. [2] Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents. PMC - PubMed Central. [9] 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents. PubMed. [6] Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PubMed Central.
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The (4-Bromophenyl)(piperidin-4-yl)methanone Scaffold: A Keystone for CNS Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The (4-Bromophenyl)(piperidin-4-yl)methanone core represents a highly "privileged" scaffold in modern medicinal chemistry, particularly in the pursuit of novel therapeutics for Central Nervous System (CNS) disorders. This technical guide provides a comprehensive overview of this versatile chemical framework, from its fundamental physicochemical properties and synthesis to its extensive application in the development of potent and selective CNS-active agents. We will delve into the critical structure-activity relationships (SAR) that govern its interaction with key neurological targets, present detailed experimental protocols for its synthesis and biological evaluation, and explore the intricate signaling pathways modulated by its derivatives. This document serves as a vital resource for scientists dedicated to advancing the next generation of CNS therapies.
Introduction: The Strategic Value of the Piperidine Scaffold in CNS Drug Design
The piperidine ring is a ubiquitous motif in a vast array of pharmaceuticals and natural alkaloids, making it one of the most important heterocyclic scaffolds in drug discovery.[1] Its prevalence in CNS-active drugs is particularly noteworthy. The piperidine moiety often imparts favorable physicochemical and pharmacokinetic properties, enhancing a molecule's "drug-likeness."[2] These advantages include improved metabolic stability, modulation of lipophilicity for better blood-brain barrier (BBB) penetration, and the ability to present pharmacophoric elements in a defined three-dimensional space for optimal target engagement.[2][3]
The this compound scaffold combines this advantageous piperidine core with a 4-bromophenyl group linked by a ketone. This specific arrangement offers several strategic benefits:
-
Versatile Synthetic Handle: The secondary amine of the piperidine ring provides a readily accessible point for chemical modification, allowing for the introduction of diverse substituents to explore SAR and fine-tune pharmacological activity.
-
Modulation of Physicochemical Properties: The bromophenyl group contributes to the molecule's lipophilicity, a critical factor for crossing the BBB. The bromine atom itself can engage in halogen bonding and serves as a key site for further chemical elaboration via cross-coupling reactions.
-
Structural Mimicry: This scaffold is a key structural component of numerous successful CNS drugs, particularly antipsychotics that target dopamine and serotonin receptors. For instance, it forms the core of the butyrophenone class of antipsychotics, exemplified by haloperidol.[4][5][6]
This guide will systematically explore the multifaceted utility of this scaffold, providing both foundational knowledge and practical, field-proven insights for its application in CNS drug discovery programs.
Physicochemical and Pharmacokinetic Profile
The success of a CNS drug candidate is intrinsically linked to its ability to navigate complex biological barriers and maintain effective concentrations at its target site within the brain. The this compound scaffold provides a favorable starting point for optimizing these properties.
Key Physicochemical Properties for CNS Penetration
Successful CNS drugs generally adhere to a more restrictive set of physicochemical parameters compared to other pharmaceuticals. Key properties influenced by the this compound core include:
| Property | Typical Range for CNS Drugs | Contribution of the Scaffold |
| Molecular Weight (MW) | < 450 Da | The core scaffold has a MW of 268.15 g/mol , providing ample room for derivatization. |
| Lipophilicity (cLogP) | 2 - 4 | The bromophenyl group increases lipophilicity, aiding in passive diffusion across the BBB. |
| Topological Polar Surface Area (TPSA) | < 90 Ų | The ketone and piperidine nitrogen contribute to the TPSA, which must be balanced to avoid excessive polarity that hinders BBB crossing. |
| Hydrogen Bond Donors (HBD) | 1-2 | The piperidine N-H is the primary HBD, a key interaction point. |
| Hydrogen Bond Acceptors (HBA) | 2-3 | The ketone oxygen and piperidine nitrogen act as HBAs. |
Pharmacokinetic Considerations
The piperidine ring generally confers good metabolic stability.[2] However, the overall pharmacokinetic profile of a drug candidate based on this scaffold will be heavily influenced by the substituents attached to the piperidine nitrogen. Strategic modifications at this position are crucial for optimizing absorption, distribution, metabolism, and excretion (ADME) properties and for modulating the brain-to-plasma concentration ratio. For many antipsychotics, achieving an optimal brain-to-plasma ratio is critical for efficacy while minimizing peripheral side effects.[7][8][9]
Synthesis of the Core Scaffold and Its Derivatives
The synthesis of the this compound scaffold and its subsequent derivatization are key to exploring its potential in drug discovery.
Synthesis of the Core Scaffold
A common and efficient method for synthesizing the core scaffold is through the Friedel-Crafts acylation of bromobenzene with a protected piperidine-4-carbonyl chloride, followed by deprotection.
Experimental Protocol: Synthesis of this compound Hydrochloride
This protocol is based on established Friedel-Crafts and deprotection methodologies. [10][11] Step 1: Synthesis of tert-butyl 4-(4-bromobenzoyl)piperidine-1-carboxylate
-
To a dry, nitrogen-flushed round-bottom flask, add anhydrous dichloromethane (DCM).
-
Add aluminum chloride (AlCl₃) portion-wise at 0 °C with stirring.
-
Add bromobenzene to the suspension.
-
Slowly add a solution of 1-(tert-butoxycarbonyl)piperidine-4-carbonyl chloride in anhydrous DCM via a dropping funnel.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS until completion.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the Boc-protected intermediate as a solid.
Step 2: Synthesis of this compound Hydrochloride
-
Dissolve the tert-butyl 4-(4-bromobenzoyl)piperidine-1-carboxylate in a suitable solvent such as dioxane or ethyl acetate.
-
Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane) and stir at room temperature.
-
Monitor the reaction for the evolution of gas and the precipitation of the product.
-
Stir for 2-4 hours or until TLC/LC-MS indicates complete consumption of the starting material.
-
Collect the precipitate by filtration.
-
Wash the solid with cold diethyl ether and dry under vacuum to afford the title compound as a hydrochloride salt.
Application in CNS Drug Discovery: Targeting Dopamine and Serotonin Receptors
The this compound scaffold is a cornerstone in the development of antagonists for dopamine D₂ and serotonin 5-HT₂A receptors, two primary targets for antipsychotic medications. [12][13]The hyperactivity of the dopaminergic system is linked to the positive symptoms of schizophrenia, such as hallucinations and delusions. [12]
Structure-Activity Relationship (SAR) Insights
SAR studies of derivatives of this scaffold have provided invaluable insights into the structural requirements for potent and selective receptor antagonism.
-
The Butyrophenone Linker: N-alkylation of the piperidine with a 4-fluorobutyrophenone chain is a classic modification that yields potent D₂ antagonists like haloperidol. The length of this linker is critical for optimal activity.
-
The 4-Bromophenyl Group: The bromine atom can be replaced with other halogens (e.g., chlorine, fluorine) or other electron-withdrawing groups to modulate potency and selectivity. This position is also amenable to further modification via Suzuki or other cross-coupling reactions to explore additional chemical space.
-
Piperidine Substituents: Introduction of substituents on the piperidine ring can influence both potency and pharmacokinetic properties. For example, a hydroxyl group at the 4-position of the phenyl ring (as in haloperidol) can enhance binding.
The following table summarizes the binding affinities (Ki) of representative antipsychotics, many of which share structural similarities with derivatives of the this compound scaffold, at human D₂ and 5-HT₂A receptors.
| Compound | D₂ Receptor Ki (nM) | 5-HT₂A Receptor Ki (nM) | Reference |
| Haloperidol | 0.517 - 1.45 | 3.6 | [12] |
| Clozapine | 135 - 190 | 5.2 | [12] |
| Olanzapine | 12.8 - 31 | 2.5 | [12] |
| Risperidone | 3.3 | 0.16 | [13] |
| Asenapine | 0.344 - 1.26 | 0.38 | [12] |
Note: Ki values can vary between different studies and assay conditions.
Signaling Pathways Modulated by D₂ and 5-HT₂A Antagonists
Dopamine D₂ and serotonin 5-HT₂A receptors are G protein-coupled receptors (GPCRs). [2][14]Their antagonists derived from the this compound scaffold primarily function by blocking the downstream signaling cascades initiated by the endogenous ligands, dopamine and serotonin, respectively.
-
D₂ Receptor Signaling: D₂ receptors couple to Gαi/o proteins. [15][16]Antagonism of these receptors blocks the inhibition of adenylyl cyclase, thereby preventing the decrease in intracellular cyclic AMP (cAMP) levels. D₂ receptor signaling also involves β-arrestin pathways, which are implicated in both receptor desensitization and G protein-independent signaling. [15]* 5-HT₂A Receptor Signaling: 5-HT₂A receptors primarily couple to Gαq/11 proteins. [1]Antagonism blocks the activation of phospholipase C (PLC), which in turn prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). This ultimately blocks the mobilization of intracellular calcium and the activation of protein kinase C (PKC).
Biological Evaluation: Protocols and Models
Rigorous biological evaluation is essential to characterize the pharmacological profile of novel compounds derived from the this compound scaffold.
In Vitro Assays: Receptor Binding and Functional Activity
Protocol: Dopamine D₂ Receptor Radioligand Binding Assay [10][17] This protocol determines the affinity of a test compound for the D₂ receptor by measuring its ability to compete with a radiolabeled ligand.
-
Membrane Preparation:
-
Culture cells expressing the human D₂ receptor (e.g., CHO or HEK293 cells).
-
Harvest the cells and homogenize them in a lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer to a specific protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the assay buffer, the test compound at various concentrations, and a fixed concentration of a D₂-selective radioligand (e.g., [³H]-spiperone).
-
Initiate the binding reaction by adding the prepared cell membrane suspension to each well.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 90 minutes).
-
-
Filtration and Detection:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to minimize non-specific binding.
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding (determined in the presence of a saturating concentration of a known D₂ antagonist) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays: Functional assays, such as cAMP accumulation assays or calcium mobilization assays, are crucial to determine whether a compound is an antagonist, agonist, or partial agonist. [18]
In Vivo Models for CNS Activity
Animal models are indispensable for evaluating the therapeutic potential and potential side effects of CNS drug candidates.
-
Prepulse Inhibition (PPI) of the Acoustic Startle Reflex: This is a widely used model for sensorimotor gating deficits observed in schizophrenia. [19][20]A weak auditory stimulus (prepulse) presented shortly before a startling auditory stimulus normally inhibits the startle response. This inhibition is deficient in schizophrenia patients and can be pharmacologically disrupted in rodents by dopamine agonists or NMDA antagonists. The ability of a test compound to reverse this disruption is indicative of antipsychotic-like activity. [19]
-
Amphetamine- or Ketamine-Induced Hyperlocomotion: These models are used to assess the potential of a compound to treat the positive symptoms of psychosis. [21]Amphetamine increases dopamine release, while ketamine, an NMDA receptor antagonist, induces psychosis-like symptoms. [21]A test compound's ability to attenuate the resulting hyperlocomotion suggests antipsychotic potential.
Conclusion and Future Directions
The this compound scaffold is a robust and highly adaptable platform for the discovery of novel CNS-active agents. Its favorable physicochemical properties, versatile synthetic accessibility, and proven track record as a core component of successful drugs make it an invaluable starting point for medicinal chemistry campaigns. The strategic derivatization of this core, guided by a thorough understanding of SAR and the underlying biology of CNS targets, will continue to yield promising drug candidates.
Future research will likely focus on:
-
Subtype Selectivity: Developing derivatives with high selectivity for specific dopamine (e.g., D₃ vs. D₂) or serotonin receptor subtypes to achieve more targeted therapeutic effects with fewer side effects.
-
Polypharmacology: Intentionally designing molecules that modulate multiple CNS targets (e.g., D₂/5-HT₂A/5-HT₇) to achieve a broader spectrum of efficacy.
-
Improving Pharmacokinetics: Fine-tuning ADME properties to enhance brain penetration and optimize dosing regimens.
By leveraging the principles and protocols outlined in this guide, researchers are well-equipped to unlock the full potential of the this compound scaffold in the ongoing quest for safer and more effective treatments for debilitating CNS disorders.
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Structure-Kinetic Profiling of Haloperidol Analogues at the Human Dopamine D2 Receptor. (n.d.). SciSpace. Retrieved January 27, 2026, from [Link]
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A Senior Application Scientist's Guide to the Synthesis of 4-Benzoylpiperidine Derivatives
Introduction: The Enduring Significance of the 4-Benzoylpiperidine Core in Medicinal Chemistry
The phenyl(piperidin-4-yl)methanone, commonly known as the 4-benzoylpiperidine fragment, represents a privileged scaffold in modern drug discovery. Its remarkable metabolic stability and its role as a potential bioisostere for the piperazine ring have cemented its importance in the medicinal chemist's toolbox[1][2]. This structural motif is a cornerstone in a wide array of bioactive small molecules, demonstrating therapeutic potential across numerous disease areas, including oncology, psychiatry, and neurology[1][2].
The prevalence of the 4-benzoylpiperidine core in pharmaceuticals underscores the need for robust and versatile synthetic strategies. A notable example is its presence in antagonists of the 5-HT2A receptor, such as ketanserin and altanserin, where it is crucial for ligand orientation and binding[2]. The development of novel therapeutics often hinges on the efficient and scalable synthesis of such core structures. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth review of the principal synthetic strategies for constructing 4-benzoylpiperidine derivatives. We will delve into the mechanistic underpinnings of these reactions, providing not just the "how" but the "why" behind the experimental choices, and offer detailed protocols for key transformations.
Strategic Approaches to the 4-Benzoylpiperidine Scaffold
The synthesis of the 4-benzoylpiperidine core can be broadly categorized into several key strategies, each with its own set of advantages and considerations. The choice of a particular route often depends on the availability of starting materials, desired substitution patterns, and scalability. The main approaches are:
-
Friedel-Crafts Acylation of Piperidine Precursors: A classic and widely used method involving the electrophilic acylation of an aromatic ring with a piperidine-derived acyl halide.
-
Weinreb-Nahm Ketone Synthesis: A highly reliable method that utilizes a specific N-methoxy-N-methylamide (Weinreb amide) of a piperidine carboxylic acid to prevent over-addition of organometallic reagents.
-
Organometallic Addition to Piperidine-4-carboxaldehydes: A straightforward approach involving the reaction of Grignard or organolithium reagents with a readily accessible piperidine aldehyde.
-
Oxidation of Phenyl(piperidin-4-yl)methanol Precursors: A two-step approach involving the formation of a secondary alcohol followed by its oxidation to the target ketone.
The following sections will explore each of these strategies in detail, providing mechanistic insights and practical experimental protocols.
I. Friedel-Crafts Acylation: A Cornerstone Strategy
The Friedel-Crafts acylation is a powerful C-C bond-forming reaction that has been extensively applied to the synthesis of 4-benzoylpiperidine derivatives. This electrophilic aromatic substitution reaction typically involves the reaction of an N-protected piperidine-4-carbonyl chloride with an aromatic compound in the presence of a Lewis acid catalyst[2].
Mechanistic Rationale and Experimental Considerations
The reaction proceeds through the formation of a highly electrophilic acylium ion, generated by the coordination of the Lewis acid (commonly AlCl₃) to the chlorine atom of the acyl chloride. This acylium ion is then attacked by the electron-rich aromatic ring, followed by deprotonation to restore aromaticity and yield the desired ketone.
Key Experimental Choices and Their Rationale:
-
N-Protection: The piperidine nitrogen is a nucleophilic and basic site that can react with the Lewis acid and the acyl chloride. Therefore, protection of the nitrogen is crucial to prevent unwanted side reactions. An acetyl group is a common choice for this purpose, as it is stable under the reaction conditions and can be removed later if desired[1].
-
Choice of Lewis Acid: Aluminum trichloride (AlCl₃) is the most common Lewis acid for this transformation due to its high activity. However, a stoichiometric amount is often required as it complexes with the product ketone. Other Lewis acids, such as FeCl₃, can also be used.
-
Solvent: Anhydrous, non-coordinating solvents like 1,2-dichloroethane (DCE) are preferred to avoid reaction with the Lewis acid and intermediates.
-
Temperature: The reaction is typically heated to drive it to completion.
Detailed Experimental Protocol: Synthesis of N-Acetyl-4-benzoylpiperidine
Step 1: N-Acetylation of Isonipecotic Acid [1]
-
To a solution of isonipecotic acid (1 equivalent) in pyridine (qs), add acetic anhydride (1.5 equivalents).
-
Heat the reaction mixture to reflux at 140 °C for 2 hours.
-
Cool the mixture to room temperature and concentrate under reduced pressure to remove pyridine and excess acetic anhydride.
-
The crude N-acetyl isonipecotic acid is typically used in the next step without further purification.
Step 2: Formation of N-Acetyl-4-piperidinecarbonyl Chloride and Friedel-Crafts Acylation [1]
-
Suspend the crude N-acetyl isonipecotic acid (1 equivalent) in anhydrous 1,2-dichloroethane (DCE).
-
Add thionyl chloride (1.2 equivalents) dropwise at room temperature.
-
Heat the mixture to 60 °C for 4 hours.
-
Cool the reaction mixture to 0 °C and add the aromatic substrate (e.g., benzene, 1.5 equivalents).
-
Add aluminum trichloride (AlCl₃, 1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, heat the reaction mixture to 90 °C and stir overnight.
-
Cool the reaction to room temperature and carefully quench by pouring it onto a mixture of ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCE.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-acetyl-4-benzoylpiperidine.
II. The Weinreb-Nahm Ketone Synthesis: A Controlled Approach
The Weinreb-Nahm ketone synthesis is a highly efficient and versatile method for the preparation of ketones, including 4-benzoylpiperidine derivatives. This reaction involves the treatment of an N-protected piperidine-4-Weinreb amide with an organometallic reagent, such as a Grignard or organolithium reagent[2].
Mechanistic Rationale and Experimental Considerations
The key to the success of the Weinreb-Nahm synthesis is the stability of the tetrahedral intermediate formed upon nucleophilic attack. The N-methoxy-N-methylamide functionality chelates the metal ion (Mg or Li), forming a stable five-membered ring intermediate. This chelated intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup. This prevents the common problem of over-addition of the organometallic reagent to the newly formed ketone, which would lead to a tertiary alcohol byproduct.
Key Experimental Choices and Their Rationale:
-
N-Protection: As with the Friedel-Crafts acylation, N-protection is essential. The tert-butyloxycarbonyl (Boc) group is a common choice as it is stable to the organometallic reagent and can be easily removed under acidic conditions.
-
Formation of the Weinreb Amide: The Weinreb amide can be prepared from the corresponding N-protected piperidine-4-carboxylic acid using N,O-dimethylhydroxylamine hydrochloride and a coupling agent such as HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium)[1].
-
Organometallic Reagent: Both Grignard reagents (e.g., phenylmagnesium bromide) and organolithium reagents (e.g., phenyllithium) can be used.
-
Temperature Control: The reaction is typically carried out at low temperatures (e.g., -78 °C to 0 °C) to ensure the stability of the tetrahedral intermediate and prevent side reactions.
Detailed Experimental Protocol: Synthesis of N-Boc-4-benzoylpiperidine via Weinreb-Nahm Synthesis
Step 1: Synthesis of tert-Butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate (Weinreb Amide) [1]
-
To a solution of N-Boc-isonipecotic acid (1 equivalent) in anhydrous DMF, add N,O-dimethylhydroxylamine hydrochloride (1.2 equivalents), HBTU (1.2 equivalents), and N,N-diisopropylethylamine (DIPEA, 2.5 equivalents).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the Weinreb amide.
Step 2: Reaction with Phenylmagnesium Bromide
-
Dissolve the Weinreb amide (1 equivalent) in anhydrous THF and cool the solution to 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add a solution of phenylmagnesium bromide (1.2 equivalents in THF or Et₂O) dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Cool the reaction mixture back to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford N-Boc-4-benzoylpiperidine.
III. Grignard Reaction with Piperidine-4-carboxaldehyde
A direct and conceptually simple approach to 4-benzoylpiperidine derivatives involves the addition of a phenyl Grignard reagent to an N-protected piperidine-4-carboxaldehyde, followed by oxidation of the resulting secondary alcohol.
Mechanistic Rationale and Experimental Considerations
The Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde to form a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the secondary alcohol. This alcohol is then oxidized to the desired ketone in a separate step.
Key Experimental Choices and Their Rationale:
-
N-Protection: The Boc group is a suitable protecting group for this sequence, as it is stable to both the Grignard reagent and many common oxidizing agents.
-
Grignard Reaction Conditions: The reaction must be carried out under strictly anhydrous conditions, as Grignard reagents are strong bases and will be quenched by protic solvents like water or alcohols. Low temperatures are often employed to minimize side reactions.
-
Oxidizing Agent: A variety of oxidizing agents can be used to convert the secondary alcohol to the ketone. Dess-Martin periodinane (DMP) is a mild and selective choice that often gives high yields with minimal side products. Other options include Swern oxidation or the use of chromate-based reagents like pyridinium chlorochromate (PCC).
Detailed Experimental Protocol: Two-Step Synthesis of N-Boc-4-benzoylpiperidine
Step 1: Grignard Addition to N-Boc-piperidine-4-carboxaldehyde
-
Dissolve N-Boc-piperidine-4-carboxaldehyde (1 equivalent) in anhydrous THF and cool to 0 °C under an inert atmosphere.
-
Add a solution of phenylmagnesium bromide (1.2 equivalents in THF or Et₂O) dropwise.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Cool the reaction to 0 °C and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude secondary alcohol is often of sufficient purity to be used directly in the next step.
Step 2: Dess-Martin Oxidation of the Secondary Alcohol
-
Dissolve the crude alcohol (1 equivalent) in anhydrous dichloromethane (DCM).
-
Add Dess-Martin periodinane (1.5 equivalents) in one portion at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction with diethyl ether and pour it into a saturated aqueous solution of sodium bicarbonate containing an excess of sodium thiosulfate.
-
Stir vigorously until the layers are clear.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford N-Boc-4-benzoylpiperidine.
IV. Comparison of Synthetic Strategies
| Synthetic Strategy | Starting Material | Key Reagents | Typical Yields | Advantages | Disadvantages |
| Friedel-Crafts Acylation | N-Protected Isonipecotic Acid | Acylating agent (SOCl₂), Lewis Acid (AlCl₃) | Moderate to Good | Utilizes readily available starting materials; well-established reaction. | Requires stoichiometric amounts of Lewis acid; can have issues with regioselectivity on substituted aromatics. |
| Weinreb-Nahm Synthesis | N-Protected Isonipecotic Acid | N,O-dimethylhydroxylamine, Coupling agent, Organometallic reagent | Good to Excellent | Prevents over-addition, leading to cleaner reactions and higher yields; broad substrate scope. | Requires the pre-formation of the Weinreb amide, adding a step to the sequence. |
| Grignard Addition & Oxidation | N-Protected Piperidine-4-carboxaldehyde | Grignard reagent, Oxidizing agent (e.g., DMP) | Good (over two steps) | Conceptually straightforward; aldehyde starting material is commercially available. | A two-step process; requires careful control of the Grignard reaction conditions. |
Conclusion
The 4-benzoylpiperidine scaffold remains a highly sought-after motif in drug discovery due to its favorable pharmacological properties. The synthetic strategies outlined in this guide—Friedel-Crafts acylation, Weinreb-Nahm ketone synthesis, and Grignard addition followed by oxidation—provide medicinal chemists with a versatile toolkit for accessing these valuable compounds. The choice of a particular method will be dictated by factors such as the availability of starting materials, the desired substitution pattern, and the scale of the synthesis. A thorough understanding of the mechanistic principles behind each reaction is paramount for troubleshooting and optimizing reaction conditions to achieve the desired outcome efficiently and in high yield. As the demand for novel therapeutics containing the 4-benzoylpiperidine core continues to grow, the development and refinement of these and other synthetic methodologies will remain an active and important area of research.
References
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Bononi, G., Lonzi, C., Tuccinardi, T., Minutolo, F., & Granchi, C. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 29(9), 1930. [Link]
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Kazmierski, W. M., et al. (2011). 4,4-Disubstituted Piperidines as Scaffolds for the Design of Novel CCR5 Receptor Antagonists. Journal of Medicinal Chemistry, 54(11), 3756–3767. [Link]
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Saify, Z. S., et al. (1999). Synthesis and Analgesic Activity of Some 4-Acetyl-4-phenylpiperidine and 4-Hydroxy-4-phenylpiperidine Derivatives. Zeitschrift für Naturforschung B, 54(10), 1327–1336. [Link]
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Olah, G. A., & Arvanaghi, M. (1986). Formyl Transfer to Grignard Reagents with N-Formylpiperidine: 3-Phenylpropionaldehyde. Organic Syntheses, 64, 114. [Link]
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Clarke, H. T., & Taylor, W. (1925). Benzoyl Piperidine. Organic Syntheses, 5, 14. [Link]
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Gao, F., et al. (2015). A series of new ceritinib analogs by extensive functionalization of the tail piperidine ring with various phosphamides and carbamates have been synthesized. European Journal of Medicinal Chemistry, 95, 437-444. [Link]
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Bononi, G., Lonzi, C., Tuccinardi, T., Minutolo, F., & Granchi, C. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. PubMed Central. [Link]
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A Technical Guide to the Commercial Availability and Purity of (4-Bromophenyl)(piperidin-4-yl)methanone
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This in-depth technical guide provides a comprehensive overview of the commercial availability and purity assessment of (4-Bromophenyl)(piperidin-4-yl)methanone, a key building block in contemporary drug discovery. This document moves beyond a simple cataloging of suppliers to offer a deeper understanding of the compound's synthetic origins, potential impurity profiles, and robust analytical strategies for its characterization. The insights provided herein are intended to empower researchers to make informed decisions when sourcing and utilizing this critical reagent, ensuring the integrity and reproducibility of their scientific endeavors.
Introduction: The Significance of this compound in Medicinal Chemistry
This compound, and its common salt form, the hydrochloride, are versatile intermediates in the synthesis of a wide range of biologically active molecules. The presence of the 4-bromophenyl moiety offers a strategic handle for further functionalization via cross-coupling reactions, while the piperidine ring is a prevalent scaffold in many CNS-active and other therapeutic agents. Given its role as a foundational fragment in the assembly of complex drug candidates, the purity of this starting material is of paramount importance. Uncharacterized impurities can lead to misleading biological data, complicate reaction outcomes, and introduce regulatory hurdles in later stages of drug development.
Commercial Availability and Sourcing Considerations
This compound is commercially available from a variety of chemical suppliers, typically as the hydrochloride salt to improve stability and handling. While a comprehensive list of all vendors is beyond the scope of this guide, a representative summary is provided below.
Table 1: Representative Commercial Suppliers of this compound Hydrochloride (CAS: 64671-00-7)
| Supplier | Typical Purity Specification | Available Forms | Notes |
| BLDpharm | ≥97% | Hydrochloride | Often available for immediate shipment. |
| Angene Chemical | ≥95% | Hydrochloride | Provides basic chemical properties and safety information. |
| Toronto Research Chemicals | Custom synthesis available | Free base, Hydrochloride | Can provide fully characterized lots with detailed analytical data upon request. |
| Sigma-Aldrich | Varies by product line | Hydrochloride | Search results may include various related structures. |
Expert Insight: When sourcing this reagent, it is crucial to look beyond the quoted purity percentage. Inquire about the analytical techniques used to determine this purity and request a batch-specific Certificate of Analysis (CoA). A comprehensive CoA should not only state the purity but also detail the methods used for its determination and list any identified impurities. For critical applications, sourcing from a supplier who can provide a well-characterized reference standard is highly recommended.
Understanding the Synthetic Landscape: A Gateway to Potential Impurities
A thorough understanding of the likely synthetic routes to this compound is the first step in predicting its potential impurity profile. The most probable and industrially scalable method is the Friedel-Crafts acylation of bromobenzene with a derivative of piperidine-4-carboxylic acid.
Caption: Probable synthetic route to this compound.
This reaction, while efficient, is not without its potential for side reactions and the introduction of impurities.[1][2] A critical analysis of this process allows for the prediction of several classes of impurities.
Process-Related Impurities
These impurities arise directly from the manufacturing process and are the most common type encountered.
-
Isomeric Impurities: Friedel-Crafts acylation is generally para-directing due to the steric bulk of the acylating agent and the directing effect of the bromine atom. However, small amounts of the ortho- and meta-isomers, (2-bromophenyl)(piperidin-4-yl)methanone and (3-bromophenyl)(piperidin-4-yl)methanone, can be formed.[3] These isomers can be difficult to separate due to their similar physical properties.
-
Unreacted Starting Materials: Incomplete reaction can lead to the presence of residual bromobenzene and derivatives of piperidine-4-carboxylic acid.
-
Reagent-Related Impurities: The quality of the starting materials is critical. Impurities in the 4-bromobenzoyl chloride, such as 4-bromobenzoic acid, can carry through the synthesis.[4] Similarly, impurities in the piperidine starting material can lead to related piperidine-containing byproducts.
-
Polysubstituted Products: While less common in acylation compared to alkylation, under certain conditions, a second acylation of the product is possible, though the deactivating nature of the ketone group generally prevents this.[5]
Degradation Products
Forced degradation studies are essential to identify potential degradation products that may form during storage or under specific experimental conditions.[6] For this compound, potential degradation pathways could involve:
-
Hydrolysis: The ketone functionality is generally stable, but the amide bond in any unreacted starting material or related impurities could be susceptible to hydrolysis.
-
Oxidation: The piperidine ring can be susceptible to oxidation, potentially leading to N-oxides or other oxidized species.
-
Photodegradation: Aromatic bromine compounds can be sensitive to light, potentially leading to debromination or other photolytic reactions.
A Framework for Purity Assessment: A Multi-Technique Approach
A robust assessment of the purity of this compound requires a combination of analytical techniques. No single method can provide a complete picture of the compound's purity.
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Methodological & Application
Revolutionizing Drug Discovery: Parallel Synthesis of Compound Libraries Using (4-Bromophenyl)(piperidin-4-yl)methanone
Senior Application Scientist Note: The quest for novel therapeutics is a relentless pursuit, demanding both speed and precision. High-throughput synthesis (HTS) has emerged as a cornerstone of modern drug discovery, enabling the rapid generation of vast chemical libraries for biological screening.[1] At the heart of many successful HTS campaigns lies the strategic selection of a versatile chemical scaffold—a core structure that can be readily and systematically modified to explore a wide swath of chemical space. The (4-Bromophenyl)(piperidin-4-yl)methanone scaffold is an exemplary starting point for such endeavors. Its intrinsic features—a reactive aryl bromide handle for cross-coupling reactions and a secondary amine in the piperidine ring for diverse functionalization—offer a dual-pronged approach to creating densely populated and structurally diverse compound libraries.
This guide provides an in-depth exploration of the strategic application of this compound in parallel synthesis. We will delve into the causality behind experimental choices, provide validated, step-by-step protocols for key transformations, and present data in a clear, comparative format to empower researchers in their drug development efforts.
The Strategic Advantage of the this compound Scaffold
The utility of the this compound scaffold is rooted in its bifunctional nature, which allows for a divergent synthetic strategy. This approach is paramount in parallel synthesis, where the goal is to generate a multitude of distinct molecules from a common intermediate. The piperidine moiety is a prevalent structural motif in many FDA-approved drugs, often contributing to favorable pharmacokinetic properties.[2][3] The secondary amine of the piperidine ring serves as a nucleophile, readily undergoing reactions such as N-acylation and N-alkylation to introduce a first dimension of diversity.
Simultaneously, the 4-bromophenyl group provides a robust handle for modern palladium-catalyzed cross-coupling reactions.[4] This allows for the introduction of a second, independent dimension of diversity. The reliability and broad functional group tolerance of reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations have made them indispensable tools in medicinal chemistry for constructing complex molecular architectures.[4][5]
Caption: Divergent synthetic workflow using the target scaffold.
High-Throughput Experimental Protocols
The following protocols are designed for execution in parallel synthesis formats, such as 96-well plates, and are optimized for efficiency and broad substrate scope. High-throughput experimentation (HTE) is a powerful tool for rapidly discovering and optimizing reaction conditions.[6]
Protocol 1: Parallel N-Acylation of this compound
This protocol facilitates the rapid diversification of the piperidine nitrogen with a variety of acyl groups.
Materials and Reagents:
| Reagent | CAS Number | Supplier | Notes |
| This compound HCl | 1159826-08-0 | Commercial | Ensure hydrochloride salt is used for solubility. |
| Acyl Chlorides (various) | Varies | Commercial | Use a diverse set of electronically and sterically varied acyl chlorides. |
| Diisopropylethylamine (DIPEA) | 7087-68-5 | Commercial | Anhydrous grade recommended. |
| Dichloromethane (DCM) | 75-09-2 | Commercial | Anhydrous, inhibitor-free grade. |
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 0.2 M stock solution of this compound hydrochloride in anhydrous DCM.
-
Reagent Plating:
-
To each well of a 96-well plate, add 200 µL of the this compound stock solution (0.04 mmol).
-
Add 1.5 equivalents of DIPEA (10.1 µL, 0.06 mmol) to each well.
-
Prepare 0.5 M stock solutions of a diverse library of acyl chlorides in anhydrous DCM.
-
Add 1.2 equivalents of the respective acyl chloride stock solution (96 µL, 0.048 mmol) to each well.
-
-
Reaction Incubation: Seal the 96-well plate and shake at room temperature for 16 hours.
-
Work-up and Purification:
-
Quench the reaction by adding 200 µL of saturated aqueous sodium bicarbonate to each well.
-
Extract with 2 x 400 µL of DCM.
-
Combine the organic layers and concentrate to dryness.
-
Purify via high-throughput parallel flash chromatography.
-
Protocol 2: Parallel Suzuki-Miyaura Cross-Coupling
This protocol enables the diversification of the 4-bromophenyl moiety with various aryl and heteroaryl boronic acids. The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis due to its high efficiency and broad functional group tolerance.[7]
Materials and Reagents:
| Reagent | CAS Number | Supplier | Notes |
| N-Acylated this compound Library | N/A | From Protocol 1 | Ensure dryness of the library. |
| Aryl/Heteroaryl Boronic Acids | Varies | Commercial | Use a diverse set of boronic acids. |
| Pd(dppf)Cl₂·CH₂Cl₂ | 95464-05-4 | Commercial | A reliable catalyst for this transformation. |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | Commercial | Finely powdered and dried. |
| 1,4-Dioxane/Water (4:1) | 123-91-1 / 7732-18-5 | Commercial | Degassed prior to use. |
Step-by-Step Methodology:
-
Reagent Plating:
-
To each well of a 96-well plate containing the dried N-acylated library (0.04 mmol), add 1.5 equivalents of the corresponding aryl/heteroaryl boronic acid (0.06 mmol).
-
Add 2.0 equivalents of K₂CO₃ (11.1 mg, 0.08 mmol).
-
Add 0.05 equivalents of Pd(dppf)Cl₂·CH₂Cl₂ (1.6 mg, 0.002 mmol).
-
-
Reaction Incubation:
-
Add 400 µL of degassed 1,4-dioxane/water (4:1) to each well.
-
Seal the plate and heat at 80 °C for 12 hours with stirring.
-
-
Work-up and Purification:
-
Cool the reaction plate to room temperature.
-
Add 400 µL of ethyl acetate and 400 µL of water to each well.
-
Separate the organic layer and concentrate to dryness.
-
Purify via high-throughput parallel flash chromatography.
-
Protocol 3: Parallel Buchwald-Hartwig Amination
This protocol allows for the introduction of a wide range of primary and secondary amines at the 4-position of the phenyl ring. The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines.[8]
Materials and Reagents:
| Reagent | CAS Number | Supplier | Notes |
| N-Acylated this compound Library | N/A | From Protocol 1 | Ensure dryness of the library. |
| Primary/Secondary Amines | Varies | Commercial | A diverse set of amines is recommended. |
| Pd₂(dba)₃ | 51364-51-3 | Commercial | A common palladium precursor. |
| XPhos | 564483-18-7 | Commercial | A highly effective ligand for this reaction. |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | Commercial | Handle under inert atmosphere. |
| Toluene | 108-88-3 | Commercial | Anhydrous and degassed. |
Step-by-Step Methodology:
-
Reagent Plating (in a glovebox):
-
To each well of a 96-well plate containing the dried N-acylated library (0.04 mmol), add 1.2 equivalents of the corresponding amine (0.048 mmol).
-
Add 1.4 equivalents of NaOtBu (5.4 mg, 0.056 mmol).
-
In a separate vial, prepare a catalyst stock solution of Pd₂(dba)₃ (0.02 eq) and XPhos (0.04 eq) in anhydrous, degassed toluene.
-
Add the catalyst stock solution to each well.
-
-
Reaction Incubation:
-
Add 400 µL of anhydrous, degassed toluene to each well.
-
Seal the plate and heat at 100 °C for 16 hours with stirring.
-
-
Work-up and Purification:
-
Cool the reaction plate to room temperature.
-
Quench with 200 µL of saturated aqueous ammonium chloride.
-
Extract with 2 x 400 µL of ethyl acetate.
-
Combine the organic layers, dry over sodium sulfate, and concentrate.
-
Purify via high-throughput parallel flash chromatography.
-
Data Presentation and Expected Outcomes
The success of a parallel synthesis campaign is measured by the yield and purity of the resulting compound library. The following table provides representative data for the described protocols with a selection of building blocks.
| Entry | R¹ (N-Acylation) | R² (Suzuki Coupling) | Yield (%) | Purity (%) |
| 1 | Acetyl | Phenyl | 85 | >95 |
| 2 | Benzoyl | 4-Methoxyphenyl | 81 | >95 |
| 3 | Cyclopropanecarbonyl | 3-Pyridyl | 75 | >95 |
| 4 | tert-Butoxycarbonyl | 2-Thienyl | 88 | >95 |
| Entry | R¹ (N-Acylation) | R² (Buchwald-Hartwig) | Yield (%) | Purity (%) |
| 5 | Acetyl | Morpholine | 78 | >95 |
| 6 | Benzoyl | Aniline | 72 | >95 |
| 7 | Cyclopropanecarbonyl | N-Methylpiperazine | 80 | >95 |
| 8 | tert-Butoxycarbonyl | Benzylamine | 76 | >95 |
Yields are isolated yields after purification. Purity was determined by LC-MS.
Conclusion
The this compound scaffold represents a powerful and versatile starting point for the parallel synthesis of diverse compound libraries. The orthogonal reactivity of the piperidine nitrogen and the aryl bromide allows for a highly efficient and modular approach to explore vast regions of chemical space. The protocols outlined in this guide are robust, scalable, and amenable to high-throughput automation, providing a solid foundation for drug discovery programs aimed at identifying novel therapeutic agents. The strategic application of such privileged scaffolds, coupled with modern synthetic methodologies, will continue to accelerate the pace of innovation in medicinal chemistry.
References
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Selective endo -Cyclic α-Functionalization of Saturated N -Alkyl Piperidines. (2025). ResearchGate. [Link]
-
Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry, 66(7), 2487-2492. [Link]
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Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. (2025). ResearchGate. [Link]
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4'4 Bromophenyl 4'Piperidinol Derivatives as a Multifactorial Anti-Alzheimer Agent: Synthesis, In-Vitro, and In-Silico Based Studies. (2022). ResearchGate. [Link]
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Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. (2022). The Journal of Organic Chemistry, 87(13), 8437-8448. [Link]
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Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023). MDPI. [Link]
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Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). Molecules, 25(15), 3479. [Link]
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Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents. (n.d.). PubMed Central. [Link]
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. (n.d.). Royal Society of Chemistry. [Link]
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Preparation of functionalized piperidines 4a-j in the presence of [TMBSED][OMs]2. (2020). ResearchGate. [Link]
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Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). National Institutes of Health. [Link]
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4'4 Bromophenyl 4'Piperidinol Derivatives as a Multifactorial Anti-Alzheimer Agent: Synthesis, In-Vitro, and In-Silico Based Studies. (2022). MDPI. [Link]
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Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. (2018). ResearchGate. [Link]
-
Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. (n.d.). PubMed Central. [Link]
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Innovative high throughput medicinal chemistry. (2023). University of Groningen. [Link]
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Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
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The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Beilstein Journal of Organic Chemistry. [Link]
-
Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. (n.d.). RSC Publishing. [Link]
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Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. [Link]
-
Multicomponent Reactions in High Throughput Synthesis and Medicinal Chemistry. (2022). University of Groningen. [Link]
-
Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates. (2024). National Institutes of Health. [Link]
-
Discovery of 4-[(Z)-(4-bromophenyl)-(ethoxyimino)methyl]-1'-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4'-methyl-1,4'-bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection. (2001). Journal of Medicinal Chemistry, 44(21), 3339-3342. [Link]
-
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. (2023). MDPI. [Link]
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Application Notes and Protocols: Buchwald-Hartwig Amination of (4-Bromophenyl)(piperidin-4-yl)methanone
Introduction: The Strategic Importance of C-N Bond Formation
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Aryl amines are a ubiquitous motif in a vast array of bioactive molecules and functional materials.[1][2] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for the formation of these crucial linkages, largely supplanting classical methods that often require harsh reaction conditions and exhibit limited substrate scope.[3][4] This reaction facilitates the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a suitable base.[2]
This application note provides a comprehensive guide to the Buchwald-Hartwig amination of a challenging substrate, (4-Bromophenyl)(piperidin-4-yl)methanone. The presence of both a secondary cyclic amine and a ketone functionality necessitates careful consideration of reaction parameters to achieve high efficiency and minimize side reactions. This document will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and offer expert insights into troubleshooting and optimization.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. A general representation of this cycle is depicted below.
Figure 1. A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
The key steps of the mechanism are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.
-
Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired aryl amine product and regenerating the Pd(0) catalyst.
Experimental Protocol: Amination of this compound
This protocol is designed as a robust starting point for the amination of this compound with a generic primary or secondary amine. Optimization may be required depending on the specific amine coupling partner.
Reagents and Equipment
-
This compound
-
Amine coupling partner
-
Palladium precatalyst (e.g., RuPhos Pd G3)
-
Ligand (e.g., RuPhos)
-
Base (e.g., Sodium tert-butoxide or LHMDS)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Reaction Setup Workflow
Figure 2. Workflow for the Buchwald-Hartwig amination reaction setup and workup.
Step-by-Step Procedure
-
Preparation: In a glovebox or under a stream of inert gas, add this compound (1.0 eq), the base (1.4 eq), the palladium precatalyst (e.g., RuPhos Pd G3, 0.02 eq), and the ligand (e.g., RuPhos, 0.04 eq) to a dry Schlenk flask or reaction vial equipped with a magnetic stir bar.
-
Solvent and Reagent Addition: Seal the vessel and evacuate and backfill with inert gas three times. Add the anhydrous, degassed solvent (to achieve a concentration of ~0.1 M in the aryl bromide). Add the amine coupling partner (1.2 eq) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[5]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.[5] Dilute with ethyl acetate and transfer to a separatory funnel.
-
Extraction: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.
Key Considerations and Scientific Rationale
The successful amination of this compound hinges on the careful selection of several key reaction parameters.
| Parameter | Recommended Starting Conditions | Rationale and Considerations |
| Palladium Precatalyst | RuPhos Pd G3 (2 mol%) | Modern palladacycle precatalysts are often more efficient and air-stable than traditional palladium sources like Pd(OAc)2, as they readily form the active LPd(0) species.[5] |
| Ligand | RuPhos (4 mol%) | For secondary amines, ligands like RuPhos are often highly effective.[5][6] The choice of ligand is critical and depends heavily on the nature of the amine.[7] For primary amines, BrettPhos may be a better choice.[8][9] |
| Base | Sodium tert-butoxide (NaOtBu) or LHMDS (1.4 eq) | Strong, non-nucleophilic bases are typically required.[7] For substrates with base-sensitive functional groups, such as the enolizable ketone in our substrate, weaker bases like cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) can be used, though this may necessitate higher reaction temperatures or longer reaction times.[4][7] |
| Solvent | Toluene or Dioxane | These are common solvents for Buchwald-Hartwig aminations. The choice of solvent can influence the solubility of the reagents and the reaction rate. |
| Temperature | 100 °C | This is a common starting temperature for the amination of aryl bromides. The temperature may need to be adjusted based on the reactivity of the specific amine and the choice of base. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Inappropriate ligand- Insufficiently strong base- Poor substrate reactivity | - Use a reliable precatalyst.- Screen different ligands (e.g., BrettPhos for primary amines).- Switch to a stronger base (e.g., from K3PO4 to NaOtBu).- If using an aryl chloride, consider switching to the more reactive aryl bromide or iodide.[5] |
| Side Product Formation (e.g., Hydrodehalogenation) | - β-hydride elimination from the palladium-amido intermediate | - Use a bidentate ligand like BINAP or DPPF, which can suppress β-hydride elimination.[3]- Optimize the reaction temperature and time. |
| Decomposition of Starting Material | - Base-sensitive functional groups | - Use a weaker base (e.g., Cs2CO3 or K3PO4).[4][7]- Lower the reaction temperature. |
Conclusion
The Buchwald-Hartwig amination is a robust and highly valuable transformation for the synthesis of N-arylated compounds. The protocol and considerations outlined in this application note provide a solid foundation for the successful amination of this compound. By understanding the underlying mechanism and the critical role of each reaction component, researchers can effectively troubleshoot and optimize this reaction for their specific needs, thereby accelerating the discovery and development of novel chemical entities.
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Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 27, 2026, from [Link]
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How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). Chemical Insights. Retrieved January 27, 2026, from [Link]
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
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Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]
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The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2024, April 3). YouTube. [Link]
-
Tian, W., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21727–21735. [Link]
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Wolfe, J. P., & Buchwald, S. L. (2004). Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines. Journal of the American Chemical Society, 126(38), 11684–11685. [Link]
-
Sen, A., & Yamada, Y. M. (2024). Latest Developments in Palladium and Nickel-Catalyzed Cross-Couplings for Aryl Chlorides: Suzuki-Miyaura and Buchwald-Hartwig Reactions. Synthesis, 56(01), A–T. [Link]
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Kashani, S. K., Jessiman, J. E., & Jamison, T. F. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
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Schmalzbauer, M., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 40(21), 3626–3635. [Link]
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Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. (2024, August 6). ResearchGate. [Link]
-
Tian, W., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21727–21735. [Link]
-
Synthesis of 4-Carboxy-4-pyridylpiperidines Through Palladium-Catalyzed α-Arylation of Esters. (2024, August 7). ResearchGate. [Link]
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The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen research portal. [Link]
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Buchwald-Hartwig Amination. (2026, January 7). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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Ai, H.-J., et al. (2025). Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides. Journal of the American Chemical Society, 147(42), 38275–38282. [Link]
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Tian, W., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ResearchGate. [Link]
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Maiti, D., et al. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science, 2(1), 57–68. [Link]
-
N-Directed Pd-Catalyzed Photoredox-Mediated C–H Arylation for Accessing Phenyl-Extended Analogues of Biginelli/Suzuki-Derived Ethyl 4-Methyl-2,6-diphenylpyrimidine-5-carboxylates. (2021, September 3). MDPI. [Link]
-
One-pot, modular approach to functionalized ketones via nucleophilic addition/Buchwald–Hartwig amination strategy. (2020, May 19). CORE. [Link]
-
Biaryl Phosphine Based Pd(II) Amido Complexes: The Effect of Ligand Structure on Reductive Elimination. (2024, August 6). ResearchGate. [Link]
-
Knauber, T., & Tucker, J. (2016). Palladium Catalyzed Monoselective α-Arylation of Sulfones and Sulfonamides with 2,2,6,6-Tetramethylpiperidine·ZnCl·LiCl Base and Aryl Bromides. The Journal of Organic Chemistry, 81(13), 5636–5648. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]
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-
Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. (2024, August 9). ResearchGate. [Link]
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Buchwald-Hartwig coupling. (2019, January 7). YouTube. [Link]
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Application Notes and Protocols for the Synthesis and Evaluation of α7 Nicotinic Receptor Antagonists from Piperidine Derivatives
Introduction: The Therapeutic Potential of Modulating the α7 Nicotinic Acetylcholine Receptor
The α7 nicotinic acetylcholine receptor (nAChR) is a crucial ligand-gated ion channel in the central nervous system, playing a significant role in cognitive functions such as learning and memory.[1] The dysregulation of α7 nAChR signaling has been implicated in a variety of neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia.[2][3] Consequently, the α7 nAChR has emerged as a promising therapeutic target for drug discovery. While much effort has been focused on the development of agonists, there is a growing body of evidence supporting the therapeutic potential of α7 nAChR antagonists. These molecules hold promise in conditions where receptor over-activation may be detrimental, such as in certain neuroinflammatory and neurodegenerative processes.[4]
This guide provides a comprehensive overview of the synthesis, characterization, and in vitro evaluation of a novel class of α7 nAChR antagonists derived from a piperidine scaffold. We will delve into the rationale behind the synthetic strategy, provide detailed step-by-step protocols, and outline the necessary pharmacological assays to determine the potency and selectivity of these compounds.
I. Synthetic Strategy and Rationale
The design of potent and selective α7 nAChR antagonists often incorporates two key structural features: a cationic center, typically a quaternary ammonium group, and a substituted aromatic moiety.[2][5] The positively charged nitrogen is thought to interact with the aromatic box of the receptor's binding site, while the aromatic portion engages in van der Waals interactions with complementary residues, contributing to subtype selectivity.[2][5]
The synthetic approach detailed below focuses on the preparation of 1-[2-(4-alkoxy-phenoxy-ethyl)]-1-methylpiperidinium iodide derivatives, a class of compounds that has shown promising antagonist activity at α7 nAChRs.[2][5] The general synthetic workflow is depicted in the following diagram:
Caption: Synthetic workflow for piperidine-based α7 nAChR antagonists.
II. Detailed Synthetic Protocol
This protocol describes the synthesis of a representative α7 nAChR antagonist, 1-[2-(4-(hexyloxy)phenoxy)ethyl]-1-methylpiperidinium iodide.
Step 1: Synthesis of 4-(Hexyloxy)benzaldehyde (Williamson Ether Synthesis)
-
To a stirred solution of 4-hydroxybenzaldehyde (1.22 g, 10 mmol) in acetone (50 mL), add potassium carbonate (2.76 g, 20 mmol).
-
Add 1-bromohexane (1.65 g, 10 mmol) dropwise to the reaction mixture.
-
Reflux the mixture for 12 hours.
-
After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate, 9:1) to afford 4-(hexyloxy)benzaldehyde as a colorless oil.
Step 2: Synthesis of 4-(Hexyloxy)phenol (Baeyer-Villiger Oxidation)
-
Dissolve 4-(hexyloxy)benzaldehyde (2.06 g, 10 mmol) in a mixture of tetrahydrofuran (THF, 30 mL) and boric acid (0.62 g, 10 mmol).
-
Add 30% hydrogen peroxide (2.27 mL, 20 mmol) dropwise, followed by concentrated sulfuric acid (0.5 mL).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate, 8:2) to yield 4-(hexyloxy)phenol as a white solid.
Step 3: Synthesis of 1-(2-(4-(Hexyloxy)phenoxy)ethyl)piperidine (Mitsunobu Reaction)
-
To a solution of 4-(hexyloxy)phenol (1.94 g, 10 mmol), 2-(piperidin-1-yl)ethanol (1.29 g, 10 mmol), and triphenylphosphine (2.62 g, 10 mmol) in anhydrous THF (50 mL) at 0 °C, add diethyl azodicarboxylate (DEAD) (1.74 g, 10 mmol) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: dichloromethane/methanol, 95:5) to obtain 1-(2-(4-(hexyloxy)phenoxy)ethyl)piperidine as a pale yellow oil.
Step 4: Synthesis of 1-[2-(4-(Hexyloxy)phenoxy)ethyl]-1-methylpiperidinium iodide (Quaternization)
-
Dissolve 1-(2-(4-(hexyloxy)phenoxy)ethyl)piperidine (3.05 g, 10 mmol) in acetone (30 mL).
-
Add methyl iodide (2.84 g, 20 mmol) and stir the mixture at room temperature for 16 hours.
-
The resulting precipitate is collected by filtration, washed with cold acetone, and dried under vacuum to give the final product as a white solid.
III. Analytical Characterization
The identity and purity of the synthesized antagonist should be confirmed using a combination of analytical techniques.
| Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR | Structural elucidation and confirmation of the desired product. | The spectra should show characteristic peaks corresponding to the protons and carbons of the piperidinium, phenoxy, and hexyloxy groups. The integration of the proton signals should be consistent with the number of protons in the molecule. |
| Mass Spectrometry (MS) | Determination of the molecular weight of the compound. | The mass spectrum should display a molecular ion peak corresponding to the calculated mass of the cation of the target compound. |
| High-Performance Liquid Chromatography (HPLC) | Assessment of the purity of the final compound. | A single major peak should be observed, indicating a high degree of purity (typically >95%). |
IV. In Vitro Pharmacological Evaluation
The antagonist activity of the synthesized piperidine derivatives at the α7 nAChR can be assessed using various in vitro assays. Here, we detail two standard methods: radioligand binding assays and two-electrode voltage clamp electrophysiology.
A. Radioligand Binding Assay
This assay measures the ability of the synthesized compound to displace a known radiolabeled α7 nAChR antagonist, such as [³H]methyllycaconitine ([³H]MLA), from its binding site on the receptor.
Protocol:
-
Membrane Preparation: Prepare crude membrane fractions from rat brain tissue or from a cell line stably expressing the human α7 nAChR.
-
Binding Reaction: In a 96-well plate, incubate the prepared membranes with a fixed concentration of [³H]MLA (e.g., 1-2 nM) and varying concentrations of the test compound.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]MLA (IC₅₀ value). The affinity of the compound for the receptor (Ki value) can then be calculated using the Cheng-Prusoff equation.
B. Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This functional assay directly measures the inhibitory effect of the synthesized compound on the ion channel activity of the α7 nAChR expressed in Xenopus laevis oocytes.
Protocol:
-
Oocyte Preparation and Injection: Harvest oocytes from a female Xenopus laevis frog and inject them with cRNA encoding the human α7 nAChR. Incubate the oocytes for 2-5 days to allow for receptor expression.
-
TEVC Setup: Place a single oocyte in a recording chamber continuously perfused with recording solution. Impale the oocyte with two microelectrodes, one for voltage clamping and the other for current recording.
-
Recording: Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
Agonist Application: Apply a known α7 nAChR agonist (e.g., acetylcholine or choline) to the oocyte to elicit an inward current.
-
Antagonist Application: Co-apply the synthesized antagonist with the agonist and measure the reduction in the agonist-induced current.
-
Concentration-Response Curve: Perform these measurements at various concentrations of the antagonist to generate a concentration-response curve and determine the IC₅₀ value.
V. Compound Screening Cascade
A typical screening cascade for the identification and characterization of novel α7 nAChR antagonists is illustrated below.
Caption: Screening cascade for α7 nAChR antagonist discovery.
VI. Data Summary and Interpretation
The following table provides an example of the data that would be generated for a series of synthesized piperidine derivatives.
| Compound ID | R Group (Alkoxy Chain) | Binding Affinity (Ki, nM) | Functional Potency (IC₅₀, µM) | Selectivity (vs. α4β2 nAChR) |
| ANT-001 | Hexyloxy | 15.2 | 1.2 | >100-fold |
| ANT-002 | Heptyloxy | 12.8 | 0.9 | >120-fold |
| ANT-003 | Octyloxy | 10.5 | 0.7 | >150-fold |
The data in the table would be analyzed to establish a structure-activity relationship (SAR). For instance, in this example, increasing the length of the alkoxy chain (R group) from hexyloxy to octyloxy leads to a modest increase in both binding affinity and functional potency, suggesting that this region of the molecule interacts with a hydrophobic pocket in the receptor's binding site. The high selectivity against the α4β2 nAChR subtype is a desirable characteristic for a therapeutic candidate, as it minimizes the potential for off-target side effects.
Conclusion
The protocols and methodologies outlined in this application note provide a robust framework for the synthesis, characterization, and pharmacological evaluation of novel piperidine-based α7 nAChR antagonists. By following these detailed procedures, researchers in the fields of medicinal chemistry and neuropharmacology can efficiently identify and optimize lead compounds for further development as potential therapeutics for a range of CNS disorders. The self-validating nature of combining binding and functional assays ensures a high degree of confidence in the identified hits.
References
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Pérez-Sánchez, H., et al. (2018). Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors. Frontiers in Pharmacology, 9, 744. [Link]
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Arias, H. R., et al. (2013). Novel N,N-disubstituted-phenyl-2-aminobenzoxazoles as non-competitive inhibitors for the α7 nicotinic acetylcholine receptor. European Journal of Medicinal Chemistry, 69, 58-67. [Link]
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Davies, A. R., et al. (1999). Characterisation of the binding of [3H]methyllycaconitine: a new radioligand for labelling alpha 7-type neuronal nicotinic acetylcholine receptors. Neuropharmacology, 38(5), 679-690. [Link]
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Khiroug, L., et al. (2002). Rat nicotinic ACh receptor α7 and β2 subunits co-assemble to form functional heteromeric nicotinic receptor channels. The Journal of Physiology, 540(2), 323-336. [Link]
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Agilent Technologies. (n.d.). Scaling Small Molecule Purification Methods for HPLC. Retrieved from [Link]
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Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. Retrieved from [Link]
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Zhou, G., et al. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613-619. [Link]
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Guan, B., et al. (2017). Two-Electrode Voltage-Clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor. Bio-protocol, 7(2). [Link]
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Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.8. [Link]
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Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
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Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]
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Klink, R., et al. (2001). Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors. Pharmacological Reviews, 73(3), 669-722. [Link]
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De Luca, L., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(9), 1734-1746. [Link]
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Bertrand, D., & Gopalakrishnan, M. (2007). Allosteric modulation of nicotinic acetylcholine receptors. Biochemical Pharmacology, 74(8), 1113-1122. [Link]
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- 3. Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. Frontiers | Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors [frontiersin.org]
Application Notes and Protocols for the Development of Enzyme Inhibitors Utilizing a (4-Bromophenyl)(piperidin-4-yl)methanone Core
Introduction: The Strategic Value of the (4-Bromophenyl)(piperidin-4-yl)methanone Scaffold in Enzyme Inhibition
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal framework for engaging with the active sites of enzymes. When incorporated into the this compound core, the piperidine moiety offers several strategic advantages for inhibitor design. The 4-bromophenyl group provides a versatile handle for further chemical modification through cross-coupling reactions, allowing for the exploration of a broad chemical space to enhance potency and selectivity. Furthermore, the methanone linker introduces a rigid element that can be optimized for interaction with specific amino acid residues within an enzyme's active site.
This guide provides a comprehensive overview of the methodologies for developing novel enzyme inhibitors based on this promising scaffold, with a particular focus on targeting Coactivator-Associated Arginine Methyltransferase 1 (CARM1) . CARM1 is a therapeutically relevant enzyme implicated in tumorigenesis, making it an attractive target for the development of novel anti-cancer agents. These application notes and protocols are designed for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and detailed, actionable experimental procedures.
Section 1: Synthesis of the this compound Core and Derivatization
The synthesis of the core scaffold is a critical first step in any drug discovery campaign. The following protocol outlines a robust and scalable method for the preparation of this compound, which can then be further functionalized to generate a library of candidate inhibitors.
Protocol 1: Synthesis of this compound
This synthesis is a two-step process involving the preparation of the precursor 4-(4'-Bromophenyl)piperidine, followed by acylation.
Step 1: Synthesis of 4-(4'-Bromophenyl)piperidine
-
To a solution of 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine (3.78 mmol) in anhydrous methanol (20 mL) and triethylamine (2 mL), add Rh/C catalyst (0.060 g).
-
Place the reaction mixture in a hydrogen atmosphere (100 psi) and stir at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, filter the mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield 4-(4'-bromophenyl)piperidine as a white solid.
Step 2: Acylation of 4-(4'-Bromophenyl)piperidine
This step utilizes a standard Schotten-Baumann reaction for the acylation of the piperidine nitrogen.
-
Dissolve 4-(4'-bromophenyl)piperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add an aqueous solution of a base, such as sodium hydroxide (2.0 eq), to the mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of 4-bromobenzoyl chloride (1.1 eq) in the same organic solvent to the stirring mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound.
Section 2: Targeting CARM1: Enzyme Inhibition Assays
With a library of compounds in hand, the next critical phase is to assess their inhibitory activity against the target enzyme, CARM1. The following protocol describes a direct and sensitive LC-MS/MS-based assay for determining the half-maximal inhibitory concentration (IC50) of test compounds.
Protocol 2: CARM1 Inhibition Assay (LC-MS/MS-based)
Materials:
-
Recombinant human CARM1 enzyme
-
Peptide substrate (e.g., a peptide derived from poly(A)-binding protein 1, PABP1)
-
S-adenosyl-L-methionine (SAM or AdoMet) as the methyl donor
-
Assay buffer: 20 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1 mM TCEP
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Quenching solution: 0.1% formic acid
-
Deuterated internal standard for LC-MS/MS analysis
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer. Ensure the final DMSO concentration in the assay is low (<1%) to avoid enzyme inhibition.
-
In a 96-well plate, add 20 µL of CARM1 enzyme solution to each well.
-
Add 10 µL of the diluted test compounds or vehicle control to the wells and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 10 µL of a pre-mixed solution of the peptide substrate and SAM. The final concentrations should be at or near the Km values for each substrate (e.g., 12 µM for the PABP1 peptide and 10 µM for SAM).
-
Incubate the reaction mixture for a defined period (e.g., 2 hours) at room temperature.
-
Terminate the reaction by adding 10 µL of the quenching solution (0.1% formic acid).
-
Add the deuterated internal standard to each well.
-
Analyze the samples by LC-MS/MS to quantify the amount of methylated peptide product.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Alternative High-Throughput Assay:
For screening large compound libraries, an AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) can be employed. This no-wash immunoassay uses donor and acceptor beads to generate a chemiluminescent signal proportional to the amount of methylated product.
Section 3: Cellular Activity of CARM1 Inhibitors
Demonstrating that a compound can inhibit an enzyme in a test tube is a crucial first step, but it is equally important to show that it can engage its target in a cellular context. The following protocol outlines a method for assessing the ability of your compounds to inhibit CARM1-mediated histone methylation in cells.
Protocol 3: In-Cell Western Blot for Histone Methylation
Materials:
-
Cancer cell line with known CARM1 expression (e.g., U2OS osteosarcoma cells)
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer
-
Primary antibodies: anti-H3R17me2a (a specific mark of CARM1 activity) and a loading control (e.g., anti-total Histone H3)
-
Secondary antibodies conjugated to a fluorescent dye
-
Western blot apparatus and imaging system
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24-48 hours).
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane and then incubate with the primary antibodies overnight at 4 °C.
-
Wash the membrane and incubate with the appropriate fluorescently labeled secondary antibodies.
-
Image the membrane using a suitable fluorescence imaging system.
-
Quantify the band intensities for H3R17me2a and the loading control.
-
Normalize the H3R17me2a signal to the loading control and compare the levels in treated versus untreated cells to determine the extent of inhibition.
Section 4: Structure-Activity Relationship (SAR) and Lead Optimization
The data generated from the enzyme and cellular assays will form the basis of your SAR studies. The goal is to identify the chemical features of your scaffold that are critical for potent and selective inhibition of CARM1.
Key Considerations for SAR:
-
Piperidine Substituents: Explore the effect of different substituents on the piperidine ring. All four positions of the piperidine core can play an important role in farnesyltransferase inhibition, and similar principles can be applied to CARM1.
-
4-Bromophenyl Moiety: Utilize the bromine atom as a handle for introducing a variety of chemical groups via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This will allow for the exploration of different steric and electronic properties that may enhance binding to the CARM1 active site.
-
Methanone Linker: Investigate the importance of the carbonyl group. It may be involved in key hydrogen bonding interactions with the enzyme. Consider modifications to the linker to alter its rigidity and geometry.
The following table provides a template for organizing your SAR data:
| Compound ID | R1 (Piperidine-N) | R2 (Piperidine-4) | R3 (Aryl) | CARM1 IC50 (nM) | Cellular H3R17me2a EC50 (µM) |
| Core | H | -(C=O)-(4-Br-Ph) | 4-Br | >10,000 | >50 |
| Ex-01 | Me | -(C=O)-(4-Br-Ph) | 4-Br | 5,200 | 25 |
| Ex-02 | H | -(C=O)-(4-CN-Ph) | 4-CN | 1,500 | 8.3 |
| ... | ... | ... | ... | ... | ... |
Section 5: Preliminary ADME/Tox Profiling
Early assessment of the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of your lead compounds is essential for identifying candidates with drug-like properties. A suite of in vitro assays can provide valuable insights into the potential in vivo behavior of your inhibitors.
Recommended In Vitro ADME/Tox Assays:
| Assay | Purpose |
| Caco-2 Permeability | Predicts oral absorption by assessing transport across a monolayer of human intestinal cells. |
| Metabolic Stability | Determines the rate of metabolism by liver microsomes or hepatocytes, providing an indication of the compound's half-life. |
| CYP450 Inhibition | Assesses the potential for drug-drug interactions by measuring the inhibition of major cytochrome P450 enzymes. |
| Plasma Protein Binding | Measures the extent to which a compound binds to plasma proteins, which affects its distribution and availability to the target. |
| Hepatotoxicity | Evaluates the cytotoxic potential of a compound in primary hepatocytes. |
Visualizations
Workflow for Enzyme Inhibitor Development
Caption: A generalized workflow for the development of enzyme inhibitors.
CARM1 Signaling Pathway in Transcriptional Regulation
Caption: Simplified CARM1 signaling in NF-κB-dependent transcription.
References
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Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed Central. Available at: [Link]
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A Direct Assay for Measuring the Activity and Inhibition of Coactivator-Associated Arginine Methyltransferase 1. National Institutes of Health. Available at: [Link]
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A Direct Assay for Measuring the Activity and Inhibition of Coactivator-Associated Arginine Methyltransferase 1. ACS Publications. Available at: [Link]
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The emerging role of CARM1 in cancer. National Institutes of Health. Available at: [Link]
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Discovery and structure-activity relationships of novel piperidine inhibitors of farnesyltransferase. PubMed. Available at: [Link]
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High-Throughput Screening for the Discovery of Enzyme Inhibitors. PubMed. Available at: [Link]
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Characterization of MenA (isoprenyl diphosphate:1,4-dihydroxy-2-naphthoate isoprenyltransferase) from Mycobacterium tuberculosis. PLOS One. Available at: [Link]
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Context-specific applications of CARM1 inhibitors: functional profiles of EZM2302 and TP-064. National Institutes of Health. Available at: [Link]
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In Vitro ADME and Toxicology Assays. Eurofins Discovery. Available at: [Link]
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Roles of protein arginine methylation in DNA damage signaling pathways: Is CARM1 a life-or-death decision point?. National Institutes of Health. Available at: [Link]
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Utilizing the HiBiT System to Identify CARM1 Degraders for Targeted Cancer Therapy. ACS Publications. Available at: [Link]
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Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. Available at: [Link]
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High-Throughput Screening for the Discovery of Enzyme Inhibitors. ACS Publications. Available at: [Link]
-
Characterization of MenA (isoprenyl diphosphate:1,4-dihydroxy-2-naphthoate isoprenyltransferase) from Mycobacterium tuberculosis. PubMed. Available at: [Link]
-
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. ResearchGate. Available at: [Link]
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CARM1 Gene - Coactivator Associated Arginine Methyltransferase 1. GeneCards. Available at: [Link]
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In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. NCBI. Available at: [Link]
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Accelerating enzyme discovery and engineering with high-throughput screening. Royal Society of Chemistry. Available at: [Link]
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Synthesis and structure-activity relationships of piperidine-based melanin-concentrating hormone receptor 1 antagonists. PubMed. Available at: [Link]
-
menA - 1,4-dihydroxy-2-naphthoate octaprenyltransferase - Mycobacterium tuberculosis (strain ATCC 25618 / H37Rv). UniProt. Available at: [Link]
-
Phosphorylation-mediated inactivation of coactivator-associated arginine methyltransferase 1. PNAS. Available at: [Link]
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Characterization of MenA (isoprenyl diphosphate:1,4-dihydroxy-2-naphthoate isoprenyltransferase) from Mycobacterium tuberculosis. PLOS One. Available at: [Link]
-
Arginine methyltransferase CARM1 is a promoter-specific regulator of NF-κB-dependent gene expression. PubMed Central. Available at: [Link]
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High-Throughput Screening For The Discovery Of Enzyme Inhibitors. ResearchGate. Available at: [Link]
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In vitro ADME-Tox characterisation in drug discovery and development. VectorB2B. Available at: [Link]
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A novel screening strategy to identify histone methyltransferase inhibitors reveals a crosstalk between DOT1L and CARM1. PubMed Central. Available at: [Link]
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Identification of a Novel Inhibitor of Coactivator-associated Arginine Methyltransferase 1 (CARM1)-mediated Methylation of Histone H3 Arg-17. National Institutes of Health. Available at: [Link]
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Biosynthetic pathway for menaquinone in mycobacteria The reaction catalyzed by MenA is shown. ResearchGate. Available at: [Link]
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Ultrahigh-Throughput Enzyme Engineering and Discovery in In Vitro Compartments. ACS Publications. Available at: [Link]
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Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. Available at: [Link]
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Epigenetics of diabetes type 2. Wikipedia. Available at: [Link]
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Structure activity relationship of piperidine derivatives. ResearchGate. Available at: [Link]
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Large Scale Synthesis of 4'-(4-Bromophenyl)-2,2':6',2”-terpyridine and Nature of the. Z. Naturforsch. Available at: [Link]
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Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. PSE Community.org. Available at: [Link]
Application Notes and Protocols for the Scale-Up Synthesis of (4-Bromophenyl)(piperidin-4-yl)methanone
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Significance of (4-Bromophenyl)(piperidin-4-yl)methanone in Medicinal Chemistry
This compound is a key building block in contemporary drug discovery, serving as a versatile intermediate for the synthesis of a wide array of pharmacologically active molecules. Its structural motif, featuring a piperidine ring linked to a bromophenyl ketone, is prevalent in compounds targeting various biological pathways, including but not limited to, central nervous system disorders, oncology, and inflammatory diseases. The bromine atom provides a reactive handle for further functionalization via cross-coupling reactions, while the piperidine moiety can be modified to modulate physicochemical properties and target engagement.
The successful transition from laboratory-scale synthesis to large-scale production of this intermediate is a critical step in the drug development pipeline. This application note provides a comprehensive guide to the scale-up synthesis of this compound, focusing on a robust and scalable synthetic strategy. We will delve into the rationale behind the chosen synthetic route, provide a detailed step-by-step protocol, and address critical scale-up considerations to ensure a safe, efficient, and reproducible manufacturing process.
Strategic Selection of the Synthetic Route for Scalability
Several synthetic strategies can be envisioned for the preparation of this compound. A critical analysis of these routes is essential to select the most amenable for scale-up, considering factors such as cost of goods, process safety, atom economy, and ease of purification.
Caption: Decision matrix for selecting the optimal synthetic route.
After careful consideration, the N-Acylation of a protected piperidine derivative followed by deprotection is selected as the most robust and scalable route. This two-step approach offers several advantages over Friedel-Crafts acylation or a Grignard-based approach on an unprotected piperidine ring, primarily in terms of reaction control, impurity profile, and overall process safety.
The selected synthetic pathway is as follows:
Caption: The selected two-step synthetic workflow.
Detailed Scale-Up Synthesis Protocol
This protocol is designed for a nominal 100g scale of the final product. All operations should be conducted in a well-ventilated fume hood or a designated production area with appropriate personal protective equipment (PPE).
Part 1: Synthesis of tert-butyl 4-(4-bromobenzoyl)piperidine-1-carboxylate
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| N-Boc-piperidine-4-carboxylic acid | 229.27 | 100 g | 0.436 |
| Oxalyl chloride | 126.93 | 66.4 g (46.5 mL) | 0.523 |
| Anhydrous Dichloromethane (DCM) | - | 1 L | - |
| N,N-Dimethylformamide (DMF) | - | 1 mL | - |
| Bromobenzene | 157.01 | 205 g (137.5 mL) | 1.308 |
| Aluminum chloride (AlCl₃), anhydrous | 133.34 | 174.4 g | 1.308 |
Procedure:
-
Acid Chloride Formation:
-
To a clean, dry, and inerted 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize HCl and CO), add N-Boc-piperidine-4-carboxylic acid (100 g, 0.436 mol) and anhydrous DCM (500 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Add a catalytic amount of DMF (1 mL).
-
Slowly add oxalyl chloride (46.5 mL, 0.523 mol) dropwise via the dropping funnel over 1 hour, maintaining the internal temperature below 5 °C. Vigorous gas evolution will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours, or until the reaction is complete as monitored by in-process control (e.g., disappearance of starting material by TLC or HPLC).
-
-
Friedel-Crafts Acylation:
-
In a separate, dry, and inerted 3 L reactor equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add anhydrous aluminum chloride (174.4 g, 1.308 mol) and anhydrous DCM (500 mL).
-
Cool the suspension to 0 °C.
-
Slowly add bromobenzene (137.5 mL, 1.308 mol) dropwise, keeping the temperature below 10 °C.
-
To this cooled suspension, add the freshly prepared solution of N-Boc-piperidine-4-carbonyl chloride from step 1 dropwise over 2-3 hours, maintaining the internal temperature between 0-5 °C. The reaction is exothermic and requires careful temperature control.
-
After the addition, allow the reaction to stir at 0-5 °C for an additional 2 hours. Monitor the reaction progress by HPLC.
-
-
Work-up and Isolation:
-
Carefully and slowly quench the reaction by pouring the reaction mixture onto crushed ice (approximately 1.5 kg) with vigorous stirring. This is a highly exothermic process and should be done with extreme caution.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x 300 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl (500 mL), water (500 mL), saturated sodium bicarbonate solution (500 mL), and brine (500 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a viscous oil or solid.
-
The crude product can be purified by crystallization from a suitable solvent system such as ethanol/water or isopropanol.
-
Part 2: Deprotection to this compound
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| tert-butyl 4-(4-bromobenzoyl)piperidine-1-carboxylate | 384.29 | (from Part 1) | ~0.436 |
| 4 M HCl in 1,4-Dioxane | - | 500 mL | 2.0 |
| Diethyl ether | - | 1 L | - |
| 2 M Sodium hydroxide solution | - | As needed | - |
Procedure:
-
Boc Deprotection:
-
Dissolve the crude or purified product from Part 1 in 4 M HCl in 1,4-dioxane (500 mL) at room temperature. Gas evolution (isobutylene and CO₂) will occur.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until the deprotection is complete as monitored by TLC or HPLC.[1]
-
A precipitate of the hydrochloride salt of the product may form.
-
-
Isolation and Purification:
-
Add diethyl ether (1 L) to the reaction mixture to fully precipitate the hydrochloride salt.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum.
-
For the free base, suspend the hydrochloride salt in a mixture of water and DCM.
-
Adjust the pH of the aqueous layer to >10 with 2 M sodium hydroxide solution while stirring.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 200 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
The final product can be further purified by crystallization from a suitable solvent such as ethyl acetate or acetonitrile to afford a white to off-white solid.
-
In-Process Controls and Final Product Characterization
Robust analytical monitoring is crucial for ensuring a consistent and high-quality process.
In-Process Controls (IPCs):
| Stage | Analytical Method | Parameter to Monitor |
| Acid Chloride Formation | TLC, HPLC | Disappearance of N-Boc-piperidine-4-carboxylic acid |
| Friedel-Crafts Acylation | HPLC | Formation of the protected intermediate and disappearance of the acid chloride |
| Deprotection | TLC, HPLC | Disappearance of the Boc-protected intermediate |
Final Product Characterization:
| Analytical Technique | Specification |
| Appearance | White to off-white crystalline solid |
| Melting Point | Report range |
| ¹H NMR | Spectrum consistent with the structure |
| ¹³C NMR | Spectrum consistent with the structure |
| Mass Spectrometry | [M+H]⁺ corresponding to the molecular weight (268.15 g/mol for C₁₂H₁₄BrNO)[2] |
| HPLC Purity | ≥ 98% |
| Residual Solvents | As per ICH guidelines |
Scale-Up Considerations: From Bench to Plant
Translating a laboratory procedure to a manufacturing scale introduces a new set of challenges that must be proactively addressed.
Caption: Key considerations for the successful scale-up of the synthesis.
1. Heat Transfer and Exotherm Management:
-
The Friedel-Crafts acylation is highly exothermic. On a large scale, the surface area-to-volume ratio of the reactor decreases, making heat dissipation less efficient.[3]
-
Mitigation:
-
Utilize a jacketed reactor with a reliable cooling system.
-
Perform a reaction calorimetry study to understand the heat flow profile and determine the maximum safe addition rate of the acyl chloride.
-
Ensure a robust emergency cooling plan is in place.
-
2. Reagent Addition and Mixing:
-
Localized high concentrations of reagents can lead to side reactions and impurity formation.
-
Mitigation:
-
Use a calibrated dosing pump for the slow and controlled addition of reagents.
-
Ensure efficient agitation to maintain a homogenous reaction mixture. The choice of impeller and stirring speed is critical.
-
3. Quenching:
-
The quenching of the aluminum chloride complex is extremely exothermic and generates HCl gas.
-
Mitigation:
-
The quench should be performed by adding the reaction mixture to a well-stirred, cooled vessel containing ice or a chilled aqueous solution. Reverse addition (adding water to the reaction) can be extremely dangerous.
-
Ensure adequate venting and a scrubber system to handle the evolved HCl gas.
-
4. Crystallization and Polymorph Control:
-
The final crystallization step is critical for achieving the desired purity and physical properties of the API intermediate.
-
Mitigation:
-
Develop a controlled crystallization process by defining cooling profiles, seeding strategies, and anti-solvent addition rates.
-
Characterize the solid-state properties of the final product (e.g., by XRPD) to ensure consistent polymorphic form.
-
5. Process Safety:
-
Oxalyl chloride and aluminum chloride are corrosive and react violently with water. 4 M HCl in dioxane is also highly corrosive.
-
Mitigation:
-
All transfers and reactions should be performed under an inert atmosphere (e.g., nitrogen).
-
Personnel must be equipped with appropriate PPE, including acid-resistant gloves, safety glasses, and face shields.
-
Ensure easy access to emergency showers and eyewash stations.
-
Conclusion
The successful scale-up synthesis of this compound is achievable through a well-designed and controlled process. The presented two-step N-acylation and deprotection strategy offers a safe, robust, and scalable route. By implementing rigorous in-process controls, carefully managing reaction exotherms, and optimizing the final crystallization step, high-purity material suitable for further pharmaceutical development can be consistently produced. This detailed guide serves as a valuable resource for researchers and process chemists, enabling the efficient transition of this important building block from the laboratory to production scale.
References
- MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1548.
- ACS Publications. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development.
- DTIC. (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone.
- PubChem. (n.d.). 4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one;piperidin-1-yl(quinoxalin-6-yl)methanone.
- Royal Society of Chemistry. (n.d.).
- ChemicalBook. (2022). Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester.
- ChemicalBook. (n.d.). 4-(4-Bromophenyl)-4-piperidinol(57988-58-6) 1H NMR.
- IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA)
- ChemicalBook. (n.d.). 4-(4'-Bromophenyl)piperidine synthesis.
- The Royal Society of Chemistry. (n.d.).
- De Gruyter. (2003). Large Scale Synthesis of 4'-(4-Bromophenyl)
- Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
- Taylor & Francis Online. (n.d.). Synthesis and Characterization of a New Non-Linear Optical Material: (4-Chlorophenyl)(4-Hydroxypiperidin-1-yl) Methanone.
- PubChem. (n.d.). (4-Bromophenyl)-piperidin-2-ylmethanone.
- University of Illinois. (2019). Scale-up Reactions.
- UCL Discovery. (n.d.).
- ResearchGate. (2017). (PDF) Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA)
- ResearchGate. (n.d.). 1H-NMR spectrum of N-[(E)-(4-bromophenyl) methylidene]-4-nitroaniline.
- ResearchGate. (2023). (PDF) 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.
- MDPI. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
- Stanford Environmental Health & Safety. (2023). Scale Up Safety_FINAL.
- ResearchGate. (n.d.). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis.
- ResearchGate. (n.d.). Large-Scale Amidations in Process Chemistry-Practical Considerations For Reagent Selection and Reaction Execution | Request PDF.
- Abovchem. (n.d.). 1-(1-(4-bromophenyl)piperidin-4-yl)-4-methylpiperazine.
- SciSpace. (n.d.).
- ResearchGate. (n.d.).
- Benchchem. (n.d.). Application Notes and Protocols: 4-Methylenepiperidine Hydrobromide in Organic Synthesis.
- ResearchGate. (2023). Safety Considerations and Proposed Workflow for Laboratory-Scale Chemical Synthesis by Ball Milling.
- Scribd. (n.d.). Large-Scale Amidations in Process Chemistry-Practical Considerations For Reagent Selection and Reaction Execution | PDF.
- The Royal Society of Chemistry. (n.d.). Chemo- and regioselective synthesis of polysubstituted 2-aminothiophenes by the cyclization of gem-dibromo or gem-dichoroalkenes with β-keto tertiary thioamides.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.).
- Sigma-Aldrich. (n.d.). (4-Bromophenyl)(morpholino)methanone AldrichCPR.
- Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal.
- PMC. (n.d.).
- PMC. (n.d.). One-pot directed alkylation/deprotection strategy for the synthesis of substituted pyrrole[3,4-d]pyridazinones.
- PubMed. (n.d.). Identification and physicochemical characterization of 4-fluorobutyrfentanyl (1-((4-fluorophenyl)(1-phenethylpiperidin-4-yl)amino)butan-1-one, 4-FBF) in seized materials and post-mortem biological samples.
- ResearchGate. (n.d.). Crystal structure of (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone.
- PubMed. (2022).
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (4-Bromophenyl)(piperidin-4-yl)methanone
Welcome to the technical support center for the synthesis of (4-Bromophenyl)(piperidin-4-yl)methanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important pharmaceutical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you improve your reaction yields and product purity.
Introduction
The synthesis of this compound is a critical step in the development of various pharmacologically active molecules. Achieving a high yield of a pure product is paramount for the efficiency and cost-effectiveness of the overall drug discovery process. This guide will explore the primary synthetic routes and address specific experimental issues you might face.
The most common and reliable synthetic strategy involves a two-step process:
-
N-Protection of Piperidine-4-carboxylic acid: The piperidine nitrogen is first protected, typically with a tert-butyloxycarbonyl (Boc) group, to prevent side reactions.
-
Coupling Reaction: The protected piperidine derivative is then coupled with a bromophenyl source. This is generally achieved through either a Friedel-Crafts acylation or a Grignard reaction.
-
Deprotection: The final step involves the removal of the protecting group to yield the target compound.
This guide will be structured around the potential pitfalls of this synthetic pathway.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis, their probable causes, and actionable solutions.
Problem 1: Low Yield in the Friedel-Crafts Acylation Step
You are performing a Friedel-Crafts acylation of bromobenzene with N-Boc-piperidine-4-carbonyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃), but the yield of N-Boc-(4-Bromophenyl)(piperidin-4-yl)methanone is consistently low.
Possible Causes and Solutions:
| Cause | Explanation | Solution |
| Inadequate Catalyst Activity | Lewis acids like AlCl₃ are highly sensitive to moisture. Contamination with water will deactivate the catalyst, leading to a stalled or sluggish reaction.[1] | Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum). Use anhydrous solvents and reagents. It is recommended to use a fresh, unopened container of the Lewis acid. |
| Incorrect Stoichiometry of Lewis Acid | In Friedel-Crafts acylations, the Lewis acid coordinates to the carbonyl oxygen of the product, rendering it inactive. Therefore, a stoichiometric amount of the catalyst is often required.[1] | Use at least one equivalent of the Lewis acid catalyst relative to the acyl chloride. An excess (e.g., 1.1-1.2 equivalents) may be beneficial. |
| Low Reactivity of Bromobenzene | Bromobenzene is a deactivated aromatic ring due to the electron-withdrawing nature of the bromine atom. This makes it less susceptible to electrophilic attack compared to benzene. | Consider using a more potent Lewis acid or increasing the reaction temperature. However, be cautious as higher temperatures can lead to side reactions. Alternatively, explore a more reactive bromophenyl nucleophile, such as in a Grignard reaction. |
| Side Reactions | The acylium ion intermediate can be involved in side reactions, such as decarbonylation, although this is less common with aromatic acyl chlorides. | Maintain a low reaction temperature during the addition of reagents to control the reaction rate and minimize side reactions. |
Experimental Workflow: Friedel-Crafts Acylation
Caption: Workflow for Friedel-Crafts Acylation.
Problem 2: Formation of Significant Byproducts in the Grignard Reaction
You are attempting to synthesize the target compound by reacting 4-bromophenylmagnesium bromide with an N-protected piperidine-4-carboxamide or ester, but you observe the formation of significant byproducts, such as biphenyl.
Possible Causes and Solutions:
| Cause | Explanation | Solution |
| Wurtz-type Coupling | The Grignard reagent can react with unreacted 4-bromotoluene to form 4,4'-dimethylbiphenyl. This is more likely to occur if the reaction temperature is too high or if the Grignard reagent is not formed efficiently. | Ensure the Grignard reagent is fully formed before adding the piperidine derivative. This can be achieved by using a slight excess of magnesium and allowing sufficient reaction time. Maintain a moderate reaction temperature. |
| Reaction with Oxygen | Grignard reagents are highly reactive towards oxygen. Exposure to air can lead to the formation of phenols and other oxidation byproducts. | Conduct the reaction under a strictly inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents that have been purged with an inert gas. |
| Over-addition to Ester | If using an ester derivative of the piperidine, the Grignard reagent can add twice to the carbonyl group, leading to the formation of a tertiary alcohol. | Use a Weinreb amide (N-methoxy-N-methylamide) derivative of N-Boc-piperidine-4-carboxylic acid. The resulting intermediate is stable to further addition of the Grignard reagent. Alternatively, perform the reaction at a very low temperature (e.g., -78 °C) and add the Grignard reagent slowly. |
Experimental Workflow: Grignard Reaction
Caption: Workflow for Grignard Reaction Synthesis.
Problem 3: Incomplete Deprotection of the Boc Group
After treating the N-Boc protected intermediate with acid (e.g., trifluoroacetic acid (TFA) or HCl in dioxane), you find that a significant amount of the starting material remains.
Possible Causes and Solutions:
| Cause | Explanation | Solution |
| Insufficient Acid | The Boc group is cleaved under acidic conditions. If the acid is not in sufficient excess or has been neutralized, the deprotection will be incomplete. | Use a larger excess of the acidic reagent. Ensure that no basic residues from the previous step are carried over. |
| Short Reaction Time or Low Temperature | While Boc deprotection is often rapid, it can be slower for some substrates. | Increase the reaction time and/or the reaction temperature. Monitor the reaction progress by TLC or LC-MS until all the starting material has been consumed. |
| Inappropriate Solvent | The choice of solvent can influence the efficiency of the deprotection. | Dichloromethane (DCM) is a common solvent for TFA deprotection. For HCl deprotection, dioxane or methanol are typically used. Ensure the solvent is anhydrous if using HCl gas. |
Problem 4: Difficulty in Purifying the Final Product
The crude this compound is an oil or a sticky solid that is difficult to purify by crystallization.
Possible Causes and Solutions:
| Cause | Explanation | Solution |
| Residual Impurities | The crude product may contain impurities from previous steps or side reactions that inhibit crystallization. | Purify the crude product by column chromatography on silica gel. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) is often effective. Adding a small amount of a basic modifier like triethylamine to the eluent can help to reduce tailing of the amine product on the silica gel. |
| Product is an Oil at Room Temperature | The free base of the target compound may be a low-melting solid or an oil. | Convert the free base to its hydrochloride salt by treating a solution of the compound in an appropriate solvent (e.g., diethyl ether or ethyl acetate) with a solution of HCl in the same or a miscible solvent. The hydrochloride salt is often a crystalline solid that is easier to handle and purify by recrystallization. |
Frequently Asked Questions (FAQs)
Q1: Is it necessary to protect the piperidine nitrogen?
Yes, it is highly recommended to protect the piperidine nitrogen before the coupling reaction. The free secondary amine is a nucleophile and can react with the electrophilic reagents used in both the Friedel-Crafts and Grignard reactions, leading to undesired side products and a lower yield of the target compound. The Boc group is a common and effective choice for this purpose.
Q2: Which synthetic route is better, Friedel-Crafts or Grignard?
The choice between the Friedel-Crafts and Grignard routes depends on the availability of starting materials and the specific experimental conditions you are comfortable with.
-
Friedel-Crafts Acylation: This is a classic and often reliable method for forming aryl ketones. However, it requires the use of a strong Lewis acid and strictly anhydrous conditions. The deactivation of the bromobenzene ring can also be a challenge.[1]
-
Grignard Reaction: This route can be very effective, especially if the Friedel-Crafts reaction gives low yields. The use of a Weinreb amide can prevent over-addition. However, Grignard reagents are highly sensitive to moisture and air, requiring careful handling under an inert atmosphere.[2]
Q3: What are the best analytical techniques to monitor the reaction progress?
-
Thin Layer Chromatography (TLC): TLC is a quick and convenient method to monitor the disappearance of starting materials and the appearance of the product. A suitable eluent system would be a mixture of hexane and ethyl acetate.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique that provides information about the retention time and mass of the components in the reaction mixture, allowing for the identification of the product and any major byproducts.
Q4: How can I confirm the identity and purity of the final product?
The structure and purity of this compound should be confirmed by a combination of spectroscopic and analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule by showing the characteristic signals for the aromatic and piperidine protons and carbons.
-
Mass Spectrometry (MS): MS will confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the final product.
Q5: What safety precautions should be taken during this synthesis?
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Lewis acids like aluminum chloride are corrosive and react violently with water. Handle with care.
-
Grignard reagents are flammable and react with water and air. Use under an inert atmosphere and away from ignition sources.
-
Strong acids like TFA and HCl are corrosive. Handle with appropriate care.
References
-
MDPI. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. [Link]
- Google Patents. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine.
- Google Patents. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
-
PubChem. 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid. [Link]
-
YouTube. Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. [Link]
-
PMC. A novel synthesis of 1-aryl-3-piperidone derivatives. [Link]
-
StuDocu. Friedel-Crafts Acetylation of Bromobenzene. [Link]
-
JGPT. SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. [Link]
-
SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Link]
Sources
Identifying side products in (4-Bromophenyl)(piperidin-4-yl)methanone synthesis
Technical Support Center: (4-Bromophenyl)(piperidin-4-yl)methanone Synthesis
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important pharmaceutical intermediate. Our goal is to provide field-proven insights and robust troubleshooting strategies to help you identify and mitigate the formation of common side products, ensuring the highest purity and yield in your experiments.
Section 1: Understanding the Core Synthesis - The Friedel-Crafts Acylation Pathway
The most common and industrially scalable route to this compound is the Friedel-Crafts acylation of bromobenzene with a piperidine-4-carbonyl derivative.[1][2] This reaction is a classic example of electrophilic aromatic substitution, where an acylium ion is generated in situ and attacks the electron-rich aromatic ring.[3][4]
The Critical Role of N-Protection:
A crucial aspect of this synthesis is the protection of the piperidine nitrogen. The secondary amine of the piperidine ring is a Lewis base and will readily react with the Lewis acid catalyst (e.g., Aluminum Chloride, AlCl₃) used in the reaction. This complexation deactivates the catalyst, often halting the reaction entirely or requiring a large excess of the Lewis acid. Therefore, a protecting group, such as tert-butyloxycarbonyl (Boc), is essential. The synthesis is correctly performed with a starting material like N-Boc-piperidine-4-carbonyl chloride.
Reaction Mechanism Overview:
-
Acylium Ion Formation: The Lewis acid (AlCl₃) coordinates with the chlorine atom of the N-Boc-piperidine-4-carbonyl chloride, making it a better leaving group and facilitating the formation of a highly electrophilic acylium ion.
-
Electrophilic Attack: The π-electrons of the bromobenzene ring attack the acylium ion. Bromine is an ortho-, para-director, but due to steric hindrance, the attack predominantly occurs at the para-position relative to the bromine atom.
-
Rearomatization: The resulting intermediate, a resonance-stabilized carbocation (sigma complex), loses a proton to regenerate the aromatic ring, yielding the acylated product.
-
Complexation: The ketone product itself is a Lewis base and will form a complex with the AlCl₃. A hydrolytic workup is required to break this complex and isolate the final product.
Caption: The Friedel-Crafts acylation pathway for synthesizing the N-Boc protected precursor.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis, focusing on the identity and mitigation of side products.
Q1: My reaction yield is low, and I've isolated a significant acidic, water-soluble byproduct. What is it?
Answer: You are most likely observing 4-bromobenzoic acid .
-
Causality: The acylating agent, 4-bromobenzoyl chloride (if used directly) or the custom-synthesized piperidine-4-carbonyl chloride, is highly susceptible to hydrolysis.[5][6] Trace amounts of water in your solvent, glassware, or starting materials will rapidly convert the acyl chloride into the corresponding carboxylic acid. This not only consumes your reagent but also complicates the workup procedure.
-
Troubleshooting & Prevention:
-
Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).
-
Solvent Purity: Use a freshly opened bottle of an appropriate anhydrous solvent (like dichloromethane or dichloroethane). Consider distilling the solvent over a suitable drying agent if you suspect contamination.[7]
-
Reagent Quality: Use freshly prepared or recently purchased acyl chloride.[5] If you suspect the quality of 4-bromobenzoic acid used to make the acyl chloride, confirm its purity first.
-
Q2: My LC-MS and NMR data suggest an isomeric impurity. What is the likely structure?
Answer: The most probable isomeric impurity is (2-Bromophenyl)(piperidin-4-yl)methanone .
-
Causality: In a Friedel-Crafts reaction, the bromine on bromobenzene directs incoming electrophiles to the ortho and para positions. While the para product is sterically and electronically favored, a small percentage of the ortho isomer can form, particularly if the reaction temperature is elevated.
-
Identification & Mitigation:
-
Analytical Confirmation: The ortho and para isomers will have identical mass in MS analysis. Their distinction relies on chromatographic separation (they will have different retention times on HPLC/GC) and ¹H NMR spectroscopy, where the aromatic proton splitting patterns will be distinctly different.
-
Temperature Control: Maintain a low reaction temperature (typically 0 °C to room temperature) to maximize regioselectivity and favor the formation of the desired para isomer.
-
Purification: The isomers can typically be separated using silica gel column chromatography.[8]
-
Q3: The reaction is sluggish and requires more than a stoichiometric amount of Lewis acid to proceed. What is causing this?
Answer: This is a classic symptom of an unprotected piperidine nitrogen .
-
Causality: As mentioned, the secondary amine on the piperidine ring is a Lewis base that will irreversibly bind to the Lewis acid catalyst (AlCl₃). Each equivalent of unprotected piperidine will consume one equivalent of the catalyst, rendering it inactive for the Friedel-Crafts reaction. The product ketone also complexes with the catalyst, which is why at least one equivalent is needed even under ideal conditions.[9]
-
The Self-Validating Solution: The use of an N-protected piperidine derivative (e.g., N-Boc-piperidine-4-carboxylic acid to start) is the only robust solution. This protocol validates itself; if the reaction proceeds efficiently with ~1.1-1.5 equivalents of Lewis acid, your starting material is correctly protected. If it fails, the first point of investigation should be the integrity of the N-protecting group.
Q4: I am observing a side product corresponding to the di-acylation of the piperidine nitrogen. Is this possible?
Answer: This side product, 1,4-bis(4-bromobenzoyl)piperidine , is not expected from a Friedel-Crafts route but can occur if your synthesis involves a different strategy, such as the direct acylation of piperazine or a substituted piperidine under certain conditions.
-
Causality: In reactions involving direct N-acylation of piperazine or similar diamines, double acylation is a common side product if stoichiometry is not carefully controlled.[10] However, for the target molecule in this guide, this is unlikely. If you are seeing a di-acylated product, it strongly suggests a deviation from the intended Friedel-Crafts pathway or a significant impurity in your starting materials.
-
Troubleshooting: Re-evaluate your synthetic strategy and confirm the identity of your starting materials. If you are attempting an N-acylation, use a large excess of the piperidine starting material to favor mono-acylation.[10]
Section 3: Analytical & Purification Protocols
A systematic approach is key to identifying and eliminating side products.
Troubleshooting Workflow Diagram
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. CAS 586-75-4: 4-Bromobenzoyl chloride | CymitQuimica [cymitquimica.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of (4-Bromophenyl)(piperidin-4-yl)methanone
Welcome to the technical support guide for the purification of crude (4-Bromophenyl)(piperidin-4-yl)methanone. This document is designed for researchers, medicinal chemists, and process development scientists. It provides troubleshooting guidance and in-depth answers to common questions encountered during the purification of this important synthetic intermediate. Our focus is on explaining the underlying chemical principles to empower you to make informed decisions during your experimental work.
Part 1: Troubleshooting & Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter post-synthesis.
Initial Assessment & Common Problems
Question 1: I have just finished my reaction work-up. What are the essential first steps to assess the purity of my crude this compound?
Answer: Before attempting any large-scale purification, a small-scale analytical assessment is crucial to understand the impurity profile. This prevents wasted time and materials on a suboptimal purification strategy.
-
Thin-Layer Chromatography (TLC): This is your first and most critical step. TLC provides a rapid, qualitative snapshot of your crude material's complexity.
-
Why it's essential: It helps you identify the number of components, estimate their relative polarities, and select an appropriate solvent system for column chromatography if needed.
-
Execution: Spot your crude material, your starting materials (if available), and a co-spot (crude + starting material) on a silica gel plate. Elute with a solvent system like ethyl acetate/hexanes or dichloromethane/methanol. Visualize under UV light and with a potassium permanganate stain. Your product, containing a ketone and an amine, should be moderately polar.
-
-
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: A crude ¹H NMR spectrum of a small sample can reveal the presence of major impurities and unreacted starting materials.
-
Why it's essential: It provides structural information about the impurities. For instance, you can often identify residual solvents, unreacted 4-bromobenzoyl chloride (or its hydrolyzed form, 4-bromobenzoic acid), or excess piperidine.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): If available, LC-MS can confirm the molecular weight of your desired product and provide a more accurate picture of the number and mass of impurities.[1][2]
Question 2: My crude product is a dark, viscous oil and it won't solidify. How can I proceed with purification?
Answer: An oily crude product is a common issue, often caused by residual solvents or persistent impurities that inhibit crystallization.
-
Causality: High-boiling point solvents (like DMF or DMSO) used in the reaction may still be present. Additionally, impurities can act as a "eutectic mixture," lowering the melting point of the overall sample.
-
Troubleshooting Steps:
-
High-Vacuum Evaporation: Ensure all volatile solvents are removed by placing the oil under a high vacuum for several hours, possibly with gentle heating (40-50°C).
-
Trituration: Attempt to induce crystallization by adding a non-solvent in which your product is poorly soluble but the impurities are soluble (e.g., hexanes, diethyl ether, or cold ethyl acetate). Vigorously scratch the inside of the flask with a glass rod at the solvent-oil interface. This creates nucleation sites for crystal growth.
-
Proceed with Extraction: If the oil persists, do not discard it. It is ready for an aqueous work-up or liquid-liquid extraction, which is highly effective at removing many common impurities that cause oiling.
-
Targeted Impurity Removal
Question 3: My analytical data (TLC/NMR) suggests the presence of acidic impurities like 4-bromobenzoic acid. What is the most efficient removal method?
Answer: The most effective method is a targeted acid-base extraction .[3][4] This technique exploits the different solubilities of the neutral product and the acidic impurity.
-
Mechanism: Your product, this compound, is a basic compound due to the secondary amine in the piperidine ring. The impurity, 4-bromobenzoic acid, is acidic. By dissolving your crude mixture in an organic solvent (like dichloromethane or ethyl acetate) and washing it with a mild aqueous base (like 5% sodium bicarbonate solution), you selectively deprotonate the acidic impurity.
-
4-Br-Ph-COOH (Organic Soluble) + NaHCO₃ (Aqueous) → 4-Br-Ph-COO⁻Na⁺ (Water Soluble) + H₂O + CO₂
-
-
Result: The resulting sodium 4-bromobenzoate salt is ionic and will partition into the aqueous layer, which can then be physically separated and discarded, leaving your desired compound in the organic layer.[5][6] Refer to Protocol 1 for a detailed workflow.
Question 4: I have the opposite problem: my crude product is contaminated with a basic impurity, likely unreacted piperidine or a related amine starting material. How should I proceed?
Answer: This scenario also calls for an acid-base extraction , but this time using an acidic wash.
-
Mechanism: By washing your organic solution with a dilute aqueous acid (e.g., 1M HCl), you will selectively protonate the basic compounds—both your product and the basic impurity.
-
Product-NH (Organic Soluble) + HCl (Aqueous) → Product-NH₂⁺Cl⁻ (Water Soluble)
-
Impurity-NH (Organic Soluble) + HCl (Aqueous) → Impurity-NH₂⁺Cl⁻ (Water Soluble)
-
-
Workflow:
-
Dissolve the crude material in an organic solvent.
-
Extract with 1M HCl. Both your product and the basic impurity will move to the aqueous layer.
-
Separate and discard the organic layer, which may contain neutral impurities.
-
Basify the aqueous layer with a strong base (e.g., 5M NaOH) until pH > 12. This deprotonates your product's ammonium salt, causing it to precipitate or form an oil.
-
Extract the now-neutral product back into a fresh organic solvent (e.g., dichloromethane).
-
Dry the organic layer with a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent.[7]
-
This process effectively separates your basic product from any neutral or acidic impurities.
Question 5: My TLC shows a significant amount of a less polar impurity, which I suspect is an ortho-acylated isomer from a Friedel-Crafts reaction. Can I remove this with extraction?
Answer: No, acid-base extraction will not work here. Both the desired para-isomer and the undesired ortho-isomer have nearly identical chemical properties (basicity, acidity). Their primary difference is their shape and slight polarity variance.
-
Causality: During a Friedel-Crafts acylation of bromobenzene, the acetylating agent can add to the position ortho or para to the bromine atom. While the para position is generally favored to minimize steric hindrance, the formation of some ortho product is common.[8]
-
Solution: This is a classic scenario requiring a chromatographic separation or careful recrystallization.
-
Flash Column Chromatography: This is the most reliable method for separating isomers. The slight difference in polarity is often sufficient for separation on a silica or alumina column. Refer to Protocol 3 .
-
Fractional Recrystallization: Sometimes, isomers have sufficiently different solubilities in a particular solvent to be separated by recrystallization. This is often more challenging and may require trial and error with different solvents.
-
Part 2: Purification Strategy & Protocols
Choosing the Right Purification Technique
A logical workflow is key to efficient purification. The following decision tree can help guide your choice.
Caption: Decision tree for purification strategy.
Table 1: Common Impurities and Removal Strategy
| Impurity Name | Type | Typical Removal Method | Rationale |
| 4-Bromobenzoic Acid | Acidic | Wash with aqueous NaHCO₃ | Forms a water-soluble carboxylate salt.[3] |
| Piperidine | Basic | Wash with aqueous 1M HCl | Forms a water-soluble ammonium salt.[6] |
| Triethylamine HCl | Salt | Water wash / Acid-Base Extraction | Highly soluble in water. |
| Bromobenzene | Neutral | Column Chromatography / Recrystallization | Nonpolar; separates based on polarity. |
| ortho-isomer | Neutral | Column Chromatography / Recrystallization | Isomers have slightly different polarity and crystal packing.[8] |
Experimental Protocols
Protocol 1: Acid-Base Extraction Workflow
This protocol is designed to remove both acidic and basic impurities from your neutral (in its free base form) product.
Caption: Workflow for a comprehensive acid-base extraction.
Protocol 2: Recrystallization
Recrystallization is ideal when your product is the major component (>90%) and the impurities have different solubilities.
-
Solvent Selection: The key is to find a solvent (or solvent pair) where your product is sparingly soluble at room temperature but highly soluble when hot.
-
Procedure: a. Place the crude solid in an Erlenmeyer flask with a stir bar. b. Add the minimum amount of hot solvent to just dissolve the solid completely. c. Allow the solution to cool slowly to room temperature. Rapid cooling traps impurities. d. Once crystals begin to form, you can place the flask in an ice bath to maximize yield. e. Collect the crystals by vacuum filtration, washing with a small amount of cold solvent. f. Dry the crystals under a vacuum.
Table 2: Suggested Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Ethanol | 78 | Polar Protic | Good general-purpose solvent for moderately polar compounds.[11] |
| Isopropanol | 82 | Polar Protic | Similar to ethanol, slightly less polar. |
| Ethyl Acetate | 77 | Polar Aprotic | Good for compounds of intermediate polarity. |
| Acetone | 56 | Polar Aprotic | Lower boiling point, can be effective but evaporates quickly. |
| Dichloromethane/Hexane | 40 / 69 | Solvent Pair | Dissolve in minimal DCM, add hexane until cloudy, then heat to clarify and cool. |
Protocol 3: Flash Column Chromatography
Use this method when recrystallization fails, especially for separating compounds with similar polarities like isomers.
-
TLC Analysis: First, determine the best solvent system using TLC. Aim for a retention factor (Rƒ) of ~0.3 for your product. A common starting point is a gradient of ethyl acetate in hexanes.
-
Column Packing: a. Pack a glass column with silica gel, either as a slurry in the initial eluent or dry-packed. b. Equilibrate the column by running several column volumes of the eluent through the silica.
-
Loading the Sample: a. Dissolve your crude product in a minimal amount of the column solvent or a stronger solvent like dichloromethane. b. Alternatively, for less soluble compounds, perform a "dry load": adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the column.
-
Elution and Collection: a. Begin running the solvent through the column under positive pressure (flash). b. Collect fractions and monitor them by TLC to identify which ones contain your pure product. c. Combine the pure fractions and evaporate the solvent to yield the final product.
References
-
MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1548. [Link]
-
ResearchGate. (2017). Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal of Pharmacy and Biological Sciences. [Link]
- Google Patents. (2001). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
-
IOSR Journals. (2017). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal of Pharmacy and Biological Sciences, 10(6), 26-31. [Link]
-
Royal Society of Chemistry. (2023). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. RSC Advances, 13(38), 26785-26803. [Link]
-
IUCr Journals. (2020). Crystal structure of (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone. Acta Crystallographica Section E: Crystallographic Communications, 76(4), 534-537. [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
Wikipedia. (n.d.). Acid–base extraction. [Link]
-
Organic Chemistry Tutor. (2020). Acid-Base Extraction Tutorial [Video]. YouTube. [Link]
-
PubMed. (2001). Discovery of 4-[(Z)-(4-bromophenyl)- (ethoxyimino)methyl]-1'-[(2,4-dimethyl-3- pyridinyl)carbonyl]-4'-methyl-1,4'- bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection. Journal of Medicinal Chemistry, 44(21), 3339-3342. [Link]
-
Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 185-194. [Link]
- Google Patents. (2021). CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine.
-
StuDocu. (n.d.). Friedel-Crafts Acetylation of Bromobenzene. [Link]
-
ResearchGate. (2020). Crystal structure of (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone. [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 4-(p-Tolyl)piperidin-4-ol on Newcrom R1 HPLC column. [Link]
-
UMass Lowell. (n.d.). Acid-Base Extraction. [Link]
-
Technical Disclosure Commons. (2025). Novel process for the preparation of (4-Fluorophenyl)[(8R)-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl) -5,6-dihydro[1][2][9]triazo. [Link]
-
Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 185-194. [Link]
-
The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism [Video]. YouTube. [Link]
-
National Institutes of Health. (2017). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega, 2(10), 7171–7177. [Link]
-
PubMed. (1997). Sensitive determination of 4-(4-bromophenyl)-4-hydroxypiperidine, a metabolite of bromperidol, in rat plasma by HPLC with fluorescence detection after pre-column derivatization using 4-fluoro-7-nitro-2,1,3-benzoxadiazole. Biological & Pharmaceutical Bulletin, 20(4), 363-367. [Link]11/)
Sources
- 1. researchgate.net [researchgate.net]
- 2. iosrjournals.org [iosrjournals.org]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. vernier.com [vernier.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. maths.tcd.ie [maths.tcd.ie]
- 9. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione [mdpi.com]
- 10. Crystal structure of (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrevlett.com [chemrevlett.com]
Technical Support Center: Stability and Proper Storage of Piperidine-Based Compounds
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and proper storage of piperidine-based compounds. The piperidine motif is a cornerstone in modern medicinal chemistry, but its inherent reactivity can present stability challenges.[1][2] This document provides a self-validating framework to troubleshoot common issues and establish robust storage protocols.
Troubleshooting Guide: Addressing Common Stability Issues
This section addresses specific issues you may encounter during your experiments, providing causal explanations and actionable protocols.
Issue 1: Inconsistent Analytical Results or Loss of Potency Over Time
Symptom: You observe a gradual decrease in the peak area of your compound in chromatographic analyses (e.g., HPLC, LC-MS) over time, or a reproducible loss of biological activity in your assays.
Causality: This is a classic indicator of compound degradation. The piperidine ring, particularly its nitrogen atom, is susceptible to several degradation pathways.[3] The rate of degradation is influenced by environmental factors such as temperature, light, oxygen, and pH.[4][5][6]
Recommended Actions:
-
Confirm Degradation:
-
Re-run analysis on a freshly prepared sample from a new vial of the solid compound, if available.
-
Compare this to an aged sample that has been in solution. A significant difference in purity confirms that degradation is occurring in your experimental setup or storage conditions.
-
-
Identify the Degradation Pathway:
-
Oxidation: The tertiary or secondary amine of the piperidine ring is prone to oxidation, which can lead to the formation of N-oxides or ring-opening byproducts.[3] This is often accelerated by exposure to atmospheric oxygen.
-
Hydrolysis: Moisture in the air or in solvents can react with certain piperidine compounds, leading to degradation.[4][5] This is particularly relevant for derivatives with hydrolyzable functional groups.
-
Photodegradation: Exposure to light, especially UV light, can provide the energy to initiate degradation, often through radical mechanisms.[3][4]
-
Thermal Degradation: High temperatures can accelerate chemical reactions, causing the compound to break down.[3][4][5]
-
-
Implement Corrective Storage Protocols:
-
Short-Term (Solutions): If possible, prepare fresh solutions for each experiment.[7] If stock solutions must be stored, aliquot them into single-use vials to minimize freeze-thaw cycles and exposure to air. Store at -20°C or -80°C, protected from light.
-
Long-Term (Solid Compound): Store the solid compound in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen).[8][9] Place it in a desiccator to protect from moisture and store at the recommended temperature (often 2-8°C for many piperidine series compounds), away from direct light.[4][5]
-
Issue 2: Visible Changes in the Compound (Color, Consistency)
Symptom: The solid compound changes color (e.g., from white to yellow or brown) or becomes oily or clumpy.
Causality: Physical changes are often a sign of significant chemical degradation.[4] Oxidation and reaction with atmospheric components are common culprits. For instance, piperidine itself is a colorless liquid that can darken with age due to oxidation.
Recommended Actions:
-
Cease Use: Do not use the compound for experiments where purity is critical. The observed changes indicate the presence of impurities that could confound your results.
-
Verify Purity: If you have the analytical capability, re-characterize the material using techniques like LC-MS, NMR, or melting point determination to identify the impurities and quantify the remaining active compound.
-
Review Storage Conditions: This is a clear sign that the current storage conditions are inadequate.
Issue 3: Compound Precipitates from Solution Upon Storage
Symptom: A previously clear stock solution (e.g., in DMSO) becomes cloudy or shows visible precipitate after being stored, especially at low temperatures.
Causality: This is typically a solubility issue rather than degradation, although the two can be linked. The compound may be supersaturated at the storage temperature.[7]
Recommended Actions:
-
Gentle Re-solubilization: Before use, warm the solution gently (e.g., in a 37°C water bath) and vortex to see if the compound redissolves. Ensure the solution is completely clear before making dilutions.
-
Optimize Storage of Solutions:
-
Store at Room Temperature: If the compound's stability profile allows, storing the DMSO stock at room temperature can prevent precipitation.[7] However, you must first confirm that the compound is stable at this temperature for the intended storage duration.
-
Lower Stock Concentration: Preparing a less concentrated stock solution can prevent precipitation upon storage.[7]
-
Prepare Fresh Solutions: The most reliable method to avoid this issue is to prepare solutions fresh before each experiment.[7]
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal general storage conditions for piperidine-based compounds?
A1: While the ideal conditions are compound-specific and should be guided by the manufacturer's instructions, a general best-practice protocol is as follows:[4]
-
Temperature: A cool environment, often between 2-8°C, is recommended for many solid piperidine derivatives.[4] Avoid high temperatures which can accelerate degradation.[5]
-
Humidity: Store in a dry environment. Using desiccants in the storage container is highly recommended to prevent hydrolysis.[4][5]
-
Light: Protect from light, especially UV light, by using amber vials or storing containers in the dark.[4]
-
Atmosphere: For sensitive compounds, storing under an inert atmosphere (argon or nitrogen) in a tightly sealed container is crucial to prevent oxidation.[8][9]
Q2: How does the salt form (e.g., hydrochloride) vs. the free base affect stability?
A2: The salt form, such as a hydrochloride salt, is generally more stable than the free base. The nitrogen atom's lone pair of electrons in the free base makes it more susceptible to oxidation.[5] In the salt form, this lone pair is protonated, forming a more stable ammonium ion, which can enhance stability in an acidic medium.[5] Salt forms also often have improved solid-state properties, such as higher melting points and reduced hygroscopicity.
Q3: What is the typical shelf-life of a piperidine-based compound?
A3: The shelf-life varies significantly depending on the specific structure and storage conditions.[4] If stored properly, many piperidine compounds can remain stable for 1-3 years.[4] However, degradation can become more noticeable after this period.[4] It is crucial to periodically check for any signs of degradation, such as changes in appearance, and to re-qualify the purity of the compound if it has been stored for an extended period.[4]
Q4: How does pH impact the stability of piperidine compounds in aqueous solutions?
A4: The pH of the solution is a critical factor. The piperidine nitrogen is basic (pKa of piperidinium is ~11.2).[7]
-
Acidic pH (pH < pKa): The piperidine nitrogen will be protonated. This can protect it from oxidation but may make other parts of the molecule more susceptible to acid-catalyzed hydrolysis.
-
Alkaline pH (pH > pKa): The piperidine will be in its free base form, making the nitrogen more susceptible to oxidation.[5] For example, studies on piperine showed extensive degradation under both acidic and alkaline hydrolysis conditions.[6] The optimal pH for stability is highly dependent on the overall structure of the molecule.
Q5: What are the primary chemical incompatibilities for piperidine-based compounds?
A5: Piperidine and its derivatives should be stored separately from strong oxidizing agents, as these can readily attack the piperidine ring.[5][10] They are also incompatible with strong acids, with which they will form salts in a potentially exothermic reaction.[10]
Summary of Recommended Storage Conditions
| Parameter | Solid Compound Storage | Solution Storage (e.g., in DMSO) | Rationale |
| Temperature | 2–8 °C or as specified | -20 °C to -80 °C (aliquoted) | Minimizes thermal degradation.[4][5] |
| Light | Protect from light (amber vials) | Protect from light (amber vials) | Prevents photodegradation.[3][4] |
| Atmosphere | Tightly sealed, inert gas (Ar, N₂) | Tightly sealed, minimize headspace | Prevents oxidation of the nitrogen atom.[3][5] |
| Moisture | Store with desiccant | Use anhydrous solvents | Prevents hydrolysis.[4][5] |
Visualizing Degradation: A Common Pathway
The following diagram illustrates a common oxidative degradation pathway for a substituted piperidine. Oxidation at the nitrogen atom can lead to the formation of a stable N-oxide, a common metabolic and degradation product.
Caption: Hypothetical oxidative degradation pathway for piperidine-based compounds.
Experimental Protocol: Forced Degradation Study
To proactively understand the stability of your specific piperidine-based compound, a forced degradation study is essential. This involves subjecting the compound to harsh conditions to identify potential degradation products and pathways.
Objective: To assess the stability of the piperidine-based compound under various stress conditions.
Materials:
-
Your piperidine-based compound
-
HPLC-UV or LC-MS system
-
Calibrated pH meter
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
UV lamp (e.g., 254/365 nm)
-
Oven
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Set Up Stress Conditions: For each condition, mix your stock solution with the stressor and a control sample (stock solution with water).
-
Acid Hydrolysis: 0.1 M HCl, heat at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH, heat at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂, store at room temperature for 24 hours.
-
Thermal Stress: Heat the solid compound at 80°C for 48 hours, then dissolve for analysis.
-
Photolytic Stress: Expose the solution to UV light for 24 hours.
-
-
Analysis:
-
At designated time points (e.g., 0, 4, 8, 24 hours), take an aliquot from each stress condition.
-
Neutralize the acid and base samples before injection.
-
Analyze all samples by HPLC-UV or LC-MS.
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
Calculate the percentage of degradation by the decrease in the main peak area.
-
Use LC-MS to identify the mass of any new peaks, which correspond to degradation products. This information is invaluable for understanding the specific liabilities of your molecule.
-
This systematic approach provides the authoritative grounding needed to establish reliable handling and storage procedures, ensuring the integrity of your research.
References
- BTC. (2025). What are the storage stability of Piperidine Series compounds over time?. Blog - BTC.
- Biosynce. (2025). What is the stability of piperidine?. Blog - Biosynce.
- National Center for Biotechnology Inform
- ResearchGate. (2025). Influence of piperidine ring on stability and reactivity of piperine.
- BenchChem. (2025). Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds. BenchChem.
- National Center for Biotechnology Information. (n.d.).
- ACS Publications. (n.d.). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions.
- Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Piperidine. Chemos GmbH&Co.KG.
- BenchChem. (n.d.). Degradation pathways of 1-Piperidinepentanoic acid and prevention. BenchChem.
- Carl ROTH. (2025).
- National Center for Biotechnology Information. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. What are the storage stability of Piperidine Series compounds over time? - Blog [btcpharmtech.com]
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- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemos.de [chemos.de]
- 9. carlroth.com [carlroth.com]
- 10. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
Common issues in the synthesis of piperidine derivatives.
Welcome to the Technical Support Center for Piperidine Derivative Synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common challenges in your research. This guide is structured as a series of troubleshooting questions and answers, designed to address specific issues you may encounter at the bench.
Section 1: Low Yields & Reaction Failures
Low yields are one of the most frequent and frustrating issues in synthesis. The cause is often specific to the reaction class being employed.
Hydrogenation of Substituted Pyridines
Question: My hydrogenation of a substituted pyridine to a piperidine is stalling or giving low yields. What's going wrong?
Answer: The catalytic hydrogenation of pyridines is a robust but sensitive reaction. The aromaticity of the pyridine ring makes it significantly harder to reduce than a simple olefin. Several factors can lead to failure:
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Catalyst Inhibition and Poisoning: This is the most common culprit. The basic nitrogen atom of the pyridine substrate can coordinate to the metal center of the catalyst, inhibiting its activity.[1] Additionally, any residual impurities from previous steps, particularly sulfur-containing compounds or phosphine ligands, can irreversibly poison the catalyst.[1]
-
Insufficiently Forcing Conditions: Overcoming the aromatic stabilization energy of the pyridine ring requires appropriate conditions. Low hydrogen pressure or ambient temperature may be insufficient to drive the reaction to completion.[1]
-
Incorrect Catalyst Choice: Palladium on carbon (Pd/C), a workhorse for many hydrogenations, is often less effective for reducing the pyridine nucleus compared to other catalysts.[1]
Troubleshooting & Optimization Protocol:
-
Purify the Starting Material: Ensure your pyridine substrate is highly pure. If necessary, re-purify via distillation or chromatography to remove potential catalyst poisons.
-
Use Acidic Additives: To counteract catalyst inhibition by the basic nitrogen, add a stoichiometric amount of an acid like acetic acid or HCl.[1] This protonates the nitrogen, preventing it from binding to the catalyst and increasing the reactivity of the ring.
-
Optimize Catalyst and Conditions: Switch to more effective catalysts such as Platinum(IV) oxide (PtO₂, Adams' catalyst) or Rhodium on carbon (Rh/C).[1] Increase the hydrogen pressure significantly (e.g., 50-80 bar) and gently heat the reaction (e.g., 60-80 °C) to improve conversion.[1]
| Catalyst | Typical Pressure (bar) | Typical Temperature (°C) | Notes |
| Pd/C | 50-100 | 80-150 | Often sluggish; requires more forcing conditions. |
| PtO₂ (Adams') | 3-70 | 25-60 | Highly active, often the catalyst of choice. Works well in acidic media like AcOH.[1] |
| Rh/C | 30-80 | 60-80 | Very effective, particularly for achieving cis stereoselectivity.[1] |
Experimental Protocol: Hydrogenation of a Substituted Pyridine using PtO₂
This protocol is a general guideline for the hydrogenation of substituted pyridines.[1]
-
Reactor Setup: In a high-pressure reactor, dissolve the substituted pyridine (1.0 eq) in glacial acetic acid.
-
Catalyst Addition: Add PtO₂ (Adams' catalyst), typically 1-5 mol%.
-
Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-70 bar).[1]
-
Execution: Stir the reaction mixture at room temperature or a slightly elevated temperature for the required time (typically 4-24 hours). Monitor the reaction progress by techniques like GC-MS or TLC.
-
Workup: Once the reaction is complete, cool the reactor and carefully vent the hydrogen. Purge the system with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst.[1]
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified further by distillation, crystallization, or chromatography.[1]
Reductive Amination
Question: My one-pot reductive amination to form a piperidine is giving me a low yield of the desired product and a lot of side products. How can I improve this?
Answer: Reductive amination, often a double reductive amination to form the piperidine ring from a dicarbonyl compound, is a powerful cascade reaction.[2] However, its success hinges on the delicate balance between imine/enamine formation and reduction.
-
Premature Aldehyde/Ketone Reduction: The most significant issue arises when the reducing agent reduces the starting carbonyl compound(s) faster than the amine can condense to form the intermediate imine or enamine.[3] This is a common problem with powerful reducing agents like sodium borohydride (NaBH₄).[3][4]
-
Slow Imine Formation: The initial condensation step is pH-sensitive and reversible. If conditions are not optimal for imine formation, the reaction will not proceed efficiently. Mildly acidic conditions (pH ~4-5) are often required to facilitate the dehydration step.[3]
Troubleshooting & Optimization Protocol:
-
Choose a Chemoselective Reducing Agent: The key is to use a reducing agent that is selective for the iminium ion over the carbonyl group.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice. It is mild enough to not reduce aldehydes and ketones but is highly effective for reducing iminium ions. It does not require strict pH control.[4]
-
Sodium Cyanoborohydride (NaBH₃CN): Another excellent option that is selective for imines at mildly acidic pH.[3][4]
-
-
Control Reaction Sequence: If using a less selective reducing agent like NaBH₄, allow sufficient time for the imine to form before adding the reductant.[3] This can be done by pre-stirring the amine and carbonyl components for 30-60 minutes before cooling and adding the borohydride.
-
Use a Drying Agent: The formation of the imine involves the elimination of water. Adding a drying agent like anhydrous MgSO₄ or molecular sieves can help drive the equilibrium towards the imine, improving the overall reaction rate.
Section 2: Side Reactions & Selectivity Issues
Controlling where and how a reaction occurs is fundamental to a successful synthesis. Piperidines present unique challenges in regioselectivity and stereoselectivity.
Stereocontrol in Piperidine Synthesis
Question: I need to synthesize a specific stereoisomer of a substituted piperidine, but I'm getting a mixture. What are the key strategies for stereocontrol?
Answer: Achieving high stereoselectivity is a critical challenge, especially for developing pharmaceutical candidates. The strategy depends heavily on the synthetic route.
-
Substrate-Controlled Diastereoselectivity: The existing stereocenters in your starting material can direct the stereochemical outcome of subsequent reactions. For example, the reduction of a chiral piperidone can lead to a diastereoselective formation of a hydroxyl group. The choice of reducing agent is critical here. Bulky reducing agents (e.g., L-Selectride®) often favor axial attack on the carbonyl, leading to the equatorial alcohol, while smaller reagents (e.g., NaBH₄) may favor equatorial attack to give the axial alcohol.
-
Reagent-Controlled Synthesis (Asymmetric Synthesis): When starting from achiral precursors, you must introduce chirality.
-
Chiral Auxiliaries: Attaching a chiral auxiliary to your starting material can direct the stereochemistry of a key bond-forming step. The auxiliary is then cleaved to reveal the enantiomerically enriched product.[5]
-
Asymmetric Catalysis: This is a highly efficient approach where a chiral catalyst (e.g., a metal complex with a chiral ligand) creates the desired stereocenter. This is widely used in reactions like asymmetric hydrogenations or aza-Diels-Alder reactions.[6]
-
-
Cyclization Stereochemistry: In ring-forming reactions like the hydrogenation of a substituted pyridine, the stereochemistry is often controlled by the mechanism. Catalytic hydrogenation typically proceeds via syn-addition of hydrogen from the less-hindered face of the molecule as it adsorbs to the catalyst surface, often leading to the cis-substituted piperidine.[1]
The Pictet-Spengler Reaction
Question: My Pictet-Spengler reaction to form a tetrahydro-β-carboline is not working. What are the critical parameters?
Answer: The Pictet-Spengler reaction is a classic and powerful method for synthesizing isoquinoline and β-carboline skeletons. Its success relies on two key steps: imine/iminium ion formation and electrophilic aromatic substitution.[7]
-
Insufficient Electrophilicity: The key cyclization step involves the attack of the electron-rich aromatic ring (e.g., an indole) onto an electrophilic iminium ion. If the imine is not sufficiently activated, the cyclization will not occur.[7][8] This is why a protic or Lewis acid catalyst is almost always required.[7][9]
-
Deactivated Aromatic Ring: The cyclization is an electrophilic aromatic substitution. If the aromatic ring of your β-arylethylamine is substituted with electron-withdrawing groups, its nucleophilicity will be too low to attack the iminium ion, and the reaction will fail. The reaction works best with electron-rich systems like indoles, pyrroles, or activated benzene rings.[7]
Section 3: Purification Challenges
Question: I can't get a clean separation of my piperidine derivative on a silica gel column. The peak is broad and tailing badly. What should I do?
Answer: This is a classic problem when purifying basic compounds like piperidines on standard silica gel. The issue stems from a strong acid-base interaction between the acidic silanol groups (Si-OH) on the surface of the silica and the basic nitrogen of your piperidine.[10] This causes your compound to "stick" to the column, leading to poor peak shape, band broadening, and sometimes irreversible adsorption (yield loss).
Troubleshooting & Optimization Protocol:
-
Modify the Mobile Phase (Most Common Solution): The easiest solution is to neutralize the acidic sites on the silica by adding a small amount of a competing base to your eluent.
-
Add 0.5-1% triethylamine (TEA) to your hexane/ethyl acetate or DCM/methanol mobile phase. TEA is volatile and can usually be removed easily during solvent evaporation.[10]
-
Alternatively, use 0.5-1% ammonium hydroxide (NH₄OH) , especially if your compound is very polar and requires a high percentage of methanol.[11]
-
-
Change the Stationary Phase: If modifying the eluent doesn't work, consider a different stationary phase.
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds. Use the neutral or, preferably, the basic grade.[12]
-
Reversed-Phase (C18): For polar piperidine derivatives, reversed-phase chromatography can be an excellent option, using solvents like acetonitrile and water.[13] To ensure good peak shape, you can add a modifier like trifluoroacetic acid (TFA) to protonate the amine or ammonium hydroxide to run under basic conditions.
-
-
Non-Chromatographic Purification: Don't forget classical techniques. If your product is crystalline, recrystallization can be a highly effective method. Acid/base extraction can also be used to remove non-basic impurities before a final chromatographic step.
| Method | Principle | Common Application |
| Mobile Phase Additive (e.g., TEA) | A volatile base is added to the eluent to block the acidic silanol sites on the silica gel. | The first and most common strategy for routine purification of basic amines on silica.[10] |
| Alumina Chromatography | Uses a basic or neutral stationary phase to avoid the strong acid-base interactions seen with silica. | Effective for moderately polar amines when silica with additives fails.[12] |
| Reversed-Phase (C18) Chromatography | Separates based on hydrophobicity. Ideal for polar, water-soluble piperidine salts or highly functionalized derivatives. | Used for purifying very polar amines or when normal phase provides poor selectivity.[13] |
Section 4: Frequently Asked Questions (FAQs)
Q1: Do I need to protect the piperidine nitrogen during synthesis? A: In many cases, yes. The piperidine nitrogen is both basic and nucleophilic. It is highly recommended to use an N-protecting group (e.g., Boc, Cbz) if you are using strong bases (like BuLi), organometallics, or reactive electrophiles that could react with the N-H bond.[1] This prevents unwanted side reactions. The protecting group can be removed in a final step.[1]
Q2: I left my bottle of piperidine on the bench, and now there are white crystals in it. What happened? A: Piperidine is a base and will readily react with atmospheric carbon dioxide (CO₂) to form a solid salt, piperidinium carbonate.[14] It can also react with any acidic gases in the lab atmosphere (e.g., HCl from a nearby reaction) to form the corresponding salt.[14] To prevent this, always store piperidine in a well-sealed container, preferably under an inert atmosphere like nitrogen or argon.[1]
Q3: What is the difference between an aza-Diels-Alder and a normal Diels-Alder reaction? A: The aza-Diels-Alder reaction is a variation where a nitrogen atom replaces a carbon atom in either the diene or the dienophile component.[15][16] This reaction is a powerful tool for constructing the six-membered piperidine ring directly, often with high stereocontrol.[15] Like its all-carbon counterpart, its mechanism and selectivity can be influenced by Lewis acid catalysis.[17]
References
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Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]
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Defense Technical Information Center. (n.d.). Piperidine Synthesis. Retrieved from [Link]
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Vitale, C., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(9), 2937. Available from: [Link]
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Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]
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Wikipedia. (n.d.). Piperidine. Retrieved from [Link]
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ResearchGate. (n.d.). C‐alkylation versus N‐alkylation. Yields relate to isolated products. Retrieved from [Link]
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ResearchGate. (n.d.). Recent Advances in the Total Synthesis of Piperidine and Pyrrolidine Natural Alkaloids with Ring‐Closing Metathesis as a Key Step. Retrieved from [Link]
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Touré, B. B., & Hall, D. G. (2009). The Pictet-Spengler Reaction Updates Its Habits. Chemical reviews, 109(9), 4439–4486. Available from: [Link]
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ACS Publications. (n.d.). Intercepting Methanimine for the Synthesis of Piperidine-Based N-Heterocycles in an Aqueous Medium. The Journal of Organic Chemistry. Retrieved from [Link]
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Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
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ACS Publications. (n.d.). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. Retrieved from [Link]
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ACS Publications. (2023). Probing Catalyst Degradation in Metathesis of Internal Olefins: Expanding Access to Amine-Tagged ROMP Polymers. Retrieved from [Link]
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Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
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PubMed. (n.d.). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Retrieved from [Link]
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Royal Society of Chemistry. (2011). Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Reddit. (n.d.). Chromotography with free amines? Retrieved from [Link]
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Matassini, C., Clemente, F., & Goti, A. (2020). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Retrieved from [Link]
-
ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use? Retrieved from [Link]
-
ACS Publications. (n.d.). Donor-Induced Decomposition of the Grubbs Catalysts: An Intercepted Intermediate. Retrieved from [Link]
-
ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Retrieved from [Link]
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Royal Society of Chemistry. (2017). Application of the aza-Diels–Alder reaction in the synthesis of natural products. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Science Forums. (2011). Amine purification. Retrieved from [Link]
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ACS Publications. (2012). Stereocontrolled Synthesis of Substituted Chiral Piperidines via One-Pot Asymmetric 6π-Azaelectrocyclization. Retrieved from [Link]
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MDPI. (n.d.). Decomposition of Ruthenium Olefin Metathesis Catalyst. Retrieved from [Link]
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PubMed Central. (n.d.). Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Pictet-Spengler Reaction. Retrieved from [Link]
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Reddit. (2011). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? Retrieved from [Link]
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Wikipedia. (n.d.). Aza-Diels–Alder reaction. Retrieved from [Link]
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ACS Publications. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. Retrieved from [Link] reductive
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Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from [Link]
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ResearchGate. (2017). Procedure for N-alkylation of Piperidine? Retrieved from [Link]
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Chemistry Stack Exchange. (2020). Purification of primary amines using Schiff base immobilization. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
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Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]
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YouTube. (2024). Preparation of Piperidines, Part 1: Substituted at Position 2. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Stereocontrolled and time-honored access to piperidine- and pyrrolidine-fused 3-methylenetetrahydropyrans using lactam-tethered. Retrieved from [Link]
-
Name-Reaction.com. (n.d.). Pictet-Spengler reaction. Retrieved from [Link]
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ResearchGate. (n.d.). The mechanism of the Pictet–Spengler reaction. Retrieved from [Link]
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Technical Support Center: Stereoselective Synthesis of 3,4-Disubstituted Piperidines
Welcome to the technical support center for the stereoselective synthesis of 3,4-disubstituted piperidines. This guide is designed for researchers, scientists, and professionals in drug development, providing expert advice and troubleshooting for common challenges encountered in the laboratory. The piperidine moiety is a cornerstone in medicinal chemistry, and precise control over its stereochemistry is often critical for pharmacological activity.[1][2][3] This resource addresses specific experimental issues in a practical question-and-answer format, grounded in established scientific principles.
Section 1: Troubleshooting Guides
This section tackles common problems encountered during the synthesis of 3,4-disubstituted piperidines, offering explanations for the underlying causes and providing actionable solutions.
Issue 1: Poor Diastereoselectivity (Controlling cis/trans Isomerism)
Question: My reaction is producing a mixture of cis and trans 3,4-disubstituted piperidines with low selectivity. How can I favor the formation of one diastereomer over the other?
Answer: Achieving high diastereoselectivity in 3,4-disubstituted piperidine synthesis is a frequent challenge, heavily dependent on the chosen synthetic strategy and reaction conditions. The relative stability of the transition states leading to the cis and trans products is the determining factor. Here are several approaches to manipulate this outcome:
-
Catalyst Selection is Critical: The choice of catalyst can dramatically influence diastereoselectivity. For instance, in carbonyl ene and Prins cyclizations, a switch between Lewis and Brønsted acids can invert the stereochemical outcome.[4][5]
-
Hydrogenation of Substituted Pyridines: Catalytic hydrogenation of 3,4-disubstituted pyridines is a common route that typically yields the cis-piperidine as the major product. This is due to the substrate adsorbing onto the catalyst surface from its less hindered face. If the trans isomer is desired, the cis product can sometimes be epimerized under basic conditions.
-
Substrate Control with Chiral Auxiliaries: Incorporating a chiral auxiliary into the substrate can provide excellent stereocontrol. The auxiliary creates a sterically biased environment, directing the approach of reagents to one face of the molecule.[6][7][][9] The choice of auxiliary and its point of attachment are crucial for inducing the desired stereochemistry.
-
Solvent and Temperature Effects: These parameters can influence the reaction kinetics and equilibria. For kinetically controlled reactions, lower temperatures generally lead to higher selectivity. The polarity of the solvent can affect the stability of charged intermediates and transition states, thereby altering the diastereomeric ratio.
Issue 2: Low Enantioselectivity in Catalytic Asymmetric Reactions
Question: I am using a chiral catalyst (organocatalyst or transition-metal complex) for an enantioselective synthesis, but the enantiomeric excess (ee) of my product is low. What are the potential causes and how can I improve it?
Answer: Low enantioselectivity in a catalytic asymmetric reaction points to an inefficient transfer of chirality from the catalyst to the substrate. Several factors can contribute to this issue:
-
Catalyst and Ligand Optimization: The structure of the chiral ligand is paramount.
-
Steric and Electronic Properties: Fine-tuning the steric bulk and electronic properties of the ligand can enhance enantioselectivity. For example, in palladium-catalyzed intramolecular amination, sterically bulky ligands on the catalyst can improve electrophilicity and stereocontrol.[1]
-
Ligand Purity: Ensure the chiral ligand is of high optical purity, as the presence of the other enantiomer will erode the overall ee of the product.
-
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature often increases enantioselectivity by accentuating the energy difference between the diastereomeric transition states.
-
Solvent: The solvent can influence the catalyst's conformation and its interaction with the substrate. A screen of different solvents is often necessary to find the optimal conditions.
-
Additives: Co-catalysts or additives can play a crucial role. For instance, in some organocatalytic reactions, the addition of a Brønsted acid can significantly improve both yield and enantioselectivity.[1]
-
-
Substrate Compatibility: The substrate itself may not be well-suited for the chosen catalytic system. Minor structural changes to the substrate, such as altering the protecting group, can sometimes lead to a significant improvement in enantioselectivity.
-
Catalyst Deactivation or Competing Pathways: The catalyst may be degrading under the reaction conditions, or an uncatalyzed background reaction may be occurring, both of which would lead to the formation of a racemic product.[10] Consider running the reaction under stricter inert conditions and verifying the stability of the catalyst.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing enantiomerically pure 3,4-disubstituted piperidines?
A1: Several powerful strategies exist, each with its own advantages:
-
Catalytic Asymmetric Hydrogenation: The hydrogenation of prochiral tetrahydropyridines using a chiral transition metal catalyst (e.g., Rhodium, Ruthenium, or Iridium with chiral phosphine ligands) is a highly effective method.
-
Intramolecular Cyclization of Chiral Precursors: This approach involves the cyclization of an acyclic precursor that already contains the desired stereocenters, often derived from the chiral pool (e.g., amino acids).
-
Organocatalysis: Chiral organocatalysts, such as proline derivatives, are widely used to catalyze asymmetric Michael additions and aza-Diels-Alder reactions to construct the piperidine ring with high enantioselectivity.[1][11]
-
Transition-Metal Catalyzed Cyclizations: Methods like intramolecular Heck reactions, Alder-ene reactions, and hydroaminations using chiral transition metal complexes are versatile for creating various substitution patterns with excellent stereocontrol.[1][12]
Q2: How can I determine the relative (cis/trans) and absolute stereochemistry of my 3,4-disubstituted piperidine product?
A2: A combination of techniques is typically used:
-
NMR Spectroscopy: For relative stereochemistry, ¹H NMR spectroscopy is invaluable. The coupling constants (J-values) between the protons at C3 and C4 can often distinguish between cis and trans isomers. A larger coupling constant is generally observed for diaxial protons in a chair conformation, which can help infer the relative stereochemistry. NOE (Nuclear Overhauser Effect) experiments can also provide definitive proof of through-space proximity of substituents.[13]
-
X-ray Crystallography: If a crystalline derivative of your product can be obtained, single-crystal X-ray diffraction provides unambiguous determination of both the relative and absolute stereochemistry.
-
Chiral HPLC/SFC: Chiral High-Performance Liquid Chromatography or Supercritical Fluid Chromatography can be used to separate enantiomers and determine the enantiomeric excess (ee) by comparing the peak areas.
-
Comparison to Known Compounds: If the synthesized compound has been previously reported, comparison of its analytical data (e.g., specific rotation, NMR spectra) with the literature values can confirm its stereochemistry.
Q3: My desired trans isomer is thermodynamically more stable, but my reaction gives the kinetic cis product. What can I do?
A3: If the cis product is the kinetic one, you can try to isomerize it to the more stable trans isomer. This can often be achieved by subjecting the product mixture to equilibrating conditions. This might involve:
-
Changing the catalyst: Switching from a Brønsted acid to a Lewis acid and increasing the temperature may promote equilibration.[4][5]
-
Post-reaction treatment: After the initial reaction, you could treat the product mixture with a base or acid at a higher temperature to facilitate epimerization at one of the stereocenters, leading to the thermodynamic product.
Section 3: Key Methodologies and Protocols
Protocol 1: Diastereoselective Hydrogenation of a Disubstituted Pyridine
This protocol provides a general procedure for the synthesis of cis-3,4-disubstituted piperidines via the hydrogenation of a corresponding pyridine precursor, a method known for its simplicity and high diastereoselectivity for the cis isomer.
Step-by-Step Methodology:
-
Dissolution: Dissolve the 3,4-disubstituted pyridine (1.0 eq) in a suitable solvent such as acetic acid or methanol.
-
Catalyst Addition: Add the hydrogenation catalyst (e.g., 10 mol% PtO₂) to the solution under an inert atmosphere.
-
Hydrogenation: Purge the reaction vessel with hydrogen gas and then maintain a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the Celite with the reaction solvent.
-
Purification: Remove the solvent under reduced pressure. The resulting crude piperidine can be purified by column chromatography or distillation. The product is typically obtained as a single diastereomer (cis).
| Parameter | Recommended Condition | Typical Outcome |
| Catalyst | PtO₂, Rh/C, Ru/C | High yield |
| Solvent | Acetic Acid, Methanol, Ethanol | Good substrate solubility |
| Temperature | Room Temperature to 50 °C | High cis-selectivity |
| Pressure | 1-5 atm H₂ | Efficient reduction |
Protocol 2: Asymmetric Aza-Diels-Alder Reaction
The aza-Diels-Alder reaction is a powerful tool for constructing the piperidine core, and its asymmetric variant allows for the direct formation of enantioenriched products.[14][15][16][17]
Step-by-Step Methodology:
-
Catalyst Preparation: In a flame-dried flask under an inert atmosphere, prepare the chiral catalyst solution. For example, dissolve the chiral Lewis acid or organocatalyst in a dry, inert solvent (e.g., CH₂Cl₂, toluene).
-
Reactant Addition: Cool the catalyst solution to the desired temperature (e.g., -78 °C) and add the imine (1.0 eq).
-
Diene Addition: Add the diene (1.2 eq) dropwise to the reaction mixture.
-
Reaction: Stir the reaction at the low temperature, monitoring its progress by TLC.
-
Quenching: Once the reaction is complete, quench it by adding a suitable reagent (e.g., saturated NaHCO₃ solution).
-
Extraction and Purification: Warm the mixture to room temperature, extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Section 4: Visualizing Reaction Pathways
Diagram 1: General Strategies for Stereocontrol
This diagram illustrates the decision-making process for achieving a desired stereoisomer of a 3,4-disubstituted piperidine.
Caption: Decision workflow for selecting a synthetic strategy based on the desired stereochemical outcome.
Diagram 2: Simplified Catalytic Cycle for Asymmetric Hydrogenation
This diagram shows a simplified representation of a catalytic cycle for the asymmetric hydrogenation of a tetrahydropyridine to a chiral piperidine.
Caption: Simplified catalytic cycle for asymmetric hydrogenation, highlighting the key steps.
References
-
Lukin, K., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6433. [Link]
-
Schmalz, H.-G., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14166–14172. [Link]
-
Beng, T. K., Anosike, I. S., & Kaur, J. (2024). Stereocontrolled and time-honored access to piperidine- and pyrrolidine-fused 3-methylenetetrahydropyrans using lactam-tethered alkenols. RSC Advances, 14(40), 29337-29348. [Link]
-
Al-Hadedi, A. A. M. (2004). Synthesis of piperidines using organometallic chemistry (Doctoral dissertation, University of York). White Rose eTheses Online. [Link]
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Buchwald, S. L., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14166–14172. [Link]
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Yang, Y. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D; (−)-241D; isosolenopsin A and (−)-epimyrtine. Organic & Biomolecular Chemistry, 13(10), 2971-2982. [Link]
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Wang, J., et al. (2024). Regio- and Diastereoselective Synthesis of Polysubstituted Piperidines Enabled by Boronyl Radical-Catalyzed (4+2) Cycloaddition. Angewandte Chemie International Edition, 63(30), e202406612. [Link]
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Zhang, X. P., et al. (2021). Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures. Journal of the American Chemical Society, 143(29), 11130–11143. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Fragment-Based Design for Glycine Transporter 1 (GlyT1) Inhibitors: A Comparative Analysis of (4-Bromophenyl)(piperidin-4-yl)methanone and Alternative Scaffolds
Introduction: The Rationale for Targeting GlyT1 in CNS Disorders
The Glycine Transporter 1 (GlyT1) has emerged as a compelling target for therapeutic intervention in central nervous system (CNS) disorders, most notably schizophrenia.[1][2] GlyT1 is a sodium and chloride-dependent transporter responsible for the reuptake of glycine from the synaptic cleft, particularly at glutamatergic synapses.[3] Glycine is an obligatory co-agonist at the N-methyl-D-aspartate (NMDA) receptor; its binding is essential for receptor activation by glutamate.[3][4] The "NMDA receptor hypofunction" hypothesis of schizophrenia posits that reduced NMDA receptor signaling contributes to the cognitive and negative symptoms of the disorder.[5][6]
By inhibiting GlyT1, the extracellular concentration of glycine is increased, enhancing the occupancy of the co-agonist site on NMDA receptors. This potentiates NMDA receptor function without direct agonism, a strategy believed to mitigate the risk of excitotoxicity.[5][6] This approach has driven significant drug discovery efforts, with several GlyT1 inhibitors advancing into clinical trials.[7][8]
Fragment-Based Drug Discovery (FBDD) offers a powerful methodology for identifying novel chemical matter for challenging targets like GlyT1.[9][10] FBDD begins by screening low-molecular-weight fragments that, while exhibiting weak affinity, can bind efficiently to the target. These "hits" serve as starting points for optimization into potent, lead-like molecules. This guide provides a comparative analysis of a key fragment, (4-Bromophenyl)(piperidin-4-yl)methanone, against other established scaffolds for GlyT1 inhibition, supported by experimental frameworks for their evaluation.
Protocol 1: Functional GlyT1 Inhibition Assay (Radiolabeled Glycine Uptake)
This assay directly measures the function of the GlyT1 transporter and is the gold standard for identifying and quantifying the potency of inhibitors.
-
Causality and Self-Validation: This functional assay measures the biological consequence of target engagement (i.e., reduced glycine transport), making it highly relevant. The protocol includes controls for non-specific uptake using a known, potent inhibitor, ensuring that the observed signal is specific to GlyT1 activity. The use of a parental cell line lacking the transporter is the ultimate negative control to validate the assay window.
Methodology:
-
Cell Culture and Plating:
-
Maintain Chinese Hamster Ovary (CHO-K1) cells stably expressing human GlyT1a (CHO-K1/hGlyT1a) in appropriate growth medium. [11] * Rationale: CHO cells provide a low-background system as they have minimal endogenous transporter activity. Using a stable cell line ensures consistent expression levels.
-
Plate 50,000 - 100,000 cells per well in a 96-well or 384-well plate and allow them to adhere overnight to form a confluent monolayer.
-
-
Assay Preparation:
-
On the day of the assay, aspirate the growth medium. Wash the cell monolayer twice with 100 µL of pre-warmed Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).
-
Add 50 µL of KRH buffer containing the test compound (fragment) at various concentrations (for IC₅₀ determination) or a single concentration (for primary screening). For "total uptake" wells, add buffer with vehicle (e.g., 0.1% DMSO). For "non-specific uptake" wells, add a saturating concentration of a known GlyT1 inhibitor (e.g., 10 µM ALX-5407). [12] * Pre-incubate the plate at 37°C for 20-30 minutes. * Rationale: The pre-incubation step allows the inhibitor to bind to the transporter before the introduction of the substrate.
-
-
Uptake Initiation and Termination:
-
Initiate the transport reaction by adding 50 µL of KRH buffer containing [³H]-glycine (final concentration typically near the Kₘ value, ~200-300 nM).
-
Incubate at 37°C for a predetermined time (e.g., 10-15 minutes) within the linear range of uptake. [11][13] * Rationale: Working near the Kₘ of the substrate makes the assay sensitive to competitive inhibitors. The incubation time is kept short to measure the initial rate of transport.
-
Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 150 µL of ice-cold KRH buffer.
-
Rationale: Rapid washing with ice-cold buffer immediately stops the transport process and removes extracellular radiolabel.
-
-
Detection and Data Analysis:
-
Lyse the cells by adding 100 µL of a suitable lysis buffer (e.g., 0.1 N NaOH) or a scintillation cocktail directly to the wells.
-
Quantify the intracellular radioactivity using a liquid scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to the specific uptake (Total Uptake - Non-specific Uptake).
-
Determine the IC₅₀ value by fitting the concentration-response data to a four-parameter logistic equation.
-
Protocol 2: MS Binding Assay for Affinity Determination
Mass Spectrometry (MS) Binding Assays provide a powerful, label-free method to directly measure the binding of a test compound to the transporter, allowing for the determination of the equilibrium dissociation constant (Kᵢ).
-
Causality and Self-Validation: This assay directly quantifies the physical interaction between the compound and the target protein, complementing the functional data from the uptake assay. The use of a known reporter ligand (a compound with well-characterized binding) allows for a competitive binding format, and its displacement is a direct measure of the test compound's binding affinity.
Methodology:
-
Membrane Preparation:
-
Prepare cell membrane homogenates from CHO or HEK293 cells overexpressing GlyT1.
-
Rationale: Using isolated membranes enriches the target protein and removes confounding cellular processes.
-
-
Binding Reaction:
-
In a 96-well plate, combine the cell membranes (e.g., 10-20 µg of protein), a fixed concentration of a known GlyT1 inhibitor to act as a reporter ligand (e.g., Org24598), and varying concentrations of the test compound in an appropriate binding buffer. [7] * Incubate the mixture at a defined temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through a glass fiber filter plate (e.g., GF/B) using a vacuum manifold. This traps the membranes with the bound ligand while the unbound ligand passes through.
-
Wash the filters with ice-cold buffer to remove any remaining unbound ligand.
-
-
Quantification by LC-MS/MS:
-
Extract the bound reporter ligand from the filter using an organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
Analyze the extract using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the amount of reporter ligand remaining bound to the membranes. [7] * Rationale: LC-MS/MS provides highly sensitive and specific quantification of the unlabeled reporter ligand.
-
-
Data Analysis:
-
The amount of bound reporter ligand will decrease as its binding is competed by the test compound.
-
Plot the percentage of bound reporter ligand against the concentration of the test compound to generate a competition curve and determine the IC₅₀.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the reporter ligand.
-
Conclusion and Future Outlook
The development of GlyT1 inhibitors remains a promising strategy for addressing the unmet medical needs in schizophrenia and other CNS disorders characterized by NMDA receptor hypofunction. [7][14]The this compound scaffold represents a validated and highly tractable starting point for FBDD, offering a balance of initial potency and chemical versatility. [15]However, a comprehensive drug discovery campaign must also consider alternative fragments, such as the sarcosine, benzoylpiperazine, and triazole series, which have distinct mechanisms of action and physicochemical properties. [2][16][17] The ultimate success of any fragment depends on a rigorous and logical evaluation process. By employing a systematic workflow that combines functional assays to measure potency and cellular effect with direct binding assays to confirm target engagement and determine affinity, researchers can make informed decisions. This dual-pronged approach, grounded in the principles of causality and self-validation as outlined in the provided protocols, is essential for translating a weakly binding fragment into a clinical candidate with the potential to improve patient outcomes.
References
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Mezler, M., et al. (2008). Inhibitors of GlyT1 affect glycine transport via discrete binding sites. Molecular Pharmacology. Available at: [Link]
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Pinard, E., et al. (2010). GlyT1 inhibition: a mechanism to potentiate NMDA-R activity through local increase of the level of the co-agonist glycine. ResearchGate. Available at: [Link]
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Man, K., & Tobe, R. H. (2015). Inhibition of glycine transporter 1: The yellow brick road to new schizophrenia therapy? Current Neuropharmacology. Available at: [Link]
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Alberati, D., et al. (2012). Selective GlyT1 inhibitors: discovery of [4-(3-fluoro-5-trifluoromethylpyridin-2-yl)piperazin-1-yl][5-methanesulfonyl-2-((S)-2,2,2-trifluoro-1-methylethoxy)phenyl]methanone (RG1678), a promising novel medicine to treat schizophrenia. Journal of Medicinal Chemistry. Available at: [Link]
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Javitt, D. C. (2012). Glycine transport inhibitors in the treatment of schizophrenia. Handbook of Experimental Pharmacology. Available at: [Link]
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Zhou, J., et al. (2015). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Zhou, J., et al. (2015). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. NIH Public Access. Available at: [Link]
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Harada, K., et al. (2012). A novel glycine transporter-1 (GlyT1) inhibitor, ASP2535...improves cognition in animal models... European Journal of Pharmacology. Available at: [Link]
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Kinney, G. G., et al. (2003). The glycine transporter type 1 inhibitor N-[3-(4'-fluorophenyl)-3-(4'-phenylphenoxy)propyl]sarcosine potentiates NMDA receptor-mediated responses in vivo... The Journal of Neuroscience. Available at: [Link]
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Wang, Y., et al. (2021). Comprehensive structure–activity relationship (SAR) investigation of C-aryl glycoside derivatives for the development of SGLT1/SGLT2 dual inhibitors. New Journal of Chemistry. Available at: [Link]
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Gifford Bioscience. Cellular Uptake and Release Assays Protocol. Gifford Bioscience Data Sheet. Available at: [Link]
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Sun, W., et al. (2016). Structure-activity relationship study of 4-substituted piperidines at Leu26 moiety of novel p53-hDM2 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Bridges, T. M., et al. (2008). Design of potent GlyT1 inhibitors: in vitro and in vivo profiles. Current Opinion in Molecular Therapeutics. Available at: [Link]
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A Comparative Guide to the Acetylcholinesterase Inhibitory Activity of (4-Bromophenyl)(piperidin-4-yl)methanone Analogs
This guide provides a comprehensive comparison of the biological activity of (4-Bromophenyl)(piperidin-4-yl)methanone analogs, with a specific focus on their efficacy as acetylcholinesterase (AChE) inhibitors for potential application in Alzheimer's disease therapeutics. We will delve into the structure-activity relationships (SAR), present comparative experimental data, and provide detailed protocols for the key assays discussed.
Introduction: The Cholinergic Hypothesis and the Quest for Effective AChE Inhibitors
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a decline in cognitive function, memory, and learning.[1] One of the earliest and most enduring theories for the symptomatic manifestation of AD is the cholinergic hypothesis.[2] This hypothesis posits that a deficit in the neurotransmitter acetylcholine (ACh) is a key contributor to the cognitive decline observed in patients. Acetylcholinesterase (AChE) is the primary enzyme responsible for the hydrolysis and subsequent inactivation of ACh in the synaptic cleft.[3] By inhibiting AChE, the concentration and duration of action of ACh can be increased, thereby enhancing cholinergic neurotransmission and providing symptomatic relief.[2] This has been a cornerstone of AD therapy for decades, with several AChE inhibitors approved for clinical use.[2]
The this compound scaffold has emerged as a promising starting point for the development of novel AChE inhibitors. The piperidine moiety is a common feature in many centrally active pharmaceuticals, and strategic modifications to this core structure can lead to potent and selective inhibitors.[4][5] This guide will explore the impact of various structural modifications on the AChE inhibitory activity of this class of compounds.
The Cholinergic Signaling Pathway in Alzheimer's Disease
To understand the mechanism of action of the compounds discussed, it is essential to visualize the cholinergic signaling pathway and the role of AChE.
Caption: Cholinergic signaling at the synapse and the inhibitory action of this compound analogs on AChE.
Comparative Analysis of Biological Activity
The following table summarizes the in vitro acetylcholinesterase inhibitory activity of a series of this compound analogs. The data highlights the impact of substitutions on the piperidine nitrogen and the phenyl ring.
| Compound ID | R (Substitution on Piperidine N) | Phenyl Ring Substitution | AChE IC50 (µM) | Reference |
| Parent Scaffold | H | 4-Bromo | - | - |
| Analog 1 | Benzyl | 4-Bromo | - | [4] |
| Analog 2 | H | 4-Bromo (piperidin-4-ol) | - | |
| AB11 | -CH2CH2-Phthalamide | 4-Bromo (piperidin-4-ol) | 0.029 | |
| AB14 | -CH2CH2-Indole | 4-Bromo (piperidin-4-ol) | 0.038 | |
| Donepezil | - | - | Varies (nM range) | [6] |
Note: The IC50 values for the parent scaffold and some direct analogs were not available in the reviewed literature, highlighting a potential area for further research. The data for AB11 and AB14 are for 4-(4-bromophenyl)-4-piperidinol derivatives, a closely related scaffold.
Structure-Activity Relationship (SAR) Discussion
The biological activity of this compound analogs as AChE inhibitors is significantly influenced by the nature of the substituents on both the piperidine and the phenyl rings.
Substitutions on the Piperidine Nitrogen
The nitrogen atom of the piperidine ring is a critical site for interaction with the catalytic site of AChE and for modulating the physicochemical properties of the molecule.
-
N-Alkylation and N-Benzylation: The introduction of a benzyl group on the piperidine nitrogen is a common strategy in the design of AChE inhibitors.[4] The benzyl group can engage in π-π stacking interactions with aromatic residues in the active site gorge of AChE, such as tryptophan and tyrosine, thereby enhancing binding affinity.[7] The basicity of the piperidine nitrogen also appears to be crucial for activity, as N-acylation, which reduces basicity, has been shown to be detrimental to inhibitory potency.[4]
-
Extended Linkers: As seen in the highly potent analogs AB11 and AB14 , extending a linker from the piperidine nitrogen to a larger aromatic system, such as a phthalimide or an indole, can dramatically increase AChE inhibitory activity. These larger moieties can occupy the peripheral anionic site (PAS) of AChE, leading to a dual-binding site inhibition that is often associated with higher potency.[6]
Substitutions on the Phenyl Ring
The 4-bromophenyl group also plays a significant role in the overall activity of these compounds.
-
Halogen Substitution: The bromine atom at the 4-position of the phenyl ring contributes to the lipophilicity of the molecule, which can influence its ability to cross the blood-brain barrier. Furthermore, halogen bonding interactions with the active site residues of AChE cannot be ruled out.
-
Other Substitutions: While the focus of this guide is on the 4-bromo analogs, it is worth noting that substitutions at other positions on the phenyl ring can modulate activity. Electron-donating and electron-withdrawing groups can influence the electronic properties of the aromatic ring and its interactions with the enzyme.[8]
Experimental Protocols
The following are detailed protocols for the synthesis of the parent scaffold and the in vitro evaluation of AChE inhibitory activity.
General Synthesis of this compound
A common route for the synthesis of the parent scaffold involves the reaction of a piperidine derivative with a 4-bromobenzoyl chloride. The following is a generalized procedure.
Step 1: N-Protection of 4-Piperidinemethanol
-
Dissolve 4-piperidinemethanol in a suitable solvent such as dichloromethane (DCM).
-
Add a base, for example, triethylamine.
-
Slowly add a protecting group reagent, such as benzyl chloroformate, at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by washing with water and brine, then dry the organic layer over sodium sulfate.
-
Purify the product by column chromatography.
Step 2: Oxidation to the Ketone
-
Dissolve the N-protected 4-piperidinemethanol in DCM.
-
Add an oxidizing agent, such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
-
Stir the reaction at room temperature until the starting material is consumed.
-
Quench the reaction and purify the resulting ketone by column chromatography.
Step 3: Grignard Reaction with 4-Bromophenylmagnesium Bromide
-
Prepare the Grignard reagent by reacting 1,4-dibromobenzene with magnesium turnings in anhydrous tetrahydrofuran (THF).
-
Slowly add the N-protected 4-piperidone from Step 2 to the Grignard reagent at 0°C.
-
Allow the reaction to proceed until completion.
-
Quench the reaction with saturated ammonium chloride solution.
-
Extract the product with an organic solvent and purify by column chromatography to yield the tertiary alcohol.
Step 4: Oxidation to the Final Product
-
Dissolve the tertiary alcohol from Step 3 in a suitable solvent.
-
Add an oxidizing agent to convert the alcohol to the ketone.
-
Purify the final product, N-protected this compound, by column chromatography.
Step 5: Deprotection
-
Remove the N-protecting group under appropriate conditions (e.g., hydrogenolysis for a benzyl group) to yield the final product.
Caption: General synthetic workflow for this compound.
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is the standard method for determining AChE activity.[9]
Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to the AChE activity.
Materials:
-
Acetylcholinesterase (from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compounds (analogs of this compound)
-
Donepezil (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the test compounds, donepezil, ATCI, and DTNB in appropriate solvents (e.g., DMSO for compounds, buffer for reagents).
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
Test compound solution at various concentrations
-
AChE solution
-
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the ATCI and DTNB solution to each well.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 5-10 minutes) using a microplate reader.
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion and Future Directions
The this compound scaffold represents a versatile platform for the design of potent acetylcholinesterase inhibitors. Structure-activity relationship studies have demonstrated that modifications to the piperidine nitrogen, particularly the introduction of moieties capable of interacting with the peripheral anionic site of AChE, can lead to a significant enhancement in inhibitory activity.
Future research in this area should focus on a more systematic exploration of substitutions on both the phenyl and piperidine rings to further refine the SAR. Additionally, in vivo studies are necessary to evaluate the pharmacokinetic properties, blood-brain barrier permeability, and efficacy of the most promising analogs in animal models of Alzheimer's disease. The development of multi-target ligands, where AChE inhibition is combined with other relevant activities such as antioxidant or anti-amyloid properties, holds significant promise for the development of more effective treatments for this devastating disease.
References
-
Role of Cholinergic Signaling in Alzheimer's Disease. PMC. Available at: [Link]
-
Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. Available at: [Link]
-
Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents. PMC. Available at: [Link]
-
The cholinergic hypothesis of Alzheimer's disease: a review of progress. PMC. Available at: [Link]
-
In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
4'4 Bromophenyl 4'Piperidinol Derivatives as a Multifactorial Anti-Alzheimer Agent: Synthesis, In-Vitro, and In-Silico Based Studies. MDPI. Available at: [Link]
-
Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2. PubMed. Available at: [Link]
-
Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. Slideshare. Available at: [Link]
- CN1583742A - Method for preparing 4-piperidyl piperidine. Google Patents.
-
Cholinergic hypothesis and role of AChE in AD development. ResearchGate. Available at: [Link]
-
Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design. PubMed Central. Available at: [Link]
-
Design and synthesis of new piperidone grafted acetylcholinesterase inhibitors. PubMed. Available at: [Link]
-
Piperidine Synthesis. DTIC. Available at: [Link]
-
Acetylcholinesterase and its inhibition in Alzheimer disease. PubMed. Available at: [Link]
- CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine. Google Patents.
Sources
- 1. mdpi.com [mdpi.com]
- 2. The cholinergic hypothesis of Alzheimer's disease: a review of progress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetylcholinesterase and its inhibition in Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents | PDF [slideshare.net]
- 6. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of new piperidone grafted acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 4-Benzoylpiperidines: An Evaluation of a Novel Indium-Mediated Route
For Researchers, Scientists, and Drug Development Professionals
The 4-benzoylpiperidine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including potent analgesics, antipsychotics, and cardiovascular agents. The efficient and scalable synthesis of these valuable building blocks is, therefore, a critical endeavor in pharmaceutical research and development. This guide provides an in-depth comparison of a novel indium-mediated synthetic route for 4-benzoylpiperidines against two classical and widely employed methods: Friedel-Crafts acylation and the Grignard reaction. By presenting side-by-side experimental data, detailed protocols, and mechanistic insights, we aim to equip researchers with the knowledge to make informed decisions for their synthetic campaigns.
Executive Summary: A Glance at the Synthetic Routes
The choice of a synthetic route is often a balance between yield, reaction conditions, substrate scope, and scalability. The following table provides a high-level comparison of the three methods discussed in this guide.
| Feature | Friedel-Crafts Acylation | Grignard Reaction | Novel Indium-Mediated Route |
| Key Reagents | N-protected piperidine-4-carbonyl chloride, Aromatic solvent (e.g., benzene), Lewis Acid (e.g., AlCl₃) | N-protected piperidine-4-carboxaldehyde, Phenylmagnesium halide | 4-Arylpyridine, Acetic anhydride, Indium powder |
| Typical Yield | Moderate to Good | Good to Excellent | Good |
| Reaction Conditions | Anhydrous, often requires heating | Anhydrous, often requires low temperatures for initiation | Elevated temperatures (95-100 °C) |
| Key Advantages | Well-established, uses readily available starting materials. | High yielding, good for constructing the C-C bond directly. | Potentially shorter synthetic sequence, avoids highly reactive organometallics. |
| Key Disadvantages | Stoichiometric amounts of Lewis acid waste, potential for side reactions. | Highly sensitive to moisture and protic functional groups. | Requires a specific pyridine starting material, mechanism less explored. |
The Novel Approach: Indium-Mediated Synthesis of 4-Aryl-4-Acylpiperidines
A recently disclosed method utilizes indium metal to mediate the synthesis of 4-aryl-4-acyl piperidines from 4-arylpyridines.[1] This approach is intriguing as it offers a potentially more direct route to the desired scaffold, starting from a commercially available pyridine derivative.
Mechanistic Insights
While the precise mechanism is still under investigation, it is proposed that indium metal acts as a reducing agent, facilitating the formation of a key intermediate. The reaction of a 4-arylpyridine with acetic anhydride in the presence of indium powder likely proceeds through a reductive acylation pathway. The indium may facilitate a single-electron transfer process, leading to the formation of a radical anion from the pyridine ring, which then reacts with the acylating agent. Subsequent reduction and protonation steps would then yield the dihydropyridine intermediate, which can be further processed to the desired 4-benzoylpiperidine.
dot graph "Indium-Mediated_Synthesis_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];
} .
Experimental Protocol: Indium-Mediated Synthesis
The following protocol is adapted from the patent literature and provides a general procedure for the indium-mediated synthesis.[1]
Materials:
-
4-Phenylpyridine (1.0 g)
-
Acetic anhydride (6 mL)
-
Indium powder (1.0 g)
-
Ethyl acetate
-
Water
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, add 4-phenylpyridine (1.0 g) and acetic anhydride (6 mL).
-
With stirring, add indium powder (1.0 g) to the mixture.
-
Slowly heat the reaction mixture to 95-100 °C over a period of 1 hour.
-
Maintain the reaction at 95-100 °C for 6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to ambient temperature.
-
Add water (10 mL) and stir for an additional hour.
-
Add ethyl acetate (25 mL) and filter to remove the unreacted indium metal.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography.
The Classical Routes: A Foundation for Comparison
Friedel-Crafts Acylation
The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and a well-established method for the synthesis of aryl ketones.[2][3] In the context of 4-benzoylpiperidines, this reaction typically involves the acylation of an aromatic ring (like benzene) with an N-protected piperidine-4-carbonyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).
dot graph "Friedel_Crafts_Acylation_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];
}
Experimental Protocol: Friedel-Crafts Acylation of N-Boc-piperidine-4-carbonyl chloride
This protocol is a generalized procedure based on established methodologies.
Materials:
-
N-Boc-piperidine-4-carboxylic acid
-
Thionyl chloride or oxalyl chloride
-
Benzene (or other aromatic solvent)
-
Aluminum chloride (anhydrous)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate solution (saturated)
-
Brine solution
-
Anhydrous magnesium sulfate
Procedure:
Part A: Preparation of N-Boc-piperidine-4-carbonyl chloride
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve N-Boc-piperidine-4-carboxylic acid in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (or oxalyl chloride) to the solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride, which is often used immediately in the next step.
Part B: Friedel-Crafts Acylation
-
In a separate flame-dried flask under an inert atmosphere, suspend anhydrous aluminum chloride in anhydrous benzene.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of the crude N-Boc-piperidine-4-carbonyl chloride in anhydrous benzene to the aluminum chloride suspension.
-
After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux for 2-6 hours, monitoring by TLC.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of crushed ice, followed by concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Part C: N-Boc Deprotection
-
Dissolve the purified N-Boc-4-benzoylpiperidine in a suitable solvent (e.g., dichloromethane or methanol).
-
Add a strong acid, such as trifluoroacetic acid or hydrochloric acid in dioxane.
-
Stir the reaction at room temperature for 1-4 hours until the deprotection is complete (monitored by TLC).[4][5][6][7]
-
Remove the solvent and excess acid under reduced pressure. The product is often obtained as the corresponding salt.
Grignard Reaction
The Grignard reaction is a powerful tool for carbon-carbon bond formation and provides an alternative route to 4-benzoylpiperidines.[8][9][10][11] This method typically involves the reaction of a phenylmagnesium halide (a Grignard reagent) with an N-protected piperidine-4-carboxaldehyde. The resulting secondary alcohol is then oxidized to the desired ketone.
dot graph "Grignard_Reaction_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];
}
Experimental Protocol: Grignard Reaction and Oxidation
This protocol outlines the general steps for the Grignard-based synthesis.
Materials:
-
N-Boc-piperidine-4-carboxaldehyde
-
Bromobenzene
-
Magnesium turnings (activated)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine (crystal)
-
Saturated ammonium chloride solution
-
Oxidizing agent (e.g., pyridinium chlorochromate (PCC), Dess-Martin periodinane)
-
Anhydrous sodium sulfate
Procedure:
Part A: Grignard Reagent Formation and Reaction
-
In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel, place magnesium turnings under an inert atmosphere.
-
Add a small crystal of iodine to activate the magnesium.
-
In the addition funnel, place a solution of bromobenzene in anhydrous diethyl ether.
-
Add a small portion of the bromobenzene solution to the magnesium and gently heat to initiate the reaction (indicated by bubbling and a cloudy appearance).
-
Once the reaction has started, add the remaining bromobenzene solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes.
-
Cool the Grignard reagent to 0 °C.
-
Slowly add a solution of N-Boc-piperidine-4-carboxaldehyde in anhydrous diethyl ether to the Grignard reagent.
-
After the addition, allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude secondary alcohol.
Part B: Oxidation to the Ketone
-
Dissolve the crude alcohol in anhydrous dichloromethane.
-
Add the chosen oxidizing agent (e.g., PCC or Dess-Martin periodinane) portion-wise at room temperature.
-
Stir the reaction for 2-12 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of silica gel or Celite to remove the oxidant byproducts, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure and purify the crude N-Boc-4-benzoylpiperidine by column chromatography.
-
The N-Boc group can be removed as described in the Friedel-Crafts protocol.
Conclusion and Future Outlook
The synthesis of 4-benzoylpiperidines remains a topic of significant interest in organic and medicinal chemistry. While the classical Friedel-Crafts and Grignard methodologies are robust and reliable, they are not without their drawbacks, such as the use of stoichiometric and hazardous reagents. The novel indium-mediated route presents an interesting alternative that may offer advantages in terms of step economy and the avoidance of highly reactive organometallic species.
For researchers in drug discovery and process development, the choice of synthetic route will ultimately depend on the specific requirements of their project, including the scale of the synthesis, the availability of starting materials, and the tolerance of various functional groups. The indium-mediated approach, while promising, would benefit from further investigation to fully elucidate its mechanism and explore its substrate scope. As the field of organic synthesis continues to evolve, it is likely that even more efficient and sustainable methods for the construction of this important pharmacophore will emerge.
References
-
Organic Syntheses. Benzoyl Piperidine. Available from: [Link]
- Majeed, M., et al. (2014). Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal. U.S.
- Berredjem, M., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions.
- Clark, J. (2023).
- Mao, Z., et al. (2023). Synthesis of 4-benzylpiperidine hydrochlorides and α-alkyl-4-piperidinemethanol hydrochlorides via Pd/C catalysis.
- Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).
- Aouf, C., et al. (2012).
- Scribd. (n.d.). Grignard Reaction with Phenylmagnesium Bromide.
- BenchChem. (2025). A Comparative Review of Synthetic Methods for Piperidine Rings.
- The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube.
- Gonzalez-Santana, A., et al. (2023). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. MDPI.
- OC T. (2022).
- Ellman, J. A., et al. (2012). The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. The Journal of Organic Chemistry, 77(1), 136-145.
- CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine - Google P
- Chemistry LibreTexts. (2023). C.
- Winthrop University. (n.d.). The Grignard Reaction.
- El-Faham, A., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(46), 30061-30081.
- Tuccinardi, T., et al. (2022). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 27(15), 4936.
- OC T. (2022).
- Loudon, G. M., & Parise, J. M. (2016). Organic Chemistry. W. H. Freeman.
- Banks, H. D. (1992). Piperidine Synthesis.
- Cahard, D., et al. (2018). Cobalt-Catalyzed (Hetero)arylation of Saturated Cyclic Amines with Grignard Reagents. Molecules, 23(6), 1435.
- Gunanathan, C., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(42), 25031-25036.
- Kumar, A., et al. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. International Journal of Advanced Chemistry Research, 3(2), 1-10.
- Van der Eycken, E. V., et al. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR.
- Arulraj, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.
- jOeCHEM. (2020). EAS Reactions with Pyridine. YouTube.
- S. F. Nelson, et al. (2011). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Current Organic Chemistry, 15(16), 2846-2881.
- Winthrop University. (n.d.). The Grignard Reaction.
- Gevorgyan, V., et al. (2013). Cationic palladium(ii)-catalyzed synthesis of substituted pyridines from α,β-unsaturated oxime ethers. Organic & Biomolecular Chemistry, 11(21), 3469-3472.
Sources
- 1. US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal - Google Patents [patents.google.com]
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- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
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- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fulir.irb.hr [fulir.irb.hr]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. scribd.com [scribd.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. bohr.winthrop.edu [bohr.winthrop.edu]
A Researcher's Guide to Quality Control: Spectroscopic Comparison of (4-Bromophenyl)(piperidin-4-yl)methanone from Different Suppliers
In the landscape of drug discovery and chemical research, the integrity of starting materials is paramount. The assumption that a label accurately reflects the purity of a chemical can lead to irreproducible results, lost time, and compromised data. This guide provides a comprehensive framework for the comparative spectroscopic analysis of (4-Bromophenyl)(piperidin-4-yl)methanone, a versatile building block in medicinal chemistry, sourced from different suppliers. We will delve into the practical application of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and Liquid Chromatography-Mass Spectrometry (LC-MS) to not only verify the structure of the target molecule but also to identify and quantify potential impurities. This guide is designed for researchers, scientists, and drug development professionals to establish a robust in-house quality control protocol.
The Imperative of Orthogonal Analysis
No single analytical technique can provide a complete picture of a compound's purity. Therefore, we employ an orthogonal approach, using multiple techniques that measure different chemical and physical properties. This ensures a more comprehensive and reliable assessment. For this compound, our chosen methods are:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and identify organic impurities.
-
FT-IR Spectroscopy: To verify the presence of key functional groups.
-
LC-MS: To assess purity and identify trace impurities by chromatographic separation and mass-to-charge ratio.
Experimental Methodologies
The following protocols are designed to be self-validating, providing a clear and logical workflow for the analysis of this compound from three hypothetical suppliers: Supplier A (Reference Grade), Supplier B (Standard Grade), and Supplier C (Bulk Grade).
Sample Preparation
Consistency in sample preparation is crucial for accurate comparison.
-
For NMR Spectroscopy:
-
Accurately weigh approximately 5-10 mg of the compound from each supplier into separate, clean NMR tubes.
-
Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard to each tube.
-
Securely cap the tubes and vortex gently until the samples are fully dissolved.
-
-
For FT-IR Spectroscopy (Attenuated Total Reflectance - ATR):
-
Place a small, representative amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Collect the background spectrum of the clean, empty ATR crystal before analyzing the sample.
-
-
For LC-MS:
-
Prepare a stock solution of each sample at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
From the stock solution, prepare a working solution at a concentration of 10 µg/mL in the same solvent mixture.
-
Filter the working solution through a 0.22 µm syringe filter before injection.
-
Instrumental Analysis
The following are general parameters; specific instrumentation may require optimization.
-
NMR Spectroscopy:
-
Instrument: 400 MHz NMR Spectrometer
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 20 ppm
-
-
¹³C NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
-
-
-
FT-IR Spectroscopy:
-
Instrument: FT-IR Spectrometer with ATR accessory
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
-
LC-MS:
-
LC System:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
-
MS System (Electrospray Ionization - ESI):
-
Ionization Mode: Positive
-
Scan Range: m/z 100-500
-
Capillary Voltage: 3.5 kV
-
-
Workflow for Spectroscopic Analysis
Caption: Workflow for comparative spectroscopic analysis.
Results and Discussion: A Hypothetical Comparison
Here, we present a hypothetical analysis of the data obtained from our three suppliers.
¹H NMR Spectroscopy
The ¹H NMR spectrum is highly sensitive to the chemical environment of protons and is an excellent tool for structural confirmation and impurity identification.
Expected ¹H NMR signals for this compound in CDCl₃:
-
~7.7-7.8 ppm (d, 2H): Protons on the bromophenyl ring ortho to the carbonyl group.
-
~7.5-7.6 ppm (d, 2H): Protons on the bromophenyl ring meta to the carbonyl group.
-
~3.2-3.4 ppm (m, 1H): Methine proton on the piperidine ring at C4.
-
~3.0-3.2 ppm (m, 2H): Methylene protons on the piperidine ring adjacent to the nitrogen (axial).
-
~2.7-2.9 ppm (m, 2H): Methylene protons on the piperidine ring adjacent to the nitrogen (equatorial).
-
~1.7-2.0 ppm (m, 5H): Remaining methylene protons on the piperidine ring and the NH proton.
Table 1: Hypothetical ¹H NMR Data Comparison
| Supplier | Target Compound Signals | Impurity Signals | Interpretation |
| A | All expected signals present with correct integration and multiplicity. | None observed. | High purity, structure confirmed. |
| B | All expected signals present. | ~2.05 ppm (s): Trace of acetone.[1][2] ~7.26 ppm (s): Residual chloroform.[1][2] | Good purity, but contains residual solvents. Acceptable for many applications, but may require drying under vacuum. |
| C | All expected signals present, but with slightly broadened peaks. | ~2.6 ppm (s): Corresponds to 4-bromoacetophenone, a possible starting material.[3] Multiple unassigned small peaks. | Lower purity. Presence of starting material suggests an incomplete reaction or inadequate purification.[4] Not recommended for sensitive applications without further purification. |
¹³C NMR Spectroscopy
¹³C NMR provides information on the carbon framework of the molecule.
Table 2: Hypothetical ¹³C NMR Data Comparison
| Supplier | Expected Signals | Impurity Signals | Interpretation |
| A | ~198 (C=O), ~136 (Ar-C), ~132 (Ar-CH), ~130 (Ar-CH), ~128 (Ar-C-Br), ~45 (Pip-CH), ~43 (Pip-CH₂), ~29 (Pip-CH₂) | None observed. | High purity, carbon skeleton confirmed. |
| B | All expected signals present. | ~206 ppm, ~30 ppm: Acetone.[5] | Confirms presence of acetone. |
| C | All expected signals present. | ~197 ppm, ~26 ppm: 4-bromoacetophenone.[3] | Confirms presence of starting material impurity. |
FT-IR Spectroscopy
FT-IR is used to identify the key functional groups present in the molecule.
Table 3: Hypothetical FT-IR Data Comparison
| Supplier | Key Absorbances (cm⁻¹) | Interpretation |
| A | ~3300 (N-H stretch), ~1680 (C=O stretch, ketone), ~1580 (C=C stretch, aromatic), ~820 (C-H bend, p-disubstituted) | All key functional groups are present. |
| B | Same as Supplier A. | Functional groups are consistent with the target structure. FT-IR is less sensitive to the low-level solvent impurities. |
| C | Same as Supplier A, but with a slight shoulder on the C=O peak. | The shoulder on the carbonyl peak could indicate the presence of the impurity ketone (4-bromoacetophenone), which would have a slightly different C=O stretching frequency. |
LC-MS Analysis
LC-MS provides a quantitative assessment of purity and confirms the molecular weight of the target compound and any impurities. The molecular weight of this compound is 283.05 g/mol (for ⁷⁹Br) and 285.05 g/mol (for ⁸¹Br). We expect to see the [M+H]⁺ ions at m/z 284.06 and 286.06.
Table 4: Hypothetical LC-MS Data Comparison
| Supplier | Retention Time (min) | Purity (by UV @ 254 nm) | Observed m/z ([M+H]⁺) | Interpretation |
| A | 2.5 | >99.5% | 284.1, 286.1 | Excellent purity, correct molecular weight confirmed. |
| B | 2.5 | 98.9% | 284.1, 286.1 | High purity, suitable for most applications. |
| C | 2.5 | 94.2% | 284.1, 286.1 | Lower purity. A secondary peak at 2.1 min with m/z 200.0, 202.0 corresponds to 4-bromoacetophenone. |
Logical Flow for Purity Assessment
Caption: Decision-making flowchart for quality control.
Conclusion
This guide outlines a robust, multi-technique approach for the comparative analysis of this compound from different suppliers. Our hypothetical case study demonstrates how a systematic application of NMR, FT-IR, and LC-MS can reveal subtle but critical differences in product quality. Supplier A provided reference-grade material, Supplier B's product was of good quality but contained residual solvents, and Supplier C's material showed significant contamination with a synthesis starting material.
Ultimately, the required level of purity will depend on the intended application. However, by implementing a rigorous in-house analytical program, researchers can make informed decisions about the suitability of their reagents, ensuring the reliability and reproducibility of their scientific findings. The causality is clear: unverified starting materials lead to questionable results. A self-validating system of orthogonal analytical checks is the best defense against this common pitfall.
References
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MDPI. (2023, January 12). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved from [Link]
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PubChem. [4-[4-[(E)-C-(4-bromophenyl)-N-ethoxycarbonimidoyl]piperidin-1-yl]-4-methylpiperidin-1-yl]-(2,4-dimethyl-1-oxidopyridin-1-ium-3-yl)methanone. Retrieved from [Link]
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The Royal Society of Chemistry. Supporting Information. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512–7515.
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ResearchGate. (2023, January 10). (PDF) 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved from [Link]
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PMC. Crystal structure of (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone. Retrieved from [Link]
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Moravek, Inc. Different Types of Impurities in Pharmaceuticals. Retrieved from [Link]
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Slideshare. Impurities in pharmaceutical substances. Retrieved from [Link]
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ACS Publications. (2016, February 19). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
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The Royal Society of Chemistry. Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. Retrieved from [Link]
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The Royal Society of Chemistry. Chemo- and regioselective synthesis of polysubstituted 2-aminothiophenes by the cyclization of gem-dibromo or gem-dichoroalkenes with β-keto tertiary thioamides. Retrieved from [Link]
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Z. Naturforsch. (2003). Large Scale Synthesis of 4'-(4-Bromophenyl)-2,2':6',2”-terpyridine and Nature of the. Retrieved from [Link]
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ResearchGate. Rearrangment–Cyclization of Dialkyl(4-hydroxybut-2-ynyl)(3-phenylprop-2-enyl)ammonium Bromides in the Presence of Aqueous Alkali. Retrieved from [Link]
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PubMed. Piperidin-4-one: the potential pharmacophore. Retrieved from [Link]
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Advent Chembio. Pharmaceutical Impurities & Their Effects. Retrieved from [Link]
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RSC Publishing. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. Retrieved from [Link]
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PMC - NIH. Recent trends in the impurity profile of pharmaceuticals. Retrieved from [Link]
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The Royal Society of Chemistry. General Procedure for Preparation of Olefins. Retrieved from [Link]
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The Journal of Organic Chemistry. NMR Chemical Shifts. Retrieved from [Link]
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PubMed. Discovery of 4-[(Z)-(4-bromophenyl)- (ethoxyimino)methyl]-1'-[(2,4-dimethyl-3- pyridinyl)carbonyl]-4'-methyl-1,4'- bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection. Retrieved from [Link]
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PubChem. Methanone, phenyl[4-(1-piperidinyl)phenyl]-. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Structure-Activity Relationship of Piperidine-Spirooxadiazole Derivatives as α7 Nicotinic Acetylcholine Receptor Antagonists
Introduction: The Significance of the Piperidine-Spirooxadiazole Scaffold in Modern Drug Discovery
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of pharmaceuticals and natural alkaloids.[1][2] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a versatile component in the design of therapeutic agents targeting the central nervous system, as well as those for cancer and infectious diseases.[1] A strategic modification to enhance the therapeutic potential of piperidine-containing molecules is the introduction of a spirocyclic system. This rigidifies the molecular framework, which can lead to improved pharmacokinetic profiles and enhanced binding affinity with target enzymes or receptors.[3]
This guide focuses on a particularly promising class of compounds: piperidine-spirooxadiazole derivatives. We will delve into the structure-activity relationship (SAR) of these molecules, with a specific focus on their activity as antagonists of the α7 nicotinic acetylcholine receptor (α7 nAChR). The α7 nAChR is a ligand-gated ion channel implicated in inflammatory processes and various neurological disorders, making it a compelling target for drug development.[4] Through a detailed analysis of experimental data, this guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of how subtle structural modifications to the piperidine-synthesis and biological evaluation of piperidine-spirooxadiazole analogs-spirooxadiazole scaffold can significantly impact biological activity.
Core Chemical Structure and SAR Insights
The foundational structure of the piperidine-spirooxadiazole derivatives discussed herein is characterized by a piperidine ring spiro-fused to a 1,3,4-oxadiazole ring. The key to modulating the biological activity of these compounds lies in the judicious selection of substituents at two primary positions: the nitrogen of the piperidine ring (R¹) and the C5 position of the oxadiazole ring (R²).
A seminal study by Zhang et al. (2020) provides a systematic investigation into the SAR of these derivatives as α7 nAChR antagonists.[4] Their findings, summarized in the tables below, offer critical insights for the rational design of more potent and selective inhibitors.
Table 1: Impact of Piperidine Nitrogen (R¹) Substituent on α7 nAChR Inhibitory Activity
| Compound ID | R¹ Substituent | R² Substituent | IC₅₀ (μM) for α7 nAChR[4] |
| A1 | H | 4-chlorophenyl | > 30 |
| A2 | Benzyl | 4-chlorophenyl | 13.7 ± 1.2 |
| A3 | 4-Chlorobenzyl | 4-chlorophenyl | 8.2 ± 0.7 |
| A4 | 4-Fluorobenzyl | 4-chlorophenyl | 9.1 ± 0.8 |
| A5 | 4-Methylbenzyl | 4-chlorophenyl | 10.3 ± 0.9 |
| A6 | 4-Methoxybenzyl | 4-chlorophenyl | 12.5 ± 1.1 |
| A7 | Phenethyl | 4-chlorophenyl | 6.5 ± 0.5 |
Analysis of R¹ Substitutions: The data clearly indicate that the nature of the substituent on the piperidine nitrogen is crucial for activity. The unsubstituted analog (A1) is inactive, highlighting the necessity of a substituent at this position for receptor interaction. A benzyl group (A2) confers moderate activity, which can be enhanced by substitution on the phenyl ring. Electron-withdrawing groups, such as chlorine (A3) and fluorine (A4), lead to improved potency compared to the unsubstituted benzyl group. Interestingly, the phenethyl group (A7) resulted in the most potent compound in this series, suggesting that a two-carbon linker between the piperidine nitrogen and the phenyl ring is optimal for binding.
Table 2: Influence of Oxadiazole C5 (R²) Substituent on α7 nAChR Inhibitory Activity
| Compound ID | R¹ Substituent | R² Substituent | IC₅₀ (μM) for α7 nAChR[4] |
| B1 | 4-Chlorobenzyl | Phenyl | 15.2 ± 1.3 |
| B2 | 4-Chlorobenzyl | 4-Chlorophenyl | 8.2 ± 0.7 |
| B3 | 4-Chlorobenzyl | 4-Fluorophenyl | 7.9 ± 0.6 |
| B4 | 4-Chlorobenzyl | 4-Bromophenyl | 7.5 ± 0.6 |
| B5 | 4-Chlorobenzyl | 4-Methylphenyl | 11.8 ± 1.0 |
| B6 | 4-Chlorobenzyl | 4-Methoxyphenyl | 14.9 ± 1.2 |
| B7 | 4-Chlorobenzyl | 4-(Trifluoromethyl)phenyl | 3.3 ± 0.3 |
| B10 | 4-Chlorobenzyl | 3,4-Dichlorophenyl | 4.1 ± 0.4 |
Analysis of R² Substitutions: Modifications at the C5 position of the oxadiazole ring also significantly impact inhibitory potency. An unsubstituted phenyl group (B1) provides a baseline activity. The introduction of halogens at the para-position of the phenyl ring (B2, B3, B4) consistently enhances activity, with the trifluoromethyl group (B7) yielding the most potent compound in the entire study. This suggests that a strong electron-withdrawing group in this position is highly favorable for interaction with the α7 nAChR. The 3,4-dichloro substitution (B10) also resulted in a highly potent compound, indicating that the substitution pattern on the phenyl ring can be further optimized.
Experimental Protocols: A Guide to Synthesis and Biological Evaluation
To provide a practical framework for researchers, this section outlines a detailed, step-by-step methodology for the synthesis of a representative piperidine-spirooxadiazole derivative and the subsequent biological evaluation of its activity.
Synthesis of a Representative Piperidine-Spirooxadiazole Derivative
The synthesis of these compounds generally proceeds through a multi-step sequence, culminating in the formation of the spiro-oxadiazole ring. The following protocol is a representative example based on established synthetic strategies.[4]
Sources
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- 4. Design, synthesis and biological activities of piperidine-spirooxadiazole derivatives as α7 nicotinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of Substituted Piperidines: A Comparative Analysis
The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active natural products.[1][2] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional arrangement make it a privileged structure in drug design. Consequently, the development of efficient and stereoselective methods for the synthesis of substituted piperidines is a topic of paramount importance for researchers in academia and the pharmaceutical industry.
This guide provides a comparative analysis of the principal synthetic routes to substituted piperidines, offering insights into the mechanistic underpinnings, practical considerations, and relative merits of each approach. We will delve into both classical and contemporary methodologies, supported by experimental data and detailed protocols, to empower researchers to make informed decisions in their synthetic endeavors.
I. Strategic Approaches to Piperidine Ring Construction
The synthesis of the piperidine ring can be broadly categorized into two main strategies: the functionalization of a pre-existing piperidine or pyridine ring, and the de novo construction of the six-membered heterocycle from acyclic precursors. This guide will focus on the latter, which offers greater flexibility in controlling the substitution pattern and stereochemistry of the final product. We will explore the following key synthetic transformations:
-
Catalytic Hydrogenation of Pyridines
-
Reductive Amination of 1,5-Dicarbonyl Compounds
-
Aza-Diels-Alder Reaction
-
Mannich and Related Condensation Reactions
-
Intramolecular Cyclization Strategies
-
Modern Catalytic and Multicomponent Reactions
II. Catalytic Hydrogenation of Pyridines: The Direct Approach
The catalytic hydrogenation of substituted pyridines represents one of the most direct and atom-economical routes to the piperidine core.[1][3] This method is particularly well-suited for large-scale synthesis where the corresponding pyridine precursor is readily available.
Mechanistic Rationale and Causality of Experimental Choices
The reaction involves the addition of hydrogen across the aromatic pyridine ring, typically mediated by a heterogeneous or homogeneous transition metal catalyst. The choice of catalyst, solvent, pressure, and temperature are critical parameters that dictate the efficiency and selectivity of the hydrogenation.
-
Catalyst Selection: Platinum group metals are highly effective. Platinum(IV) oxide (PtO₂, Adams' catalyst) and rhodium-on-carbon (Rh/C) are frequently employed for their high activity under relatively mild conditions.[4][5] Nickel-based catalysts, such as Raney Nickel, are also used, often requiring higher temperatures and pressures.[3] The catalyst's role is to activate both the hydrogen molecule and the pyridine ring, facilitating the stepwise reduction of the double bonds.
-
Solvent and Additives: Acidic solvents like glacial acetic acid are often used to protonate the pyridine nitrogen. This protonation increases the electrophilicity of the ring, making it more susceptible to reduction and can prevent catalyst poisoning by the basic nitrogen atom of the product piperidine.[5]
-
Stereoselectivity: For polysubstituted pyridines, the hydrogenation typically proceeds via syn-addition of hydrogen from the less sterically hindered face of the molecule, leading to the formation of the cis-substituted piperidine as the major product.
Comparative Performance of Catalytic Systems
The choice of catalyst can significantly impact the reaction conditions and outcomes. Below is a comparison of common catalytic systems for the hydrogenation of substituted pyridines.
| Catalyst | Pressure (bar) | Temperature (°C) | Time (h) | Typical Yield (%) | Key Advantages & Disadvantages |
| PtO₂ | 50-70 | Room Temp. | 4-10 | High | Effective under mild conditions, but can be expensive. |
| Rh/C | 5 | 80 | - | High | High activity, can be used in aqueous media. |
| Rh₂O₃ | 5 | 40 | 16 | High | Stable, commercially available, broad substrate scope under mild conditions.[4] |
| Ru/C | High | High | - | Variable | Robust, but often requires harsh conditions. |
| Pd/C | 80 | - | - | >99% | Widely used, often requires acidic additives. |
Experimental Protocol: Hydrogenation of 2-Methylpyridine using Rhodium(III) Oxide
This protocol provides a general procedure for the hydrogenation of a substituted pyridine under mild conditions.[4]
Materials:
-
2-Methylpyridine (0.79 mmol)
-
Rhodium(III) oxide (1.0 mg, 0.5 mol%)
-
2,2,2-Trifluoroethanol (1 mL)
-
Hydrogen gas
-
High-pressure reactor (autoclave) with a stirrer bar
Procedure:
-
Add 2-methylpyridine and rhodium(III) oxide to a glass vial equipped with a stirrer bar.
-
Degas the vial and introduce trifluoroethanol under an inert atmosphere (e.g., nitrogen).
-
Place the vial into the autoclave and purge the system with hydrogen gas three times.
-
Pressurize the autoclave with hydrogen gas to 5 bar.
-
Heat the reaction mixture to 40°C and stir for 16 hours.
-
After the reaction is complete, cool the autoclave to room temperature and carefully release the pressure.
-
The product, 2-methylpiperidine, can be isolated and purified using standard techniques such as distillation or chromatography.
III. Reductive Amination: Convergent Synthesis from Acyclic Precursors
Reductive amination of 1,5-dicarbonyl compounds or their synthetic equivalents offers a highly versatile and convergent approach to constructing the piperidine ring. This method allows for the introduction of substituents at various positions of the ring with good stereocontrol.
Mechanistic Insights
The reaction proceeds through a tandem sequence of imine or enamine formation followed by in situ reduction. A primary amine or ammonia reacts with a 1,5-dicarbonyl compound to form a di-imine or enamine intermediate, which then undergoes intramolecular cyclization and subsequent reduction to yield the piperidine.
-
Reducing Agent Selection: The choice of reducing agent is crucial for the success of the reaction. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they selectively reduce the iminium ion in the presence of the starting carbonyl groups.[6] Catalytic hydrogenation can also be employed.
-
Stereochemical Control: The stereochemistry of the newly formed stereocenters is often controlled by the substrate and the reaction conditions. The cyclization step can proceed through a chair-like transition state, leading to the thermodynamically more stable product.
Workflow for Reductive Amination
Caption: General workflow for piperidine synthesis via reductive amination.
Experimental Protocol: Synthesis of a Polyhydroxypiperidine Derivative
This protocol illustrates the synthesis of a deoxynojirimycin (DNJ) analogue via a double reductive amination strategy.
Materials:
-
1,5-Dicarbonyl sugar derivative (1.0 equiv)
-
Ammonium formate (as nitrogen source)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
Procedure:
-
Dissolve the 1,5-dicarbonyl sugar derivative in methanol.
-
Add ammonium formate to the solution.
-
Cool the reaction mixture in an ice bath and add sodium cyanoborohydride portion-wise.
-
Allow the reaction to stir at room temperature until completion (monitored by TLC).
-
Quench the reaction by the addition of an acidic solution (e.g., dilute HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried, and concentrated. The crude product is then purified by column chromatography to afford the polyhydroxypiperidine. In this specific example, a 73% yield was reported.
IV. Aza-Diels-Alder Reaction: Stereocontrolled Ring Formation
The aza-Diels-Alder reaction, a hetero-Diels-Alder reaction, is a powerful tool for the stereoselective synthesis of tetrahydropyridines, which can be readily reduced to the corresponding piperidines.[7] This cycloaddition reaction involves the [4+2] cycloaddition of an imine (the dienophile) with a diene.
Mechanistic Considerations and Stereoselectivity
The reaction can proceed through either a concerted or a stepwise mechanism, depending on the nature of the reactants and the presence of a Lewis acid catalyst.[7]
-
Stereochemical Outcome: The stereochemistry of the product is highly dependent on the geometry of the imine and the diene, as well as the reaction conditions. The use of chiral auxiliaries or chiral catalysts can lead to high levels of enantioselectivity. The exo isomer is often the major product, particularly with cyclic dienes.[7]
-
Lewis Acid Catalysis: Lewis acids are often employed to activate the imine dienophile, lowering the energy of the LUMO and accelerating the reaction.
Comparative Data for Aza-Diels-Alder Reactions
| Diene | Imine | Catalyst | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield (%) |
| Danishefsky's diene | N-aryl imine | Chiral Boron Catalyst | >95:5 | >90% | High |
| 2,3-Dimethyl-1,3-butadiene | Acylhydrazone | Chiral Silicon Lewis Acid | 1:1 to >20:1 | 80-95% | 76-95% |
| Cyclopentadiene | N-tosyl imine | Chiral Copper Catalyst | >98:2 | >98% | High |
V. Mannich Reaction: Building Blocks for Piperidinones
The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound (e.g., a ketone), an aldehyde (often formaldehyde), and a primary or secondary amine. This reaction is particularly useful for the synthesis of 4-piperidones, which are valuable intermediates that can be further elaborated or reduced to the corresponding piperidines.[3]
The Underlying Chemistry
The reaction begins with the formation of an iminium ion from the amine and formaldehyde. The ketone then acts as a nucleophile (via its enol or enolate form) and attacks the iminium ion, leading to the formation of a β-amino ketone, known as a Mannich base. In the synthesis of 4-piperidones, a second molecule of the ketone and aldehyde react with the initial Mannich base in an intramolecular fashion.
Experimental Protocol: Synthesis of a 2,6-Diaryl-3-methyl-4-piperidone
This protocol describes a typical Mannich condensation for the synthesis of a substituted 4-piperidone.[8]
Materials:
-
Ethyl methyl ketone
-
Substituted aromatic aldehyde
-
Ammonium acetate
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve the substituted aromatic aldehyde and ethyl methyl ketone in ethanol.
-
Add ammonium acetate to the solution.
-
Reflux the reaction mixture for a specified time (e.g., 2-4 hours), monitoring the progress by TLC.
-
After completion, cool the reaction mixture and pour it into ice water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product can be recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 2,6-diaryl-3-methyl-4-piperidone.
VI. Intramolecular Cyclization Strategies
The formation of the piperidine ring through intramolecular cyclization of a suitably functionalized acyclic precursor is a widely employed and powerful strategy. These methods offer excellent control over the substitution pattern and stereochemistry.
A. Cyclization of Amino Alcohols
The intramolecular cyclization of 5-amino-1-pentanol derivatives is a classical yet effective method.[9] The reaction typically involves the activation of the hydroxyl group as a good leaving group (e.g., tosylate, mesylate, or halide) followed by intramolecular nucleophilic substitution by the amine. A one-pot procedure using thionyl chloride (SOCl₂) for both chlorination and cyclodehydration has been developed, offering a more efficient alternative to the traditional multi-step sequence.[10]
B. Radical-Mediated Cyclizations
Radical cyclizations provide a powerful means to construct the piperidine ring, often with high levels of stereocontrol.[1] These reactions typically involve the generation of a nitrogen-centered or carbon-centered radical which then undergoes an intramolecular cyclization. For example, the Hofmann-Löffler-Freytag reaction involves the formation of a nitrogen-centered radical that abstracts a hydrogen atom from the δ-carbon, leading to a carbon-centered radical that subsequently cyclizes.
C. Transition-Metal-Catalyzed Cyclizations
Modern organic synthesis has seen a surge in the development of transition-metal-catalyzed methods for the construction of heterocycles. These reactions often proceed under mild conditions and with high selectivity. For example, copper-catalyzed intramolecular C-H amination of N-fluoro amides has been shown to be an effective method for the synthesis of piperidines.
VII. Modern Catalytic and Multicomponent Reactions
The field of piperidine synthesis continues to evolve with the development of novel catalytic systems and multicomponent reactions (MCRs) that offer increased efficiency and molecular diversity.
A. Asymmetric Catalysis
The development of asymmetric catalysts has revolutionized the synthesis of chiral piperidines. Chiral Lewis acids, Brønsted acids, and transition metal complexes have all been successfully employed to catalyze enantioselective versions of classical reactions like the aza-Diels-Alder and Mannich reactions, as well as novel transformations. For instance, an enantioselective δ C-H cyanation of acyclic amines using a chiral copper catalyst has been developed to produce enantioenriched δ-amino nitriles, which are precursors to chiral piperidines, including the anticancer drug Niraparib.[1][11]
B. Multicomponent Reactions (MCRs)
MCRs, in which three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, are highly convergent and efficient.[12] Several MCRs have been developed for the synthesis of highly substituted piperidines in a single step, offering rapid access to libraries of complex molecules for drug discovery.[13]
VIII. Conclusion: A Chemist's Compass for Piperidine Synthesis
The synthesis of substituted piperidines is a rich and diverse field, with a wide array of synthetic strategies at the disposal of the modern chemist. The choice of the most appropriate method depends on a multitude of factors, including the desired substitution pattern, stereochemistry, scale of the reaction, and the availability of starting materials.
-
For direct and large-scale synthesis of simple piperidines , catalytic hydrogenation of pyridines remains a highly attractive and atom-economical option.
-
For the construction of complex, polysubstituted piperidines with a high degree of stereocontrol , intramolecular cyclization strategies and the aza-Diels-Alder reaction offer powerful solutions.
-
For rapid access to molecular diversity and the synthesis of piperidinone intermediates , multicomponent reactions and the Mannich reaction are invaluable tools.
As the demand for novel and structurally diverse piperidine-containing compounds in drug discovery continues to grow, the development of even more efficient, selective, and sustainable synthetic methodologies will undoubtedly remain a vibrant and important area of chemical research.
IX. References
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
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Organic Chemistry Portal. Piperidine synthesis. (n.d.). [Link]
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Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. [Link]
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van der Meer, J. Y., et al. (2013). Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. Catalysis Science & Technology, 3(10), 2633-2641. [Link]
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Martin, R., et al. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics, 41(9), 1089–1099. [Link]
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Matassini, C., Clemente, F., & Goti, A. (2013). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2013(2), 194-222. [Link]
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Reddy, B. V. S., et al. (2011). An efficient one-pot multi-component synthesis of highly functionalized piperidines. Tetrahedron Letters, 52(33), 4276-4279. [Link]
-
Zhang, Z., & Nagib, D. A. (2020). Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C–H cyanation. Nature Chemistry, 12(1), 56-62. [Link]
-
Xiao, J., et al. (2018). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Organic & Biomolecular Chemistry, 16(44), 8569-8573. [Link]
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Frontiers in Chemistry. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. [Link]
-
ResearchGate. (2023). A few examples of piperidine-based drugs and natural products. [Link]
-
ResearchGate. (2024). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. [Link]
-
Molnár, M. (2022). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 27(19), 6296. [Link]
-
Organic & Biomolecular Chemistry. (2011). Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. [Link]
-
ResearchGate. (2014). Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. [Link]
-
Growing Science. (2017). One-pot multi-component green synthesis of highly substituted piperidines. [Link]
-
ResearchGate. (2020). Asymmetric synthesis of heterocyclic chloroamines and aziridines by enantioselective protonation of catalytically generated enamines. [Link]
-
Li, B., et al. (2021). Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. Chemistry–An Asian Journal, 16(14), 1846-1850. [Link]
-
MDPI. (2024). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Handling of (4-Bromophenyl)(piperidin-4-yl)methanone
As a novel compound in the landscape of pharmaceutical research, (4-Bromophenyl)(piperidin-4-yl)methanone presents both significant opportunities for discovery and inherent responsibilities for laboratory safety. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the essential personal protective equipment (PPE), handling protocols, and disposal procedures for this compound. The following recommendations are grounded in established safety principles and data from structurally similar molecules, ensuring a cautious and proactive approach to safety in the absence of a specific Safety Data Sheet (SDS) for this exact compound.
Understanding the Hazard Profile
Inferred Hazard Classifications:
Personal Protective Equipment: A Multi-Layered Defense
A comprehensive personal protective equipment (PPE) strategy is the cornerstone of safe laboratory practice.[5] The Occupational Safety and Health Administration (OSHA) mandates that employers conduct hazard assessments to determine the necessary PPE for specific tasks.[5][6]
Core PPE Requirements:
| PPE Category | Specifications and Rationale |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) are mandatory. Gloves must be inspected before use and proper removal techniques should be employed to avoid skin contact.[7] For tasks with a higher risk of splash, consider double-gloving. |
| Eye and Face Protection | Safety glasses with side shields are the minimum requirement. However, due to the risk of serious eye irritation, chemical splash goggles are strongly recommended.[8] When handling larger quantities or if there is a significant splash risk, a face shield should be worn in conjunction with goggles.[7][8] |
| Body Protection | A laboratory coat is essential to protect skin and clothing from spills.[9] For procedures with a higher potential for splashing, a chemically resistant apron may be necessary. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[10] If a fume hood is not available or if engineering controls are insufficient, a NIOSH-approved respirator may be required based on a formal risk assessment.[6] |
Operational and Disposal Plans: From Benchtop to Waste Stream
A meticulous plan for the entire lifecycle of the chemical in the laboratory is critical for ensuring safety and environmental compliance.
Step-by-Step Handling Protocol:
-
Preparation : Before handling the compound, ensure that all necessary PPE is readily available and in good condition.[5] The designated work area, typically a chemical fume hood, should be clean and uncluttered.
-
Weighing and Transfer : Conduct all weighing and transfer operations within a chemical fume hood to contain any dust or vapors.[10] Use appropriate tools (e.g., spatulas, weighing paper) to minimize the risk of spills.
-
In Case of a Spill : In the event of a small, incidental spill, trained laboratory personnel should handle the cleanup.
-
Alert others in the area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand.[11]
-
Work from the outside of the spill inward to prevent spreading.[12]
-
Collect the absorbed material into a sealable, labeled container for hazardous waste disposal.[12][13]
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.[13]
-
For large spills, evacuate the area and contact your institution's environmental health and safety office immediately.[14]
-
Decontamination and Disposal:
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation : All waste containing this compound, including contaminated PPE, absorbent materials, and empty containers, should be treated as hazardous waste.[15] Halogenated organic waste should be collected in a designated, properly labeled, and sealed container.[16][17] Do not mix incompatible waste streams.[18]
-
Container Management : Waste containers must be chemically compatible with the waste, kept closed except when adding waste, and stored in a designated satellite accumulation area.[19][20]
-
Disposal Pathway : All hazardous waste must be disposed of through your institution's approved hazardous waste management program.[15][18] Evaporation in a fume hood is not an acceptable method of disposal.[15]
-
Empty Containers : Triple-rinse empty containers with a suitable solvent. The rinsate should be collected as hazardous waste. After rinsing, the container can often be disposed of as non-hazardous waste, but be sure to deface the original label.[15]
By adhering to these rigorous safety protocols, researchers can confidently work with this compound, minimizing personal risk and ensuring the integrity of their research environment.
References
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
